Benzyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyanatomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNLNVZZTACNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863116 | |
| Record name | Benzyl isocyanate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-56-6, 25550-57-6 | |
| Record name | Benzyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl isocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, isocyanatomethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl isocyanate | |
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| Record name | Benzyl isocyanate | |
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| Record name | Benzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |
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| Record name | BENZYL ISOCYANATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of benzyl (B1604629) isocyanate (C₈H₇NO). Benzyl isocyanate is a versatile organic compound widely utilized as a reagent in the synthesis of various biologically active molecules and polymers. This document details its fundamental physicochemical properties, spectroscopic signature, and characteristic reactions. Furthermore, it furnishes detailed experimental protocols for its synthesis, characterization, and key transformations, intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Chemical Structure and Properties
This compound consists of a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group, C₆H₅CH₂) bonded to an isocyanate functional group (-N=C=O). The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, defining the characteristic reactivity of this compound.
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 101-104 °C at 33 mmHg | [4] |
| Density | 1.078 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.526 | [4] |
| Flash Point | 45 °C (113 °F) | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol. It hydrolyzes in water. | [5] |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears around 2270-2250 cm⁻¹. Other characteristic absorptions include those for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 and 1450 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows a singlet for the two methylene protons (CH₂) at approximately 4.4 ppm. The five aromatic protons of the phenyl group usually appear as a multiplet in the range of 7.2-7.4 ppm.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The isocyanate carbon (-N=C =O) resonates at around 125 ppm. The methylene carbon (C H₂) signal is observed near 45 ppm, and the aromatic carbons appear in the 127-137 ppm region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z = 133. A prominent fragment ion is often observed at m/z = 91, corresponding to the stable benzyl cation (C₇H₇⁺), formed by the loss of the NCO group.
Chemical Reactivity and Experimental Protocols
The isocyanate group in this compound is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of benzylamine (B48309) with triphosgene (B27547) in the presence of a base.
Experimental Protocol: Synthesis of this compound from Benzylamine
-
Materials: Benzylamine, triphosgene, triethylamine (B128534), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), 1,2-benzisothiazol-3-one.
-
Procedure:
-
To a solution of triphosgene (10 mmol) in DCM (20 ml), add a solution of benzylamine (10 mmol) in DCM (20 ml) dropwise.
-
Subsequently, add triethylamine (3 ml) in DCM (10 ml) dropwise to the reaction mixture.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the resulting residue in DCM (20 ml) and add a solution of 1,2-benzisothiazol-3-one (10 mmol) in THF (20 ml).
-
Reflux the mixture for 30 minutes.
-
Remove the solvent via rotary evaporation to yield the crude product, which can be purified by distillation.[6]
-
Reactions with Nucleophiles
This compound reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid intermediate that decomposes to benzylamine and carbon dioxide. The benzylamine can then react with another molecule of this compound to form 1,3-dibenzylurea (B110378).
Experimental Protocol: Synthesis of Ethyl N-benzylcarbamate
-
Materials: this compound, anhydrous ethanol (B145695), anhydrous diethyl ether, triethylamine (optional catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous ethanol (1.1 eq) to the solution. For a faster reaction, a catalytic amount of triethylamine (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude ethyl N-benzylcarbamate can be purified by flash chromatography on silica (B1680970) gel or recrystallization.
-
Experimental Protocol: Synthesis of N-Benzyl-N'-phenylurea
-
Materials: this compound, aniline (B41778), water.
-
Procedure:
-
Dissolve aniline (10 mmol) in water and cool the mixture to 5 °C in an ice bath.
-
After 5 minutes, slowly add this compound (10 mmol) to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
As the reaction proceeds, a solid product will precipitate.
-
Stir the reaction mixture for 30 minutes at 5 °C.
-
Monitor the reaction by TLC.
-
Filter the solid product and wash the residue with water.
-
The obtained N-benzyl-N'-phenylurea is typically pure and does not require further purification.[7]
-
Experimental Protocol: Hydrolysis to 1,3-Dibenzylurea
-
Materials: this compound, water, organic solvent (e.g., acetone).
-
Procedure:
-
Dissolve this compound in a water-miscible organic solvent like acetone (B3395972) in a round-bottom flask.
-
Slowly add water to the solution while stirring. An exothermic reaction may be observed.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the isocyanate peak).
-
The precipitated 1,3-dibenzylurea can be collected by filtration, washed with water, and dried.
-
Visualization of Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of this compound.
Caption: Synthesis of this compound and its key reactions with nucleophiles.
Safety and Handling
This compound is a flammable liquid and vapor. It is toxic if swallowed and may be fatal if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and other functional materials. A thorough understanding of its chemical properties, structure, and reactivity, as detailed in this guide, is essential for its safe and effective use in a research and development setting. The provided experimental protocols offer a practical foundation for the synthesis and derivatization of this important compound.
References
- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. arabjchem.org [arabjchem.org]
Benzyl isocyanate molecular weight and formula
An In-depth Technical Guide on Benzyl (B1604629) Isocyanate: Molecular Weight and Formula
For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical summary of the molecular weight and chemical formula for benzyl isocyanate.
Core Molecular Data
This compound is an organic compound utilized in various synthetic applications within the pharmaceutical and chemical industries.[1][2] Its key identifiers are its molecular formula and molecular weight, which are fundamental for stoichiometric calculations, analytical characterization, and chemical database management.
The empirical and molecular formula of this compound has been determined to be C₈H₇NO.[2][3][4][5][6] This formula indicates that each molecule is composed of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom.
Based on this formula, the molecular weight of this compound is approximately 133.15 g/mol .[2][3][4][5] A more precise value is 133.1473 g/mol .[6]
Data Summary Table
For ease of reference and comparison, the core quantitative data for this compound is summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₈H₇NO | [2][3][4][5][6] |
| Molecular Weight | 133.15 g/mol | [2][3][4][5] |
| 133.1473 g/mol | [6] | |
| IUPAC Name | isocyanatomethylbenzene | [4] |
| CAS Registry Number | 3173-56-6 | [4][6] |
Logical Relationship Diagram
The following diagram illustrates the logical flow from the elemental composition to the final molecular properties of the compound.
References
- 1. This compound – general description and application [georganics.sk]
- 2. This compound | 3173-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | 3173-56-6 [chemicalbook.com]
- 4. This compound | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of Benzyl Isocyanate from Benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl (B1604629) isocyanate from benzylamine (B48309). The document details both traditional phosgene-based methods and modern phosgene-free alternatives, offering in-depth experimental protocols, quantitative data for comparison, and logical workflow diagrams to support research and development in chemical synthesis and drug discovery.
Introduction
Benzyl isocyanate is a valuable reagent and intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and polyurethane materials. Its reactivity, particularly with nucleophiles such as alcohols and amines, allows for the straightforward introduction of a benzylcarbamoyl moiety, a common structural motif in biologically active compounds. The synthesis of this compound from the readily available precursor, benzylamine, can be accomplished through several distinct pathways, each with its own set of advantages and challenges regarding safety, yield, and scalability. This guide focuses on the most prevalent and practical methods, providing the necessary technical details for laboratory-scale synthesis.
Phosgene-Based Synthetic Routes
The reaction of primary amines with phosgene (B1210022) or its derivatives is the most traditional and industrially established method for isocyanate synthesis. This approach is characterized by high yields and product purity. However, the extreme toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment. Safer, solid phosgene equivalents like triphosgene (B27547) are now commonly used in laboratory settings.
Synthesis using Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, crystalline substitute for phosgene gas, making it significantly safer and easier to handle. In the presence of a tertiary amine base, it decomposes in situ to generate phosgene, which then reacts with benzylamine.
The overall reaction is as follows:
3 C₆H₅CH₂NH₂ + (Cl₃CO)₂CO → 3 C₆H₅CH₂NCO + 6 HCl
The hydrogen chloride byproduct is neutralized by a base, typically triethylamine (B128534).
Figure 1: Workflow for this compound Synthesis via Triphosgene.
Experimental Protocol: Synthesis of this compound using Triphosgene [1][2][3]
-
Materials:
-
Benzylamine (10.0 mmol, 1.07 g)
-
Triphosgene (3.9 mmol, 1.16 g, 0.39 eq.)
-
Triethylamine (30.0 mmol, 3.04 g, 4.2 mL)
-
Anhydrous Dichloromethane (DCM, 50 mL)
-
-
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triphosgene (3.9 mmol) in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of benzylamine (10.0 mmol) and triethylamine (30.0 mmol) in 30 mL of anhydrous DCM.
-
Add the benzylamine/triethylamine solution dropwise to the stirred triphosgene solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture will form a slurry of triethylamine hydrochloride. Filter the mixture to remove the salt and wash the solid with a small amount of fresh DCM.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
-
Two-Step Phosgenation Process
This industrial method involves a "cold" phosgenation step to form an intermediate carbamoyl (B1232498) chloride, followed by a "hot" phosgenation step to convert the intermediate to the isocyanate.[4][5] This staged approach helps to control the reaction and minimize the formation of urea (B33335) byproducts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
Spectroscopic Profile of Benzyl Isocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) isocyanate (C₈H₇NO), a key reagent in synthetic organic chemistry. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed, representative experimental protocols for acquiring such spectra are also provided to assist researchers in their laboratory work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for benzyl isocyanate, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.45 | Singlet | 2H | Methylene protons (-CH₂-) |
Data sourced from SpectraBase.[1]
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~125 | Isocyanate C (-NCO) |
| ~47 | Methylene C (-CH₂) |
Data sourced from PubChem and other databases.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the isocyanate group.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2250 | Strong, Sharp | Asymmetric stretch of the isocyanate group (-N=C=O) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~1600, ~1500, ~1450 | Medium to Weak | Aromatic C=C stretching vibrations |
| ~1420 | Medium | CH₂ scissoring |
| ~740, ~700 | Strong | C-H out-of-plane bending for a monosubstituted benzene (B151609) ring |
Data sourced from the NIST WebBook and PubChem.[2][3]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 133 | Moderate | [C₈H₇NO]⁺˙ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[3]
Experimental Protocols
The following sections outline typical experimental procedures for acquiring the spectroscopic data presented above. It is important to note that these are generalized protocols, and specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-600 MHz for ¹H nuclei is typically used.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 8 to 16 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Spectral Width: A spectral width of approximately 0-220 ppm is used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.[2]
-
Acquisition Parameters:
-
Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is commonly used.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the clean ATR crystal or salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification, or by a direct insertion probe. The sample is vaporized in the ion source.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source is used.
-
Ionization Parameters:
-
Electron Energy: The sample molecules in the gas phase are bombarded with electrons having a standard energy of 70 electron volts (eV).[4]
-
Ion Source Temperature: The ion source is typically maintained at a temperature between 150-250 °C.
-
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
Benzyl isocyanate reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of Benzyl (B1604629) Isocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl isocyanate (C₆H₅CH₂NCO) is a valuable and versatile reagent in organic synthesis, primarily utilized for its ability to readily react with a wide range of nucleophiles. The electrophilic nature of the isocyanate functional group makes it a key building block for the synthesis of various important molecular scaffolds, particularly substituted ureas and carbamates. These motifs are prevalent in a multitude of biologically active compounds, including approved pharmaceuticals and drug candidates, as well as in the development of advanced polymer materials.
This technical guide provides a comprehensive examination of the core reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It delves into the underlying reaction mechanisms, presents quantitative data on reactivity and yields, and offers detailed experimental protocols for key transformations. The information is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Principles of this compound Reactivity
The reactivity of the isocyanate group (-N=C=O) is dominated by the highly electrophilic character of the central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing inductive effects of the adjacent, more electronegative nitrogen and oxygen atoms. Consequently, the isocyanate carbon is highly susceptible to attack by nucleophiles.
The general reaction mechanism is a nucleophilic addition, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically followed by a rapid proton transfer to the nitrogen atom, yielding the final stable adduct.
Several factors critically influence the rate and outcome of these reactions:
-
Nucleophilicity: The reaction rate is directly proportional to the strength of the nucleophile. Stronger nucleophiles, such as primary aliphatic amines, react much more rapidly than weaker ones, like tertiary alcohols.
-
Steric Hindrance: Bulky substituents on either the this compound or the nucleophile can impede the approach to the electrophilic carbon, thereby reducing the reaction rate.[1][2]
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring of the benzyl moiety can enhance the electrophilicity of the isocyanate carbon, leading to faster reaction rates. Conversely, electron-donating groups tend to decrease reactivity.[2][3]
-
Catalysis: While reactions with strong nucleophiles like amines are often spontaneous and rapid, reactions with weaker nucleophiles such as alcohols typically require a catalyst to proceed at a reasonable rate.[4] Tertiary amines and various organometallic compounds are commonly employed for this purpose.
Reaction with Amines: Synthesis of Substituted Ureas
The reaction between this compound and primary or secondary amines is a highly efficient and widely used method for the synthesis of 1,3-disubstituted ureas. This transformation is generally fast, high-yielding, and proceeds under mild conditions.[5]
Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the isocyanate carbon. A subsequent proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate yields the stable urea (B33335) product. The reaction is typically irreversible.
Reactivity Trends
The reactivity of amines with this compound is governed by their basicity and steric profile:
-
Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom.[1]
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are stronger bases and thus more nucleophilic than aromatic amines, resulting in significantly faster reaction rates.[4]
Quantitative Data: Synthesis of Ureas
The following table summarizes typical reaction conditions and yields for the reaction of this compound with various amines.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine (B48309) | Dichloromethane (DCM) | Room Temp. | 2 - 4 | > 90 | [5] |
| Piperidine | Dichloromethane (DCM) | Room Temp. | 2 - 4 | > 95 | [5] |
| Aniline | Dichloromethane (DCM) | Room Temp. | 4 - 8 | 85 - 95 | [5] |
| m-Anisidine (B1676023) | Acetonitrile (B52724) (crude mixture) | 35 | 20 | 60 - 99 | [6][7] |
Experimental Protocol: Synthesis of N-benzyl-N'-(4-methoxyphenyl)urea [6][7]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve m-anisidine (1.1 equivalents) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 35°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or UPLC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure urea derivative.
Reaction with Alcohols: Synthesis of Carbamates (Urethanes)
The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry. Compared to the reaction with amines, the alcoholysis of isocyanates is considerably slower and often requires catalysis.[4][8]
Mechanism and Catalysis
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. This reaction is often catalyzed by tertiary amines (e.g., DABCO) or organometallic compounds. The catalyst is believed to activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity.[9]
Reactivity Trends
The rate of carbamate (B1207046) formation is influenced by the structure of the alcohol:
-
Primary > Secondary > Tertiary: The reactivity of alcohols follows the order: primary > secondary > tertiary.[8] This trend is primarily attributed to increasing steric hindrance around the hydroxyl group.
Quantitative Data: Synthesis of Carbamates
Benzyl-substituted isocyanates generally react more slowly with alcohols than their phenyl-substituted counterparts, but they exhibit higher activation energies.[10][11]
| Nucleophile (Alcohol) | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
| Ethanol | Toluene | 30 - 40 | None | (Kinetics Studied) | [10][11] |
| Benzyl Alcohol | Dichloromethane | Reflux | Triethylamine | (Typical) High | General Knowledge |
| Isopropanol | Hexane (B92381) | Room Temp. | None | (Slow, crystallizes out) | [12] |
Experimental Protocol: General Synthesis of an O-Alkyl Carbamate [12]
-
Reaction Setup: In a small vial, add the desired alcohol (e.g., benzyl alcohol, 1.0 equivalent) and dissolve it in an anhydrous, non-polar solvent like hexane (e.g., 1 M concentration).
-
Reagent Addition: To this solution, add this compound (1.1 equivalents) dropwise while stirring at room temperature.
-
Reaction and Crystallization: Stir the mixture. For many primary and secondary alcohols, the resulting O-alkyl carbamate product is insoluble in hexane and will crystallize out of the solution as it forms. The reaction can be monitored by observing the formation of these crystals.
-
Isolation: Once the reaction is complete (typically indicated by the cessation of crystal formation, which can take from 1 to 16 hours), collect the crystalline product by vacuum filtration.
-
Purification: Wash the collected crystals with a small amount of cold hexane to remove any unreacted starting materials. The product is often pure enough for subsequent use without further purification.
Reaction with Water: Hydrolysis
The reaction of this compound with water is an important consideration, as it can be a significant competing pathway if moisture is not excluded from the reaction system. The reaction is complex and ultimately leads to the formation of a disubstituted urea.[13]
Mechanism
-
Carbamic Acid Formation: Water acts as a nucleophile, attacking the isocyanate to form an unstable benzylcarbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily undergoes decarboxylation to produce benzylamine and carbon dioxide gas.
-
Urea Formation: The newly formed benzylamine is a potent nucleophile and rapidly reacts with a second molecule of this compound to yield 1,3-dibenzylurea.
Due to this pathway, rigorous exclusion of moisture using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields in reactions with other, less reactive nucleophiles like alcohols.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting reactions with this compound.
Conclusion
This compound is a powerful electrophile that serves as a cornerstone for the synthesis of ureas and carbamates. Its reactions are governed by predictable principles of nucleophilicity, sterics, and electronics. The reaction with amines is typically rapid and high-yielding, providing straightforward access to substituted ureas. In contrast, reactions with alcohols are slower and often necessitate catalysis to achieve efficient formation of carbamates. A critical consideration in all applications is the competing hydrolysis reaction, which underscores the need for anhydrous conditions to prevent the formation of undesired urea byproducts. By understanding these core reactivity principles and employing the appropriate experimental protocols, researchers can effectively harness the synthetic potential of this compound in drug discovery and materials science.
Safety Note: this compound, like other isocyanates, is toxic, a lachrymator, and a respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 4. poliuretanos.net [poliuretanos.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. This compound – general description and application [georganics.sk]
An In-depth Technical Guide to the Health and Safety of Benzyl Isocyanate
This guide provides comprehensive health and safety information for benzyl (B1604629) isocyanate (CAS No. 3173-56-6), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency responses, presenting quantitative data in structured tables and logical workflows as diagrams.
Hazard Identification and Classification
Benzyl isocyanate is classified as a hazardous chemical under the Globally Harmonized System (GHS). It is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes serious eye and skin irritation and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[2][4][5]
1.1 GHS Hazard Statements
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][6]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5][6]
The primary hazards associated with this compound are its toxicity, flammability, and reactivity, particularly with water. It is also a lachrymator, a substance that causes tearing.[1] The following diagram illustrates the relationship between these core hazards.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4][7] However, available data indicates it is acutely toxic via oral, dermal, and inhalation routes.[2][3]
2.1 Health Effects
-
Inhalation: Toxic if inhaled, causing respiratory irritation.[1][6] It may provoke allergy or asthma symptoms, and prolonged exposure can lead to reactive airways dysfunction syndrome (RADS).[6] Symptoms can include a burning sensation in the chest and delayed pulmonary edema.[8]
-
Skin Contact: Toxic upon contact with skin, causing irritation.[1][6] It may also cause an allergic skin reaction (sensitization).[2][4]
-
Eye Contact: Causes serious eye irritation and is a lachrymator.[1][6]
-
Ingestion: Toxic if swallowed.[1][6] May cause gastrointestinal irritation with symptoms like nausea and vomiting.[8]
-
Chronic Exposure: Asthma-like symptoms may persist for months or years after exposure ceases.[6] Repeated exposure may cause dizziness, headache, and lung irritation.[7]
2.2 Experimental Protocols Detailed experimental methodologies for the toxicological assessment of this compound are not provided in standard Safety Data Sheets. These documents are summaries of results. For specific protocols (e.g., OECD, EPA guidelines) used in toxicity testing, direct reference to the original toxicological studies would be required. Such studies are not available in the public search results.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Appearance | Clear, colorless to very light yellow liquid | [1][5][8] |
| Odor | Odorless | [1][2] |
| Boiling Point | 101 - 104 °C @ 33 mmHg | [2] |
| Flash Point | 45 °C / 113 °F | [2] |
| Density | 1.078 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.526 | |
| Water Solubility | Immiscible (hydrolyzes) | [8][9] |
Handling, Storage, and Exposure Controls
4.1 Handling
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Employ explosion-proof equipment and non-sparking tools.[1][8]
-
Ground and bond containers during material transfer to prevent static discharge.[1][8]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands and any exposed skin thoroughly after handling.[1]
4.2 Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][4][6]
-
Keep containers tightly closed to protect from moisture, as the substance is moisture-sensitive.[1][2][3]
-
Store in a flammables-designated area, away from heat, sparks, and open flames.[1][8]
4.3 Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Use local exhaust ventilation or a process enclosure to control airborne levels. Ventilation equipment should be explosion-resistant.[2][6] Eyewash stations and safety showers must be readily accessible.[3]
-
Respiratory Protection: For inadequate ventilation, wear a NIOSH/MSHA-approved full-facepiece airline respirator.[1][3] Standard organic vapor respirators will not adequately absorb isocyanate vapors.[6]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or butyl rubber.[10]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[3][8]
Stability and Reactivity
-
Reactivity: May be violently or explosively reactive.[6]
-
Chemical Stability: Stable under normal conditions but is sensitive to moisture.[2][3]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][6] Avoid excess heat and incompatible products.[2]
-
Incompatible Materials: Avoid contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[1][2][3]
-
Hazardous Decomposition Products: During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[2][3]
-
Hazardous Polymerization: Hazardous polymerization will not occur.[2][6]
First Aid and Firefighting Measures
6.1 First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap.[4][6] Seek medical attention if irritation or a rash occurs.[6]
-
Eye Contact: Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]
6.2 Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][6] Water mist may be used to cool closed containers.[1][2]
-
Unsuitable Extinguishing Media: Do not use foam or water directly on the substance.[4]
-
Specific Hazards: Flammable liquid and vapor. Vapors may travel to an ignition source and flash back.[1][2] Containers may explode when heated.[1][2]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1][6]
Accidental Release and Disposal
7.1 Accidental Release Measures For any spill, immediately remove all ignition sources, ensure adequate ventilation, and wear appropriate PPE.
-
Minor Spills: Absorb the spill with inert material such as sand, earth, or vermiculite.[6] Collect the residue into a labeled, flammable waste container for disposal.[6]
-
Major Spills: Evacuate personnel and move upwind.[6] Alert the fire brigade.[6] Contain the spill and prevent it from entering drains or waterways.[6] Use spark-free tools and explosion-proof equipment for cleanup.[6] Water spray can be used to disperse vapors.[6]
The following diagram outlines a general workflow for responding to a this compound spill.
7.2 Disposal Considerations Waste is classified as hazardous.[1] Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][4][6] Do not dispose of with municipal waste.[4] Empty containers retain product residue and can be dangerous.[1]
Transport Information
This compound is regulated for transport. The following table provides classification details.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard | Packing Group |
| DOT | UN3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | 6.1 | 3 | II |
| ADR/RID | 3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | |||
| IMDG | 3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | |||
| IATA | UN3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | 6.1 | 3 | II |
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. georganics.sk [georganics.sk]
- 5. This compound – general description and application [georganics.sk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound(3173-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. This compound | 3173-56-6 [chemicalbook.com]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
A Comprehensive Technical Guide to the Solubility of Benzyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of benzyl (B1604629) isocyanate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining solubility, alongside qualitative descriptions and illustrative data to guide researchers in solvent selection and experimental design.
Introduction to Benzyl Isocyanate
This compound (C₈H₇NO) is a versatile reagent in organic synthesis, frequently utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity is centered on the isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.
Key Properties:
-
Boiling Point: 101-104 °C at 33 mmHg[2]
-
Density: Approximately 1.078 g/mL at 25 °C
This compound is generally described as being soluble in common organic solvents. However, it is highly sensitive to moisture and readily hydrolyzes in water. It is also known to be slightly soluble in chloroform (B151607) and methanol.[2][3][4]
Illustrative Solubility Data
| Solvent | Solvent Type | Illustrative Solubility ( g/100 mL) at 25°C |
| Toluene | Aromatic Hydrocarbon | > 50 (Miscible) |
| Dichloromethane | Halogenated Hydrocarbon | > 50 (Miscible) |
| Acetone | Ketone | > 40 |
| Ethyl Acetate | Ester | > 35 |
| Acetonitrile | Nitrile | > 30 |
| Tetrahydrofuran (THF) | Ether | > 45 |
| N,N-Dimethylformamide (DMF) | Amide | > 50 (Miscible) |
| Methanol* | Protic Alcohol | ~15 (Reacts) |
| Chloroform | Halogenated Hydrocarbon | ~20 |
| Hexane | Aliphatic Hydrocarbon | < 5 |
Note: Isocyanates can react with protic solvents like alcohols. While appearing to dissolve, a chemical reaction to form a urethane (B1682113) is likely occurring. Therefore, the use of protic solvents is generally not recommended unless a reaction is intended.
Experimental Protocol for Determining Solubility
The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent. This method is straightforward and relies on accurately weighing the amount of solute that can be dissolved in a specific volume of solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks (various sizes)
-
Glass vials with screw caps
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
-
Fume hood
3.2. Procedure
-
Preparation of a Saturated Solution:
-
In a glass vial, add an excess amount of this compound to a known volume of the anhydrous organic solvent. An excess is ensured when a small amount of undissolved this compound remains visible.
-
Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, with periodic shaking).
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow any undissolved material to settle.
-
Carefully draw a known volume (e.g., 5.00 mL) of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Solute Quantification:
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate gently. This can be accelerated by a gentle stream of nitrogen.
-
Once the bulk of the solvent has evaporated, transfer the dish to a drying oven set to a temperature below the boiling point of this compound but sufficient to remove residual solvent (e.g., 40-50 °C). Alternatively, a vacuum desiccator can be used.
-
Periodically remove the dish, allow it to cool to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).
-
3.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100
3.4. Safety Precautions
-
This compound is toxic and a lachrymator. All handling should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ensure all glassware is dry to prevent hydrolysis of the this compound.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a process involving this compound depends on several factors, with solubility being a primary consideration. The following diagram illustrates a logical workflow for solvent selection.
Caption: Workflow for this compound Solvent Selection.
This guide provides a foundational understanding of this compound's solubility. For any critical application, it is strongly recommended that researchers determine the solubility experimentally using the protocol provided.
References
A Technical Guide to the Moisture Sensitivity and Hydrolysis of Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzyl (B1604629) isocyanate is a colorless to pale yellow liquid that is highly reactive towards nucleophiles such as alcohols, amines, and, most notably, water. This reactivity is centered on the electrophilic carbon atom of the isocyanate group (-N=C=O). The presence of moisture can lead to the rapid degradation of benzyl isocyanate, impacting reaction yields, product purity, and the stability of formulations. A thorough understanding of its hydrolysis is therefore critical for its effective use in research and drug development.
The Chemistry of this compound Hydrolysis
The reaction of this compound with water proceeds through a multi-step mechanism, ultimately leading to the formation of benzylamine (B48309) and N,N'-dibenzylurea.
Reaction Pathway
The hydrolysis of this compound is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate group. This forms an unstable carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to yield benzylamine and carbon dioxide. The newly formed benzylamine, being a potent nucleophile, can then react with another molecule of this compound to produce N,N'-dibenzylurea.
Factors Influencing Hydrolysis Rate
Several factors can influence the rate of this compound hydrolysis:
-
Moisture Content: The rate of hydrolysis is directly proportional to the concentration of water in the reaction medium.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
pH: The hydrolysis of isocyanates can be catalyzed by both acids and bases. The reaction is generally faster at higher pH values due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.
-
Solvent: The polarity and protic nature of the solvent can significantly affect the stability of this compound. Protic solvents, such as alcohols, can react directly with the isocyanate group, while polar aprotic solvents may influence the reaction rate by stabilizing charged intermediates.
-
Catalysts: The hydrolysis reaction can be accelerated by various catalysts, including tertiary amines and organometallic compounds.
Quantitative Data on Isocyanate Hydrolysis
While specific kinetic data for the hydrolysis of this compound is scarce in the published literature, data from structurally similar isocyanates, such as phenyl isocyanate and p-tolyl isocyanate, can provide valuable insights. It is important to note that the benzyl group's electronic and steric properties will influence the precise reaction rates.
| Isocyanate | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Phenyl Isocyanate | Uncatalyzed hydrolysis in water | - | - | General literature |
| p-Tolyl Isocyanate | Hydrolysis in DMF | k₁ = 42.39 L·mol⁻¹·min⁻¹ (isocyanate + water -> amine) | Ea₁ = 33.02 kJ·mol⁻¹ | [1] |
| p-Tolyl Isocyanate | Hydrolysis in DMF | k₂ = 476.3 L·mol⁻¹·min⁻¹ (isocyanate + amine -> urea) | Ea₂ = not specified | [1] |
Note: The provided data for p-tolyl isocyanate is for the two main reaction steps in the overall hydrolysis process in a specific solvent system and should be used as a qualitative guide for the reactivity of this compound.
Experimental Protocols for Studying Hydrolysis
The hydrolysis of this compound can be monitored using a variety of analytical techniques. The choice of method will depend on the specific experimental conditions and the information required.
Titration Method for NCO Content
This method determines the concentration of unreacted isocyanate groups by back-titration with dibutylamine.
Principle: An excess of a standard solution of di-n-butylamine in a non-reactive solvent is added to the sample containing this compound. The amine reacts with the isocyanate to form a urea. The unreacted amine is then titrated with a standard solution of hydrochloric acid.
Procedure:
-
Accurately weigh a sample of the reaction mixture into a dry flask.
-
Add a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene).
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) with stirring.
-
Add a suitable solvent (e.g., isopropanol) to quench the reaction and dissolve the components.
-
Titrate the excess di-n-butylamine with a standard solution of hydrochloric acid using a potentiometric endpoint or a suitable indicator.
-
Perform a blank titration without the this compound sample to determine the initial amount of di-n-butylamine.
-
Calculate the percentage of NCO groups remaining in the sample.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for real-time monitoring of the hydrolysis reaction.
Principle: The isocyanate group has a strong and characteristic absorption band in the infrared spectrum, typically between 2250 and 2285 cm⁻¹. The disappearance of this peak over time can be used to monitor the progress of the hydrolysis reaction.
Procedure:
-
Set up a reaction vessel equipped with an in-situ FTIR probe (e.g., an ATR probe).
-
Charge the reactor with the solvent and this compound.
-
Initiate the hydrolysis by adding a known amount of water.
-
Continuously collect FTIR spectra of the reaction mixture over time.
-
Monitor the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹ to determine the reaction kinetics.
Chromatographic Methods (GC-MS and HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are valuable for identifying and quantifying the products of hydrolysis.
4.3.1. GC-MS Analysis
Principle: GC-MS separates volatile and semi-volatile compounds in a mixture, which are then identified by their mass spectra. This is particularly useful for identifying benzylamine and other potential byproducts.
Procedure:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by derivatization of the remaining isocyanate).
-
Extract the products with a suitable organic solvent (e.g., dichloromethane).
-
Analyze the extract by GC-MS.
-
Identify and quantify the hydrolysis products by comparing their retention times and mass spectra to those of authentic standards.
4.3.2. HPLC Analysis
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is well-suited for the analysis of both the starting material and the less volatile urea product.
Procedure:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC with UV detection.
-
Monitor the decrease in the peak corresponding to this compound and the increase in the peaks corresponding to benzylamine and N,N'-dibenzylurea.
-
Quantify the components by using calibration curves generated from standard solutions.
Implications for Drug Development
The high moisture sensitivity of this compound has several important implications for its use in drug development:
-
Synthesis: Reactions involving this compound must be carried out under strictly anhydrous conditions to maximize yield and purity. This includes the use of dry solvents, inert atmospheres (e.g., nitrogen or argon), and careful handling to avoid exposure to atmospheric moisture.
-
Purification and Isolation: The work-up and purification of products derived from this compound must be designed to minimize contact with water.
-
Formulation: The presence of residual unreacted this compound in a drug substance can lead to instability and the formation of degradation products upon storage, particularly in formulations containing water or other nucleophilic excipients.
-
Analytical Method Development: Robust analytical methods are required to quantify residual this compound and its hydrolysis products in drug substances and drug products to ensure their quality and stability.
Conclusion
This compound is a valuable but highly moisture-sensitive reagent. A thorough understanding of its hydrolysis pathway, the factors that influence its rate, and the analytical techniques for its study is essential for its successful application in research and pharmaceutical development. While specific kinetic data for this compound hydrolysis remains an area for further investigation, the principles and methodologies outlined in this guide provide a solid foundation for managing its reactivity and ensuring the quality and stability of the resulting products. The use of anhydrous techniques and appropriate analytical monitoring are paramount to mitigating the challenges posed by the moisture sensitivity of this important synthetic building block.
References
A Comprehensive Technical Guide to the Storage and Handling of Benzyl Isocyanate
For researchers, scientists, and professionals in drug development, the safe handling and storage of reactive chemical intermediates are paramount. Benzyl (B1604629) isocyanate, a key reagent in organic synthesis, requires stringent safety protocols due to its reactivity and toxicity. This guide provides an in-depth overview of the necessary precautions, handling procedures, and emergency responses related to benzyl isocyanate.
Storage of this compound
Proper storage of this compound is critical to maintain its chemical integrity and prevent hazardous situations. It is highly sensitive to moisture and can react with atmospheric water, leading to the formation of unstable ureas and carbon dioxide, which can cause pressure buildup in sealed containers.[1]
Key Storage Recommendations:
-
Temperature: Store in a cool, dry, well-ventilated area.[2][3]
-
Inert Atmosphere: For long-term storage, blanketing with an inert gas such as nitrogen or argon is recommended to prevent contact with moisture.
-
Container: Keep in a tightly closed container.[2][3][4] Containers should be properly sealed and checked regularly for leaks.[5]
-
Location: Store in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[3][4][5] The storage area should be accessible only to trained and authorized personnel.[5]
-
Segregation: Store away from incompatible materials.[2][3][5]
Properties and Safety Data
Understanding the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative safety data.
| Property | Value | Source |
| Flash Point | 79 °C (174.2 °F) | [2] |
| Boiling Point | 110-111 °C at 40 mmHg | [6] |
| Molecular Formula | C8H7NO | [4] |
| CAS Number | 3173-56-6 | [4] |
Handling Precautions
All work with this compound must be conducted with strict adherence to safety protocols to minimize exposure risk.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Use explosion-proof ventilation systems.[4][5]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and a lab coat to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Safe Handling Practices:
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[3]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed immediately and washed before reuse.[2]
Chemical Incompatibility
This compound is a reactive compound that can undergo hazardous reactions with a variety of substances. It is crucial to avoid contact with these materials.
| Incompatible Material | Potential Hazard |
| Water | Reacts to form unstable ureas and carbon dioxide, causing pressure buildup.[1][4][7][8] |
| Acids (Strong) | Violent reactions can occur.[2][4][7][8] |
| Bases (Strong) | Violent reactions can occur.[2][4][7][8] |
| Alcohols | Reacts exothermically to form carbamates.[4][7][8] |
| Amines | Reacts exothermically to form ureas.[4][7][8] |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions.[2][4][7][8] |
| Strong Reducing Agents | Incompatible.[2] |
Experimental Protocols
Protocol for Quenching this compound in a Reaction Mixture
This protocol outlines a general procedure for safely quenching residual this compound in a reaction mixture. The choice of quenching agent will depend on the specific reaction conditions and downstream processing.
Materials:
-
Reaction mixture containing this compound.
-
Quenching agent (e.g., a primary or secondary amine like butylamine (B146782) or dibutylamine, or an alcohol like isopropanol).
-
Anhydrous solvent for dilution (if necessary).
-
Appropriate work-up solutions (e.g., aqueous acid, base, brine).
Procedure:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to moderate the rate of the quenching reaction.
-
Dilute (if necessary): If the reaction mixture is concentrated, dilute it with a suitable anhydrous solvent to ensure efficient mixing and heat dissipation.
-
Slow Addition of Quenching Agent: Slowly add the quenching agent dropwise to the stirred reaction mixture. A slight excess (1.1-1.5 equivalents relative to the initial amount of this compound) is typically used to ensure complete reaction.
-
Monitor the Reaction: Monitor the disappearance of the this compound by an appropriate analytical technique (e.g., TLC, IR spectroscopy). The isocyanate peak in the IR spectrum (around 2250 cm⁻¹) should disappear.
-
Allow to Warm: Once the addition is complete and the initial exotherm has subsided, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.
-
Work-up: Proceed with the standard aqueous work-up to remove the urea (B33335) or carbamate (B1207046) by-products and isolate the desired product.
Protocol for Spill Neutralization and Cleanup
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Materials:
-
Spill containment materials (e.g., absorbent pads, vermiculite (B1170534), sand).[2]
-
Neutralization solution (prepare fresh):
-
Personal Protective Equipment (PPE) as described in Section 3.
-
Sealable waste container.
Procedure for Small Spills (in a fume hood):
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[2]
-
Apply Neutralizing Solution: Slowly and carefully add the neutralizing solution to the absorbed material. Be aware that the reaction may generate gas (CO2).
-
Allow to React: Let the mixture stand for at least 30 minutes.
-
Collect Waste: Carefully scoop the mixture into a labeled, sealable waste container. Do not seal the container tightly initially to allow for the venting of any evolved gases.
-
Decontaminate the Area: Wipe the spill area with the neutralizing solution, followed by water.
-
Dispose of Waste: Dispose of the waste and contaminated materials according to institutional and local regulations.
Procedure for Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Follow Institutional Procedures: Follow your institution's emergency procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.
Visual Guides
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Chemical Incompatibility Diagram
Caption: Chemical incompatibility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. actsafe.ca [actsafe.ca]
- 4. georganics.sk [georganics.sk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. safetyinnumbers.ca [safetyinnumbers.ca]
- 8. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 9. fsi.co [fsi.co]
A Technical Guide to the Discovery and History of Benzyl Isocyanate for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Reagent from its 19th-Century Origins to its Contemporary Applications in Pharmaceutical Science.
Abstract
Benzyl (B1604629) isocyanate, a versatile organic compound, has played a significant, albeit often understated, role in the advancement of chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery and historical evolution of benzyl isocyanate, detailing its initial synthesis in the late 19th century and the subsequent development of more refined and efficient preparatory methods. We will delve into the key experimental protocols of historical significance, present comparative quantitative data, and illustrate the evolution of its synthetic pathways. Furthermore, this guide will explore the historical and contemporary applications of this compound, with a particular focus on its utility as a crucial building block in the synthesis of pharmaceutically active compounds.
The Dawn of Isocyanate Chemistry: A Historical Perspective
The journey of this compound begins with the broader discovery of the isocyanate functional group. In 1848, French chemist Charles Adolphe Wurtz was the first to synthesize this class of compounds by reacting alkyl sulfates with potassium cyanate (B1221674). This seminal work laid the foundation for the exploration of isocyanate chemistry. Following this, in 1884, Hentschel developed the phosgenation of amines, a method that would become the cornerstone of commercial isocyanate production.
The first specific synthesis of this compound was reported in the late 19th century. This early work set the stage for further investigation into its properties and potential applications. Another significant milestone in isocyanate synthesis was the development of the Curtius rearrangement by German chemist Theodor Curtius in 1885. This reaction, involving the thermal decomposition of an acyl azide (B81097), provided a valuable alternative route to isocyanates, including this compound, and remains a fundamental transformation in organic chemistry today.[1][2]
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved considerably since its initial discovery, driven by the pursuit of higher yields, greater purity, and improved safety. The following sections detail the key historical and modern methods for its preparation.
Early Synthetic Approaches
The initial syntheses of this compound were primarily based on two main strategies: the reaction of benzyl halides with cyanate salts and the phosgenation of benzylamine (B48309).
One of the earliest methods involved the reaction of a benzyl halide, such as benzyl chloride or benzyl bromide, with an alkali metal cyanate, typically sodium or potassium cyanate. This nucleophilic substitution reaction, while straightforward in concept, often required harsh reaction conditions and resulted in modest yields.
Experimental Protocol: Synthesis of this compound from Benzyl Chloride and Sodium Cyanate
A mixture of benzyl chloride and a slight excess of sodium cyanate in a high-boiling inert solvent, such as dimethylformamide (DMF), was heated at an elevated temperature (e.g., 100°C) for several hours.[3] The reaction mixture was then cooled, and the inorganic salts were removed by filtration. The this compound was isolated from the filtrate by distillation under reduced pressure. A notable side reaction was the trimerization of this compound to form tribenzyl isocyanurate, which could be minimized by the addition of a catalyst.[3]
The reaction of benzylamine with phosgene (B1210022) (COCl₂) or its safer equivalent, triphosgene, became a more efficient and widely adopted method for the synthesis of this compound. This reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which upon heating eliminates hydrogen chloride to yield the isocyanate.
Experimental Protocol: Synthesis of this compound from Benzylamine and Phosgene
A solution of benzylamine in an inert solvent, such as toluene (B28343) or chlorobenzene, was treated with a stoichiometric amount of phosgene gas at low temperatures. The reaction mixture was then gradually heated to effect the elimination of HCl and formation of this compound. The product was subsequently isolated by fractional distillation. This method generally provided good yields and high purity.
The Curtius Rearrangement
The Curtius rearrangement offers a phosgene-free route to this compound, starting from phenylacetic acid. The carboxylic acid is first converted to its corresponding acyl azide, typically via the acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide in an inert solvent induces a rearrangement with the loss of nitrogen gas to afford this compound.[1][2][4]
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
Phenylacetyl chloride, prepared from phenylacetic acid, is reacted with sodium azide in a suitable solvent to form phenylacetyl azide. The azide is then carefully heated in an inert solvent like benzene (B151609) or toluene. As the temperature rises, nitrogen gas evolves, and the rearrangement occurs to yield this compound. The product is then isolated by distillation.
Diagram: Key Synthetic Pathways to this compound
Caption: Major historical synthetic routes to this compound.
Quantitative Analysis of Historical Synthetic Methods
The efficiency and practicality of the various synthetic routes to this compound have been a subject of continuous improvement. The following table summarizes the typical quantitative data associated with the key historical methods.
| Synthesis Method | Starting Material(s) | Reagents | Typical Yield (%) | Key Reaction Conditions |
| Nucleophilic Substitution | Benzyl Chloride | Sodium Cyanate, DMF | ~70-85%[3] | 100°C, 4-5 hours |
| Phosgenation | Benzylamine | Phosgene, Toluene | >90% | Low to elevated temperatures |
| Curtius Rearrangement | Phenylacetic Acid | NaN₃, then heat | Variable, often good | Formation of acyl azide, then thermal rearrangement |
Applications in Organic Synthesis and Drug Discovery
This compound's reactivity, particularly the electrophilicity of the isocyanate carbon, makes it a valuable reagent in organic synthesis. Its primary application lies in the formation of urea (B33335) and carbamate (B1207046) linkages, which are prevalent motifs in a wide range of biologically active molecules.[5]
Formation of Urea and Carbamate Derivatives
This compound readily reacts with primary and secondary amines to form N,N'-disubstituted ureas. Similarly, its reaction with alcohols yields N-benzyl carbamates. These reactions are typically high-yielding and proceed under mild conditions. The resulting urea and carbamate moieties are crucial pharmacophores in numerous drug candidates, contributing to their binding affinity and pharmacokinetic properties.
Diagram: Reactions of this compound
Caption: Key reactions of this compound in organic synthesis.
Role in Drug Development
The utility of this compound in drug discovery is exemplified by its use in the synthesis of various therapeutic agents. The benzyl group can serve as a protective group or as a key structural component influencing the biological activity of the final compound. Its application spans across different therapeutic areas, including the development of enzyme inhibitors and receptor modulators. While specific examples from the very early days of medicinal chemistry are not extensively documented, the fundamental reactions of this compound have been instrumental in the synthesis of countless analogs and lead compounds throughout the history of modern drug discovery.
Conclusion
From its roots in the mid-19th century discovery of isocyanates, this compound has evolved into a valuable and versatile reagent for organic chemists and pharmaceutical scientists. The development of its synthesis from early methods relying on harsh conditions to more efficient and safer protocols like the Curtius rearrangement and modern catalytic approaches highlights the progress in synthetic chemistry. Its ability to readily form stable urea and carbamate linkages has cemented its importance in the construction of complex molecules, including a wide array of drug candidates. For researchers in drug development, a thorough understanding of the history, synthesis, and reactivity of this compound provides a powerful tool for the design and synthesis of novel therapeutic agents.
References
- 1. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Theoretical Insights into the Reactivity of Benzyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isocyanate (C₈H₇NO) is a valuable reagent in organic synthesis, primarily utilized for its electrophilic isocyanate group which readily undergoes nucleophilic attack. This reactivity is fundamental to the formation of ureas, carbamates, and other nitrogen-containing compounds, many of which are of significant interest in medicinal chemistry and materials science. Understanding the theoretical underpinnings of benzyl isocyanate's reactivity is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound and analogous aromatic isocyanates, focusing on reaction mechanisms, kinetic and thermodynamic parameters, and computational methodologies.
Core Reactivity of the Isocyanate Group
The reactivity of the isocyanate group (–N=C=O) is dictated by the electrophilic character of the central carbon atom, which is bonded to two highly electronegative atoms, nitrogen and oxygen. This polarity makes the carbon atom susceptible to attack by a wide range of nucleophiles. Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated the electronic structure and frontier molecular orbitals of isocyanates, providing a basis for understanding their reactivity.
An important aspect of isocyanate reactivity is the influence of the substituent attached to the nitrogen atom. In the case of this compound, the benzyl group, while not strongly electron-withdrawing or -donating, influences the steric and electronic properties of the isocyanate moiety. Generally, electron-withdrawing groups attached to the isocyanate nitrogen enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles.[1]
Reaction with Nucleophiles: Amines and Alcohols
The reactions of isocyanates with nucleophiles such as amines and alcohols are cornerstone transformations in organic chemistry. Theoretical studies on analogous systems, such as phenyl isocyanate and methyl isocyanate, provide significant insights into the mechanisms of these reactions, which are broadly applicable to this compound.
Reaction with Amines to Form Ureas
The reaction of this compound with primary and secondary amines yields substituted ureas. This reaction is typically rapid and proceeds via a nucleophilic addition mechanism. Theoretical calculations suggest a stepwise mechanism is plausible, involving the formation of a zwitterionic intermediate. The reaction of primary aliphatic amines with aromatic isocyanates is often too fast to be easily monitored experimentally, with reaction half-lives estimated to be on the order of milliseconds.[2]
Reaction with Alcohols to Form Carbamates
The alcoholysis of isocyanates to form carbamates has been the subject of extensive theoretical investigation. These studies reveal a more complex mechanism than initially presumed. A multimolecular mechanism, where additional alcohol molecules act as catalysts, is now widely accepted.[3] The reaction can proceed through a concerted or stepwise pathway, with the concerted mechanism often being favored.
Computational studies on the reaction of methyl isocyanate with methanol (B129727) associates (dimers and trimers) have shown that the reactivity increases with the degree of alcohol association.[4][5] The transition states are typically cyclic and asymmetric. For the reaction of phenyl isocyanate with 1-propanol (B7761284) in the presence of excess isocyanate, a two-step mechanism involving an allophanate (B1242929) intermediate has been proposed, with a calculated reaction barrier of 62.6 kJ/mol (14.96 kcal/mol) in a THF model.[6][7]
Cycloaddition Reactions
This compound can also participate in cycloaddition reactions, providing access to various heterocyclic scaffolds. Theoretical studies have been instrumental in elucidating the mechanisms of these reactions.
[4+2] Cycloaddition
In a theoretical study of the reaction between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate, the [4+2] cycloaddition pathway leading to isourea was found to be energetically favorable, with a calculated activation barrier of 12.77 kcal/mol.[8] This polar Diels-Alder reaction is characterized by an asynchronous transition state.[8] While this study does not involve this compound directly as the dienophile, it provides a valuable theoretical precedent for the reactivity of a benzyl-substituted reactant in such cycloadditions.
[2+2] Cycloaddition
The [2+2] cycloaddition of isocyanates with alkenes to form β-lactams is another important transformation. Ab initio calculations predict that this reaction proceeds through a concerted suprafacial mechanism.[9] For the reaction of chlorosulfonyl isocyanate with alkenes, both concerted and stepwise single electron transfer (SET) pathways have been proposed, depending on the electronic nature of the alkene.[10]
Quantitative Data from Theoretical Studies
While specific quantitative theoretical data for the reactions of this compound are scarce in the literature, data from analogous systems provide valuable estimates for its reactivity. The following table summarizes key energetic parameters from DFT and ab initio studies on related isocyanate reactions.
| Reaction Type | Reactants | Computational Method | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) | Reference |
| [4+2] Cycloaddition | 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene + Benzoyl isocyanate | B3LYP/6-31G(d,p) | 12.77 | - | [8] |
| Urethane Formation (in isocyanate excess) | Phenyl isocyanate + 1-Propanol | G4MP2 with SMD (THF) | 14.96 (62.6 kJ/mol) | - | [6][7] |
| Urethane Formation (in isocyanate excess, H-shift) | Phenyl isocyanate + 1-Propanol | G4MP2 with SMD (THF) | 11.71 (49.0 kJ/mol) | - | [6][7] |
Experimental and Computational Protocols
The theoretical studies of isocyanate reactivity cited herein predominantly employ Density Functional Theory (DFT) and ab initio methods. A typical computational protocol involves the following steps:
-
Geometry Optimization: The structures of reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations. Common DFT functionals for this purpose include B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or larger ones like cc-pVTZ and 6-311++G(d,p).[4][8]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactants and products, an IRC calculation is often performed.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. Methods like DLPNO-CCSD(T) or composite methods like G4MP2 can provide highly accurate energies.[7]
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is often applied.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general computational workflow for studying the reactivity of this compound.
Caption: Reaction pathway for the formation of urea from this compound and an amine.
Caption: Concerted reaction pathway for carbamate formation via a multimolecular mechanism.
Caption: A general workflow for the computational study of this compound reactivity.
Conclusion
Theoretical studies provide invaluable insights into the reactivity of this compound. While direct computational data for this specific molecule is somewhat limited, extensive research on analogous aromatic isocyanates allows for a robust understanding of its reaction mechanisms with key nucleophiles and in cycloaddition reactions. The prevailing computational methodologies, centered around Density Functional Theory, offer a powerful toolkit for elucidating reaction pathways, predicting kinetic and thermodynamic parameters, and ultimately guiding the rational design of synthetic strategies in drug discovery and materials science. The continued application of these theoretical approaches will undoubtedly further refine our understanding of this compound's rich and versatile chemistry.
References
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. chem4all.nethouse.ru [chem4all.nethouse.ru]
- 5. researchgate.net [researchgate.net]
- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical study on the reaction mechanism between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate to urea and isourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ab initio study on the mechanism of the alkene–isocyanate cycloaddition reaction to form β-lactams - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchtrends.net [researchtrends.net]
Benzyl isocyanate physical properties (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Benzyl (B1604629) Isocyanate
This guide provides a comprehensive overview of the core physical properties of benzyl isocyanate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their work. The document includes tabulated physical data, general experimental protocols for property determination, and a visualization of a key synthetic application.
Physical Properties of this compound
This compound is a colorless to pale yellow liquid.[1] It is a valuable reagent in organic synthesis, particularly in the preparation of ureas and carbamates, which are common moieties in pharmaceutical compounds.[2] Understanding its physical properties is crucial for its proper handling, storage, and use in chemical reactions.
Quantitative Data Summary
The boiling point and density of this compound are summarized in the table below. It is important to note that boiling points are highly dependent on pressure.
| Physical Property | Value | Conditions |
| Boiling Point | 101-104 °C | at 33 mmHg[3][4][5] |
| 110-111 °C | at 40 mmHg[1] | |
| Density | 1.078 g/mL | at 25 °C[3][4][6] |
Experimental Protocols
While the provided search results do not contain specific experimental details for the determination of these exact values, standard laboratory procedures are well-established for measuring the boiling point and density of a liquid compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For pressure-sensitive compounds like this compound, boiling points are typically measured under reduced pressure (vacuum distillation) to prevent decomposition at higher temperatures.
Methodology: Simple Distillation at Reduced Pressure
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask (containing the this compound and boiling chips), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter. All glass joints must be properly sealed to maintain the vacuum.
-
Heating: The round-bottom flask is gently heated using a heating mantle.
-
Pressure Control: The system is evacuated to the desired pressure (e.g., 33 mmHg), which is monitored with a manometer.
-
Temperature Reading: As the liquid boils, the vapor rises, and the thermometer bulb, correctly positioned just below the side arm of the distillation head, will register a stable temperature. This stable temperature is recorded as the boiling point at that specific pressure.
-
Condensation and Collection: The vapor is cooled and condensed back to a liquid in the condenser and collected in the receiving flask.
Determination of Density
Density is the mass of a substance per unit volume. It is typically measured at a specific temperature, as density varies with temperature.
Methodology: Using a Pycnometer
-
Weighing the Pycnometer: A clean, dry pycnometer (a flask with a specific, known volume) is accurately weighed (m₁).
-
Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to the desired temperature (e.g., 25 °C) in a water bath.
-
Weighing the Filled Pycnometer: The filled pycnometer is carefully weighed again (m₂).
-
Calibration with Water: The process is repeated using a liquid of known density, typically deionized water. The pycnometer is cleaned, filled with water at the same temperature, and weighed (m₃).
-
Calculation: The density of this compound (ρ_sample) is calculated using the formula: ρ_sample = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water where ρ_water is the known density of water at the measurement temperature.
Synthetic Workflow Visualization
This compound is a key building block in synthetic chemistry. One of its fundamental reactions is the coupling with amines to form urea (B33335) derivatives. This reaction is widely used in the pharmaceutical industry to generate libraries of compounds for drug discovery.
Caption: Workflow for the synthesis of substituted ureas from this compound.
This technical guide provides essential physical data and procedural context for the safe and effective use of this compound in a laboratory setting. The provided visualization highlights its fundamental reactivity in the synthesis of pharmaceutically relevant compounds.
References
- 1. This compound – general description and application [georganics.sk]
- 2. nbinno.com [nbinno.com]
- 3. ベンジルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3173-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 3173-56-6 [chemicalbook.com]
- 6. This compound [stenutz.eu]
An In-depth Technical Guide to Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyl (B1604629) isocyanate, including its chemical identity, physicochemical properties, synthesis protocols, and safety information. The information is intended for professionals in research, and drug development who may be working with or considering the use of this compound.
Chemical Identity
The primary identifier for benzyl isocyanate is its IUPAC name, which provides an unambiguous description of its chemical structure. It is also known by several synonyms in commercial and laboratory settings.
-
Synonyms:
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its proper handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1][3][4] |
| Molecular Weight | 133.15 g/mol | [1][4] |
| CAS Number | 3173-56-6 | [1][3][4] |
| Appearance | Clear, colorless to faintly yellow liquid | [9] |
| Boiling Point | 101-104 °C at 33 mmHg | [9] |
| Density | 1.078 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.526 | |
| Flash Point | 113 °F (45 °C) | [9] |
| Solubility | Soluble in common organic solvents like chloroform (B151607) and methanol (B129727) (slightly). It hydrolyzes in water. | [6][9][10] |
| Sensitivity | Moisture sensitive | [9][11] |
Table 2: Spectroscopic Data References for this compound
| Spectroscopic Data | Source/Reference |
| ¹H NMR | Sigma-Aldrich Co. LLC.[2][12][13] |
| ¹³C NMR | Sigma-Aldrich Co. LLC.[2] |
| IR Spectra | Bio-Rad Laboratories, Inc., Spectrochem Pvt. Ltd.[2] |
| Mass Spectrometry | NIST Mass Spectrometry Data Center[2][14] |
| Raman Spectra | Bio-Rad Laboratories, Spectrochem Pvt. Ltd., India[2] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.
Protocol 1: Synthesis from Benzyl Chloride and Sodium Cyanate (B1221674)
This method describes the synthesis of this compound from benzyl chloride and sodium cyanate in the presence of a calcium chloride-dimethylformamide complex.
Materials:
-
Anhydrous calcium chloride
-
Dimethylformamide (DMF)
-
Benzyl chloride
-
Sodium cyanate (98% purity)
-
Benzene
Procedure:
-
Preparation of the Catalyst:
-
Add 100 g of anhydrous calcium chloride powder to 100 g of dimethylformamide with agitation.
-
Heat the mixture to form a paste.
-
Evaporate the paste to dryness under reduced pressure at a temperature below 50°C to obtain a coarse white crystalline powder of the calcium chloride-dimethylformamide compound.[4]
-
-
Reaction:
-
Dissolve 20 g of the prepared white crystalline powder in 300 g of dimethylformamide.
-
Add 126.6 g of benzyl chloride to the solution.
-
With agitation, add 75 g of sodium cyanate powder to the solution at an elevated temperature of 100°C over a period of 4 hours.[4]
-
-
Work-up and Purification:
-
After 5 hours from the start of the reaction, treat the reaction mixture under reduced pressure to recover dimethylformamide by distillation.
-
Extract the residue with benzene.
-
Distill the benzene extract under reduced pressure to obtain this compound. The reported yield is approximately 85%.[4]
-
Protocol 2: Synthesis from Benzylamine (B48309) using Triphosgene (B27547)
This protocol details a one-pot synthesis of this compound from benzylamine and triphosgene, followed by an in-situ reaction to form a derivative, illustrating the reactivity of the isocyanate.
Materials:
-
Triphosgene
-
Benzylamine
-
Dichloromethane (DCM)
Procedure:
-
Isocyanate Formation:
-
To a solution of triphosgene (2.96 g, 10 mmol) in 20 ml of DCM, add a solution of benzylamine (10 mmol) in 20 ml of DCM dropwise.
-
Following this, add a solution of triethylamine (3 ml) in 10 ml of DCM dropwise.[15]
-
-
Solvent Removal:
-
Remove the solvent on a rotary evaporator to obtain the crude this compound.[15]
-
Note: This procedure is part of a larger one-pot synthesis of N-alkyl-3-oxobenzo[d]isothiazole-2(3H)-carboxamide analogues, where the this compound is generated and used in the next step without isolation.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from benzyl chloride and sodium cyanate.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is a hazardous chemical and requires careful handling to avoid exposure.
-
Hazards: It is a flammable liquid and vapor.[6][16] It is toxic if swallowed, in contact with skin, or inhaled.[5][17] It causes skin and serious eye irritation.[5][6][16] It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[5][6][18] It is also a lachrymator (a substance that causes tearing).[16]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Avoid contact with skin, eyes, and clothing.[18] Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][18] It is moisture-sensitive and should be stored in a dry container.[6]
-
First Aid: In case of contact with eyes, flush immediately with plenty of water for at least 15 minutes.[18] For skin contact, flush with plenty of water.[18] If inhaled, move to fresh air.[18] In case of ingestion, wash out the mouth with water.[18] Seek immediate medical attention for any exposure.
This guide is intended to provide a summary of technical information and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling this compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. This compound | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Benzyl isocyanide - Chempedia - LookChem [lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound – general description and application [georganics.sk]
- 7. This compound [webbook.nist.gov]
- 8. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]
- 9. 3173-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound(3173-56-6) 1H NMR [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. This compound [webbook.nist.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Synthesis of Ureas Using Benzyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a cornerstone of modern medicinal chemistry, appearing as crucial structural motifs in a multitude of pharmacologically active molecules, including several FDA-approved drugs.[1][2][3] The urea (B33335) functional group is a privileged scaffold due to its ability to form stable, multiple hydrogen bonds with biological targets such as enzymes and receptors, thereby influencing drug-target interactions and overall efficacy.[3] The synthesis of ureas is most commonly achieved through the reaction of an isocyanate with a primary or secondary amine.[3][4] Benzyl (B1604629) isocyanate is a key reagent in this context, providing a versatile building block for the creation of diverse chemical libraries essential for drug discovery.[5] This document provides detailed protocols and application notes for the synthesis of N,N'-substituted ureas utilizing benzyl isocyanate.
Data Presentation
The reaction of this compound with various amines is a robust and high-yielding transformation. The following tables summarize typical reaction conditions and expected yields for different classes of amines, as well as the impact of substituents on the amine partner.
Table 1: General Reaction Conditions and Yields for Urea Synthesis with this compound
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | n-Butylamine | Dichloromethane (B109758) (DCM) | 1 - 3 | Room Temperature | > 90 |
| Secondary Aliphatic | Piperidine | Dichloromethane (DCM) | 2 - 4 | Room Temperature | > 95 |
| Primary Aromatic | Aniline (B41778) | Dichloromethane (DCM) | 2 - 5 | Room Temperature | 85 - 95 |
| Sterically Hindered | tert-Butylamine | Dichloromethane (DCM) | 6 - 12 | Room Temperature | > 90 |
Table 2: Synthesis of Substituted N-Benzyl-N'-aryl Ureas
This table illustrates the effect of various substituents on an aniline reaction partner on the yield of the corresponding N-benzyl-N'-aryl urea. The reaction is carried out by reacting the substituted aniline with this compound in an inert solvent like DCM or THF at room temperature.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | 1-Benzyl-3-phenylurea | 94 |
| 2 | 4-Chloroaniline (B138754) | 1-Benzyl-3-(4-chlorophenyl)urea (B3046891) | 92 |
| 3 | 4-Methoxyaniline | 1-Benzyl-3-(4-methoxyphenyl)urea | 95 |
| 4 | 4-Nitroaniline | 1-Benzyl-3-(4-nitrophenyl)urea | 88 |
| 5 | 2-Methylaniline | 1-Benzyl-3-(o-tolyl)urea | 90 |
| 6 | 2,6-Dimethylaniline | 1-Benzyl-3-(2,6-dimethylphenyl)urea | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable volume of anhydrous DCM or THF (to achieve a concentration of 0.1-0.5 M).
-
Isocyanate Addition: While stirring the solution at room temperature, add this compound (1.0 equivalent) dropwise. An exothermic reaction may be observed. For highly reactive amines, the flask can be cooled in an ice bath during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. Typical reaction times range from 1 to 12 hours.
-
Work-up and Isolation:
-
Upon completion, a precipitate may form. If so, collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica (B1680970) gel column chromatography.
-
Protocol 2: Synthesis of 1-Benzyl-3-(4-chlorophenyl)urea
This protocol provides a specific example for the synthesis of a substituted diaryl urea.
Materials:
-
This compound (1.33 g, 10.0 mmol)
-
4-Chloroaniline (1.28 g, 10.0 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloroaniline (1.28 g, 10.0 mmol) in 40 mL of anhydrous DCM.
-
To this stirring solution, add a solution of this compound (1.33 g, 10.0 mmol) in 10 mL of anhydrous DCM dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes) to confirm the consumption of the starting materials.
-
A white precipitate will form during the reaction.
-
Collect the solid product by vacuum filtration and wash the filter cake with 15 mL of cold DCM.
-
Dry the solid under vacuum to yield 1-benzyl-3-(4-chlorophenyl)urea as a white powder. (Expected yield: ~2.4 g, 92%).
Visualizations
Experimental Workflow
The general workflow for the synthesis of ureas from this compound is depicted below.
Caption: General workflow for the synthesis of ureas using this compound.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Many urea-containing compounds, such as Sorafenib and Lenvatinib, function as kinase inhibitors, playing a critical role in cancer therapy.[6] These inhibitors often target Receptor Tyrosine Kinase (RTK) pathways, which, when dysregulated, can lead to uncontrolled cell proliferation. The diagram below illustrates a generalized RTK signaling cascade that can be targeted by such inhibitors.
Caption: Generalized RAF kinase signaling pathway targeted by urea-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MDPI [mdpi.com]
- 5. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Carbamate Synthesis Using Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) isocyanate is a valuable reagent in organic synthesis, particularly for the preparation of benzyl carbamates. The carbamate (B1207046) functional group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to act as a stable amide bioisostere, enhancing metabolic stability and pharmacokinetic properties. This document provides detailed protocols for the synthesis of various carbamates from benzyl isocyanate and different alcohols, including primary, secondary, and benzylic alcohols. The protocols cover both uncatalyzed and catalyzed reactions, offering flexibility for various substrates and experimental conditions.
Reaction Principle
The synthesis of carbamates from this compound proceeds via the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate, leading to the formation of a carbamate linkage. This reaction is generally efficient and can often be performed at room temperature without a catalyst. However, for less reactive or sterically hindered alcohols, catalysts such as tertiary amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) or organotin compounds (e.g., stannous octoate) can be employed to accelerate the reaction rate.
Caption: General reaction scheme for carbamate synthesis.
Safety and Handling of this compound
This compound is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] It is also moisture-sensitive and a lachrymator.[1]
Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids, water, strong oxidizing agents, strong bases, and alcohols.[3]
-
Ground and bond container and receiving equipment to prevent static discharges.[1]
-
In case of accidental exposure, flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air.[2]
Experimental Protocols
General Considerations:
-
All reagents and solvents should be anhydrous to prevent the formation of urea (B33335) byproducts from the reaction of this compound with water.
-
Reactions should be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to determine completion.
Protocol 1: Synthesis of Methyl Benzylcarbamate (Uncatalyzed)
This protocol describes the uncatalyzed reaction of this compound with a primary alcohol, methanol (B129727).
Materials:
-
This compound
-
Anhydrous methanol
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Add anhydrous methanol (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the this compound spot disappears.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Collect the fractions containing the pure product and concentrate them under reduced pressure to obtain methyl benzylcarbamate.
Protocol 2: Synthesis of Ethyl Benzylcarbamate (Uncatalyzed)
This protocol details the synthesis of ethyl benzylcarbamate from this compound and ethanol.[4]
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous toluene (B28343)
-
Dibutylamine (B89481) (for quenching/titration)
-
Methanol (for titration)
-
Hydrochloric acid (0.01 N standard solution)
-
Bromphenol blue indicator
Procedure:
-
In a stoppered graduated cylinder under a nitrogen atmosphere, prepare a solution of this compound in anhydrous toluene (to yield an approximately 0.1 N final solution).
-
Add a pre-weighed amount of absolute ethanol.
-
Maintain the reaction at a constant temperature (e.g., 30°C or 40°C) and take aliquots at various time intervals.
-
Quench each aliquot by adding it to a solution of dibutylamine in toluene.
-
After a few minutes, add methanol and a few drops of bromphenol blue indicator.
-
Titrate the excess dibutylamine with a standard 0.01 N hydrochloric acid solution to determine the concentration of unreacted isocyanate.
-
After the reaction is complete, the solvent can be removed under reduced pressure, and the product, ethyl benzylcarbamate, can be purified if necessary. An 85% yield has been reported for this reaction.[4]
Protocol 3: Synthesis of Isopropyl Benzylcarbamate (DBU-Catalyzed)
This protocol describes the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed synthesis of a carbamate from this compound and a secondary alcohol, isopropanol (B130326).
Materials:
-
This compound
-
Anhydrous isopropanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous isopropanol (1.1 eq) in anhydrous THF.
-
Add a catalytic amount of DBU (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Synthesis of tert-Butyl Benzylcarbamate (Tin-Catalyzed)
This protocol outlines the synthesis of a carbamate from this compound and a tertiary alcohol, tert-butanol (B103910), using a tin catalyst.
Materials:
-
This compound
-
Anhydrous tert-butanol
-
Stannous octoate (or other suitable tin catalyst)
-
Anhydrous toluene
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous toluene, this compound (1.0 eq), and anhydrous tert-butanol (1.1 eq).
-
Add a catalytic amount of stannous octoate (e.g., 0.05 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 5: Synthesis of Dibenzyl Carbamate (Uncatalyzed)
This protocol details the reaction of this compound with benzyl alcohol to form dibenzyl carbamate.
Materials:
-
This compound
-
Anhydrous benzyl alcohol
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add anhydrous benzyl alcohol (1.1 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) to facilitate the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
| Protocol | Carbamate Product | Alcohol | Catalyst | Typical Yield |
| 1 | Methyl Benzylcarbamate | Methanol | None | High |
| 2 | Ethyl Benzylcarbamate | Ethanol | None | ~85%[4] |
| 3 | Isopropyl Benzylcarbamate | Isopropanol | DBU | High |
| 4 | tert-Butyl Benzylcarbamate | tert-Butanol | Stannous Octoate | Moderate to High |
| 5 | Dibenzyl Carbamate | Benzyl Alcohol | None | High |
Purification and Characterization
Purification: Crude carbamate products can generally be purified by standard laboratory techniques.
-
Recrystallization: This is a suitable method for solid carbamates. Common solvent systems include ethanol/water, hexane/ethyl acetate, or toluene.
-
Column Chromatography: For liquid products or for separating closely related impurities, silica gel column chromatography is effective. A typical eluent system is a gradient of ethyl acetate in hexane.
Characterization: The structure and purity of the synthesized carbamates can be confirmed by various analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate carbonyl (C=O) and N-H stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (for solids): To assess the purity of the compound.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for carbamate synthesis.
Caption: Proposed catalytic cycle for base-catalyzed carbamate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
Application Notes and Protocols for HPLC Analysis using Benzyl Isocyanate as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using benzyl (B1604629) isocyanate as a pre-column derivatizing agent for the sensitive determination of primary and secondary amines, as well as alcohols, by High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols detailed below are based on established methods for analogous isocyanate derivatizing agents, such as phenyl isocyanate, and provide a strong foundation for method development and validation.
Introduction
Benzyl isocyanate is a valuable derivatizing agent for enhancing the detectability of compounds containing active hydrogen atoms, such as primary and secondary amines and alcohols. These functional groups often lack a significant chromophore, making their direct detection by UV-Vis HPLC challenging. This compound reacts with these functional groups to form stable urea (B33335) (from amines) or carbamate (B1207046) (from alcohols) derivatives. The incorporated benzyl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm. This derivatization is particularly useful in pharmaceutical analysis, clinical chemistry, and environmental monitoring for the quantification of amino acids, biogenic amines, and aliphatic alcohols.
Principle of Derivatization
This compound reacts with primary and secondary amines in a nucleophilic addition reaction to form N,N'-disubstituted ureas. Similarly, it reacts with alcohols to form carbamates. These reactions are typically rapid and can be carried out under mild conditions. The resulting derivatives are generally stable and exhibit good chromatographic properties on reversed-phase HPLC columns.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of HPLC methods using this compound for the derivatization of various analytes. These values are derived from studies on closely related derivatizing agents and the analysis of benzyl urea and carbamate derivatives and should be considered as a starting point for method validation.[1][2]
Table 1: HPLC Method Parameters for Analysis of Benzyl Urea and Benzyl Carbamate Derivatives
| Parameter | Setting |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Gradient | Optimized for specific analytes (e.g., 50-90% B over 20 min) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 - 40 °C[2] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 - 20 µL |
Table 2: Expected Performance Characteristics for Analytes Derivatized with this compound
| Analyte Class | Derivative | Expected Linearity Range (µg/mL) | Expected LOD (µg/mL) | Expected LOQ (µg/mL) |
| Primary Amines | N-Benzyl-N'-alkyl/aryl urea | 1 - 100 | 0.1 - 0.5 | 0.3 - 1.5 |
| Secondary Amines | N-Benzyl-N',N'-dialkyl/aryl urea | 1 - 100 | 0.2 - 0.6 | 0.6 - 2.0 |
| Alcohols | Alkyl/Aryl benzylcarbamate | 1.5 - 250 | 0.5 - 1.0 | 1.5 - 3.0 |
| Amino Acids | N-Benzylcarbamoyl amino acid | 0.5 - 500 | 0.1 - 0.4 | 0.3 - 1.2 |
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines with this compound
This protocol describes the pre-column derivatization of primary and secondary amines to form their corresponding urea derivatives.
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Triethylamine (TEA) solution (1 M in anhydrous acetonitrile)
-
Sample containing the amine analyte dissolved in a suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
HPLC-grade acetonitrile and water
-
0.1% (v/v) Formic acid in water and acetonitrile (for mobile phase)
Procedure:
-
To 100 µL of the sample solution in a clean, dry vial, add 50 µL of the 1 M TEA solution.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
To quench the excess this compound, add 50 µL of a primary or secondary amine solution of a known concentration that will not interfere with the analysis (e.g., 1 M benzylamine (B48309) in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Dilute the reaction mixture with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Derivatization of Alcohols with this compound
This protocol details the derivatization of alcohols to form carbamate derivatives.
Materials:
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Dibutyltin dilaurate (DBTDL) catalyst solution (1 mg/mL in anhydrous acetonitrile)
-
Sample containing the alcohol analyte dissolved in a suitable anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
HPLC-grade acetonitrile and water
-
0.1% (v/v) Formic acid in water and acetonitrile (for mobile phase)
Procedure:
-
To 100 µL of the sample solution in a clean, dry vial, add 20 µL of the DBTDL catalyst solution.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60 °C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
To quench the excess this compound, add 50 µL of a primary or secondary amine solution (e.g., 1 M benzylamine in acetonitrile).
-
Vortex the mixture for 30 seconds.
-
Dilute the reaction mixture with the initial mobile phase composition to an appropriate concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Visualizations
Caption: General reaction scheme for the derivatization of amines and alcohols with this compound.
Caption: Experimental workflow for HPLC analysis using this compound derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Benzyl Isocyanate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzyl (B1604629) isocyanate with primary and secondary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate group. The resulting urea (B33335) derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the reaction of benzyl isocyanate with primary and secondary amines.
Reaction Mechanism and Kinetics
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, leading to the formation of the stable urea linkage.
Applications in Drug Discovery and Medicinal Chemistry
Benzylurea (B1666796) scaffolds are prevalent in a variety of biologically active compounds. Their ability to act as hydrogen bond donors and acceptors makes them effective for binding to biological targets such as enzymes and receptors.
Anticancer Agents: A significant number of benzylurea derivatives have been investigated as potential anticancer agents.[2][4][5][6] They have been shown to target various components of cell signaling pathways involved in cancer progression. For instance, certain benzylurea derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2] Others have been found to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[1][5]
Kinase Inhibitors: The urea moiety is a key structural feature in many kinase inhibitors. Benzylurea derivatives have been designed and synthesized as potent inhibitors of various kinases, including Raf kinase, LIM kinase, and ATM kinase, which are implicated in different types of cancer.[4][7][8]
Data Presentation
The following tables summarize representative reaction yields for the synthesis of benzylurea derivatives from the reaction of this compound with primary and secondary amines, as extracted from various literature sources.
Table 1: Reaction of this compound with Primary Amines
| Primary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Dichloromethane (B109758) | Room Temp | 2 | 95 | [9] |
| 4-Fluoroaniline | Dichloromethane | Room Temp | 2 | 92 | [9] |
| 4-Chloroaniline (B138754) | Dichloromethane | Room Temp | 2 | 94 | [9] |
| 4-Bromoaniline | Dichloromethane | Room Temp | 2 | 96 | [9] |
| m-Anisidine | Acetonitrile | 35 | 20 | 60-99 | [9] |
Table 2: Reaction of this compound with Secondary Amines
| Secondary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Methylaniline | Dichloromethane | Room Temp | 2 | 90 | [9] |
| Piperidine | Dichloromethane | Room Temp | 2 | 98 | [9] |
| Morpholine | Dichloromethane | Room Temp | 2 | 97 | [9] |
| Pyrrolidine | Trifluorotoluene | 100 | 18 | High | [10] |
| Diethylamine | Trifluorotoluene | 100 | 48 | High | [10] |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with a primary and a secondary amine. Researchers should adapt these protocols based on the specific properties of the amine and the desired scale of the reaction.
Protocol 1: Synthesis of N-Benzyl-N'-(4-chlorophenyl)urea (from a Primary Amine)
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-chloroaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-N'-(4-chlorophenyl)urea.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of N-Benzyl-N-methyl-N'-phenylurea (from a Secondary Amine)
Materials:
-
This compound (1.0 eq)
-
N-Methylaniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) in anhydrous DCM or THF.
-
Stir the solution at room temperature.
-
Add this compound (1.0 eq) to the solution dropwise.
-
Stir the reaction mixture at room temperature for 4-8 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-benzyl-N-methyl-N'-phenylurea.
-
Confirm the structure of the purified product using analytical techniques such as NMR, IR, and Mass Spectrometry.
Mandatory Visualizations
Caption: General reaction of this compound with an amine.
Caption: General experimental workflow for urea synthesis.
Caption: Inhibition of CDK12 signaling by a benzylurea derivative.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction of Benzyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzyl (B1604629) isocyanate with alcohols is a fundamental and highly efficient method for the synthesis of benzyl carbamates (urethanes). This transformation is of significant interest in medicinal chemistry and drug development, as the carbamate (B1207046) moiety is a key structural motif in a wide range of therapeutic agents. Benzyl carbamates are often utilized as crucial intermediates in the synthesis of complex molecules and as protecting groups for amines.[1][2][3] The reaction proceeds via a nucleophilic addition mechanism and can be performed under various conditions, with or without catalysis, to achieve high yields and purity.
Reaction Mechanism
The reaction between benzyl isocyanate and an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group. The general mechanism is a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the stable carbamate product.
The reaction can be uncatalyzed, but it is often accelerated by the use of catalysts. In the absence of a catalyst, the reaction can be slow and may require elevated temperatures. The alcohol itself can act as a catalyst, especially at higher concentrations, by facilitating the proton transfer step through a multimolecular mechanism.[4]
Catalysis:
-
Base Catalysis (e.g., Triethylamine, DABCO): Tertiary amines are commonly used as catalysts. They are believed to activate the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol.[5]
-
Organometallic Catalysis (e.g., Dibutyltin (B87310) dilaurate - DBTDL): Organotin compounds are highly effective catalysts for this reaction. The proposed mechanism involves the formation of a complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack and proton transfer steps. Organotin catalysts are generally more active than tertiary amines.[6][7]
Applications in Drug Development
The formation of benzyl carbamates is a valuable tool in drug discovery and development for several reasons:
-
Bioisosteric Replacement: The carbamate group can serve as a bioisostere for amide or ester functionalities, offering improved metabolic stability and pharmacokinetic properties.
-
Structural Scaffolds: Benzyl carbamates are integral components of many biologically active molecules, including enzyme inhibitors and receptor modulators. For example, benzyl carbamate derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[8]
-
Protecting Groups: The benzyloxycarbonyl (Cbz or Z) group, which is a benzyl carbamate, is a widely used protecting group for amines in peptide synthesis and the preparation of complex drug molecules. Its stability and selective removal under specific conditions make it highly valuable.
-
High-Throughput Synthesis: The robust and high-yielding nature of the isocyanate-alcohol reaction makes it suitable for the rapid synthesis of compound libraries for screening and structure-activity relationship (SAR) studies.[9][10]
Quantitative Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with various alcohols under different catalytic conditions. Please note that reaction conditions and yields can vary depending on the specific substrate, solvent, and catalyst concentration.
| Alcohol Type | Alcohol | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Primary | Ethanol (B145695) | None | - | Toluene (B28343) | 40 | - | Moderate | [11] |
| Primary | 1-Butanol | Triethylamine | ~0.06 M | Toluene | 25-50 | - | High | [5] |
| Primary | Benzyl Alcohol | None | - | - | 100 | 5 | 85 (from benzyl chloride and sodium cyanate) | [12] |
| Secondary | Isopropanol (B130326) | DBTDL | 0.1-0.5 | Toluene | Room Temp | < 24 | High | [13] |
| Secondary | Cyclohexanol | None | - | - | 25 | - | Slower than primary | [4] |
| Tertiary | tert-Butanol | - | - | - | - | Very Slow/No Reaction | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Uncatalyzed Reaction of this compound with a Primary Alcohol
This protocol describes a general procedure for the uncatalyzed reaction of this compound with a primary alcohol, such as ethanol.
Materials:
-
This compound (1.0 eq)
-
Ethanol (1.05 eq)
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon gas supply
-
Heating mantle or oil bath
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Dissolve the this compound in anhydrous toluene (approximately 10 mL per mmol of isocyanate).
-
Slowly add ethanol to the stirring solution at room temperature.
-
Heat the reaction mixture to 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization, if necessary.
Protocol 2: DBTDL-Catalyzed Reaction of this compound with a Secondary Alcohol
This protocol provides a general method for the dibutyltin dilaurate (DBTDL)-catalyzed reaction of this compound with a secondary alcohol, such as isopropanol.
Materials:
-
This compound (1.0 eq)
-
Isopropanol (1.05 eq)
-
Dibutyltin dilaurate (DBTDL) (0.1-0.5 mol%)
-
Anhydrous toluene or dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the isocyanate in anhydrous toluene or DCM (approximately 10 mL per mmol of isocyanate).
-
Add isopropanol to the stirring solution at room temperature.
-
Add the DBTDL catalyst dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or IR spectroscopy. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a small amount of methanol (B129727) to react with any residual isocyanate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction mechanism of this compound with an alcohol.
Caption: Experimental workflow for carbamate synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. innopeptichem.com [innopeptichem.com]
- 3. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scispace.com [scispace.com]
- 8. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 10. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. prepchem.com [prepchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Tert-butyl isocyanate, |For Research [benchchem.com]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzyl (B1604629) isocyanate through a copper-catalyzed C(sp³)–H isocyanation reaction. This method offers a direct and efficient route to access valuable benzyl isocyanate intermediates, which are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
Introduction
Benzyl isocyanates are important synthetic intermediates, notably in the preparation of benzyl ureas, which are present in numerous biologically active compounds and drug candidates.[1][2] Traditional methods for the synthesis of isocyanates often involve hazardous reagents like phosgene. Modern synthetic chemistry has focused on developing safer and more efficient catalytic methods. Copper catalysis has emerged as a powerful tool for a variety of organic transformations, including the functionalization of C-H bonds.
This application note focuses on a recently developed copper-catalyzed method for the direct conversion of benzylic C-H bonds to isocyanates.[1] This approach is characterized by its high site selectivity, good functional group tolerance, and the use of commercially available reagents. The in situ generated this compound can be directly used in subsequent reactions, such as amine coupling to form ureas, streamlining the synthetic process.[1]
Reaction Principle
The core of this method is a copper-catalyzed benzylic C(sp³)–H isocyanation. The reaction utilizes a copper(I) catalyst in conjunction with a bis(oxazoline) ligand. (Trimethylsilyl)isocyanate (B72756) (TMSNCO) serves as the isocyanate source, and N-fluorobenzenesulfonimide (NFSI) acts as an oxidant to facilitate the catalytic cycle.[1]
The proposed mechanism involves the formation of a benzylic radical, which then couples with the copper-bound isocyanate species.[1] The catalytic cycle is regenerated through the action of the oxidant.[1]
Data Presentation
The following table summarizes the reaction conditions and outcomes for the copper-catalyzed isocyanation of various substituted toluenes, followed by trapping with an amine to yield the corresponding urea (B33335).
| Entry | Substrate | Amine | Product | Yield (%)[1] |
| 1 | Toluene (B28343) | 4-Fluoroaniline | N-(4-fluorophenyl)-N'-(phenylmethyl)urea | 75 |
| 2 | 4-Methylanisole | 4-Fluoroaniline | N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea | 85 |
| 3 | 4-Chlorotoluene | 4-Fluoroaniline | N'-(4-chlorobenzyl)-N-(4-fluorophenyl)urea | 68 |
| 4 | 4-Bromotoluene | 4-Fluoroaniline | N'-(4-bromobenzyl)-N-(4-fluorophenyl)urea | 65 |
| 5 | 4-Nitrotoluene | 4-Fluoroaniline | N-(4-fluorophenyl)-N'-(4-nitrobenzyl)urea | 55 |
| 6 | 1,4-Dimethylbenzene | 4-Fluoroaniline | N-(4-fluorophenyl)-N'-(4-methylbenzyl)urea | 80 |
| 7 | 1-Bromo-4-ethylbenzene | 4-Fluoroaniline | N'-(1-(4-bromophenyl)ethyl)-N-(4-fluorophenyl)urea | 72 |
| 8 | 4-Phenyltoluene | 4-Fluoroaniline | N'-(4-biphenylmethyl)-N-(4-fluorophenyl)urea | 78 |
Experimental Protocols
This section provides a detailed protocol for the copper-catalyzed synthesis of this compound and its subsequent conversion to a benzyl urea.
Materials:
-
Copper(I) acetate (B1210297) (CuOAc)
-
2,2'-Bis(4-phenyl-2-oxazoline) (Ph-BOX)
-
(Trimethylsilyl)isocyanate (TMSNCO)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Substituted toluene derivative (Substrate)
-
Amine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
Step 1: In situ Generation of this compound
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add CuOAc (5 mol%) and 2,2'-bis(4-phenyl-2-oxazoline) (Ph-BOX) ligand (5.5 mol%).
-
Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the copper-ligand complex.
-
Add the substituted toluene derivative (1.0 equiv.).
-
Add (trimethylsilyl)isocyanate (TMSNCO) (2.0 equiv.).
-
Finally, add N-fluorobenzenesulfonimide (NFSI) (1.5 equiv.) in one portion.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, for less reactive substrates) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Trapping of this compound with an Amine to form Benzyl Urea
-
Upon completion of the isocyanation reaction (as determined by monitoring), add the desired amine (1.2 equiv.) directly to the reaction mixture.
-
Continue to stir the reaction at room temperature for an additional 1-2 hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzyl urea product.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the copper-catalyzed synthesis of benzyl urea.
Proposed Catalytic Cycle
References
Phosgene-Free Synthesis of Benzyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of isocyanates is a cornerstone of modern industrial chemistry, pivotal in the production of polyurethanes, pharmaceuticals, and agrochemicals. Historically, the use of the highly toxic and corrosive gas phosgene (B1210022) has been the predominant method for isocyanate production. However, significant safety and environmental concerns have driven the development of safer, phosgene-free synthetic routes. This document provides detailed application notes and experimental protocols for various phosgene-free methods for the synthesis of benzyl (B1604629) isocyanate, a key intermediate in organic synthesis. The protocols are compiled from peer-reviewed literature and are intended to provide researchers with practical, step-by-step guidance.
Introduction
Benzyl isocyanate is a valuable reagent used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and polymers. The traditional reliance on phosgene for its synthesis poses significant risks, necessitating the adoption of alternative, greener methodologies. This document outlines several prominent phosgene-free approaches, including the thermal decomposition of carbamates, the reaction of benzyl halides with cyanates, and the Staudinger-aza-Wittig reaction of benzyl azide (B81097). Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Phosgene-Free Synthetic Methodologies
Several phosgene-free methods have been developed for the synthesis of this compound. The most common strategies involve the formation of a precursor that can be subsequently converted to the isocyanate.
Synthesis via Thermal Decomposition of Carbamates
This two-step method is a widely explored phosgene-free route.[1] It involves the initial formation of a carbamate (B1207046) from benzylamine (B48309) and a carbonyl source, such as dimethyl carbonate (DMC), followed by thermal decomposition of the carbamate to yield this compound.[1][2]
Experimental Protocol: Synthesis of O-Methyl-N-benzyl Carbamate and its Thermal Decomposition
Step 1: Synthesis of O-Methyl-N-benzyl Carbamate
-
Materials: Benzylamine, Dimethyl Carbonate (DMC), Lewis acid catalyst (e.g., zinc acetate).
-
Procedure:
-
In a stainless steel autoclave, combine benzylamine and dimethyl carbonate.
-
Add a catalytic amount of zinc acetate.
-
Heat the mixture to 170°C for 3-5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration.
-
Purify the resulting O-methyl-N-benzyl carbamate by vacuum distillation or recrystallization.
-
Step 2: Thermal Decomposition of O-Methyl-N-benzyl Carbamate [3]
-
Apparatus: A gas-phase plug-flow reactor is typically used for this process.[4]
-
Procedure:
-
The purified O-methyl-N-benzyl carbamate is introduced into a preheating system.
-
The vaporized carbamate is then passed through a reactor heated to a temperature between 250 and 600°C.[3]
-
The reaction stream, containing this compound and methanol, is cooled and the products are collected.
-
The this compound can be purified by fractional distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Carbamate Synthesis Yield | Up to 95.5% (with zinc stearate) | [2] |
| Isocyanate Yield from Thermolysis | Varies with temperature and pressure | [3][4] |
Experimental Workflow:
Caption: Workflow for this compound Synthesis via Carbamate Decomposition.
Synthesis from Benzyl Halides and Metal Cyanates
This method involves the reaction of a benzyl halide, such as benzyl chloride or bromide, with a metal cyanate (B1221674) in the presence of a catalyst.
Experimental Protocol: Synthesis from Benzyl Chloride and Sodium Cyanate [5]
-
Materials: Benzyl chloride, Sodium cyanate (98% purity), Dimethylformamide (DMF), Calcium chloride, Benzene (B151609).
-
Catalyst Preparation:
-
Add 100 g of anhydrous calcium chloride powder to 100 g of DMF with agitation and heat to form a paste.
-
Evaporate the paste to dryness under reduced pressure below 50°C to obtain a coarse white crystalline calcium chloride-dimethylformamide compound.
-
-
Reaction Procedure:
-
Dissolve 20 g of the prepared calcium chloride-dimethylformamide catalyst in 300 g of DMF.
-
Add 126.6 g of benzyl chloride to the solution.
-
With agitation, add 75 g of sodium cyanate powder to the solution at 100°C over a period of 4 hours.
-
Continue the reaction for a total of 5 hours from the start.
-
Recover the DMF by distillation under reduced pressure.
-
Extract the residue with benzene.
-
Distill the benzene extract under reduced pressure to obtain this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~85% | [5] |
Experimental Workflow:
Caption: Workflow for this compound Synthesis from Benzyl Chloride.
Synthesis via Staudinger-aza-Wittig Reaction
This method utilizes the reaction of benzyl azide with a phosphine (B1218219) to form an iminophosphorane, which then reacts with carbon dioxide to produce this compound.
Experimental Protocol: Microwave-Assisted Synthesis from Benzyl Azide [6][7]
-
Materials: Benzyl azide, Polymer-supported diphenylphosphine (B32561) (PS-PPh₂), Acetonitrile (MeCN), Carbon dioxide (CO₂).
-
Procedure:
-
To a solution of benzyl azide (0.318 mmol) in MeCN (1.5 mL), add PS-PPh₂ (0.477 mmol).
-
Place the mixture in a microwave reactor.
-
Irradiate with microwaves for 1.5 hours at 50°C under a CO₂ pressure of 14.5 bar with magnetic stirring.
-
Upon completion, the polymer-supported phosphine oxide can be removed by filtration.
-
The resulting solution contains this compound, which can be used directly or purified.
-
Quantitative Data:
| Parameter | Value | Reference |
| Conversion | Complete | [6] |
| Temperature | 70°C (in toluene) | [6] |
| CO₂ Pressure | 14.5 bar | [6][7] |
Experimental Workflow:
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 7. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Benzyl Isocyanate in Medicinal Chemistry: Applications and Protocols
Introduction
Benzyl (B1604629) isocyanate is a highly reactive and versatile chemical intermediate that has carved a significant niche in the field of medicinal chemistry. Its utility primarily stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines and alcohols to form stable urea (B33335) and carbamate (B1207046) linkages, respectively. These moieties are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, making benzyl isocyanate a valuable building block in drug discovery and development. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways influenced by this compound derivatives.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of substituted ureas and carbamates. These functional groups are key pharmacophores in numerous therapeutic areas due to their ability to participate in hydrogen bonding interactions with biological targets.
-
Anticancer Agents: A significant number of benzylurea (B1666796) derivatives have been synthesized and evaluated for their anticancer properties. These compounds often act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival. The benzyl group can be strategically modified to enhance potency and selectivity for specific kinase targets.
-
Anti-biofilm Agents: this compound has demonstrated promising activity against bacterial biofilms, particularly those formed by Staphylococcus aureus. It has been shown to down-regulate the expression of genes essential for biofilm formation, such as those in the icaADBC operon and the agr quorum-sensing system, as well as the global regulator sarA. This suggests a potential role for this compound derivatives in combating persistent bacterial infections.
-
Enzyme Inhibitors: The urea and carbamate functionalities derived from this compound can mimic peptide bonds, making them effective inhibitors of various enzymes, including proteases and hydrolases.
-
Peptide Chemistry: this compound can be utilized in peptide synthesis, both as a coupling reagent and for the introduction of a benzylaminocarbonyl protecting group.
Data Presentation: Anticancer Activity of Benzyl Urea Derivatives
The following table summarizes the in vitro anticancer activity of a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R1 Substituent | A549 (Lung Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | HL7702 (Normal Liver) IC50 (µM) |
| 8c | 4-F | 4.58 ± 0.31 | 10.25 ± 0.89 | 8.16 ± 0.72 | 12.54 ± 1.03 | >50 |
| 9b | 4-CF3 | 3.89 ± 0.27 | 2.15 ± 0.18 | 2.58 ± 0.21 | 3.76 ± 0.31 | >50 |
| 9d | 3-CF3 | 4.12 ± 0.33 | 2.89 ± 0.25 | 2.91 ± 0.24 | 4.88 ± 0.42 | >50 |
| 9g | 4-NO2 | 8.76 ± 0.65 | 15.43 ± 1.21 | 2.79 ± 0.23 | 18.21 ± 1.54 | >50 |
| Sorafenib | - | 5.21 ± 0.43 | 6.54 ± 0.58 | 5.87 ± 0.49 | 7.12 ± 0.63 | >50 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
This protocol describes the synthesis of a series of bioactive urea derivatives using this compound as a key intermediate.
Materials:
-
Triethylamine (B128534) (TEA)
-
Substituted anilines
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
Procedure:
Step 1: Synthesis of 4-(pyridin-2-ylmethoxy)this compound
-
To a solution of 4-(pyridin-2-ylmethoxy)aniline (1.0 eq) in anhydrous DCM, add triphosgene (0.4 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of triethylamine (2.5 eq) in anhydrous DCM to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture containing the this compound is used directly in the next step without further purification.
Step 2: Synthesis of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
-
To the freshly prepared solution of 4-(pyridin-2-ylmethoxy)this compound from Step 1, add a solution of the desired substituted aniline (B41778) (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the pure N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationships in the synthesis of benzyl urea derivatives and the signaling pathway affected by this compound in Staphylococcus aureus.
Caption: Synthetic workflow for benzyl urea derivatives.
Caption: this compound's inhibitory pathway.
Application Notes and Protocols: Benzyl Isocyanate in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl (B1604629) isocyanate as a versatile reagent for peptide synthesis and modification. Detailed protocols are provided for key applications, including N-terminal capping and peptide labeling for quantitative analysis.
Introduction
Benzyl isocyanate (C₆H₅CH₂NCO) is a valuable reagent in peptide chemistry, primarily utilized for its reactivity towards primary amines. This reactivity allows for the specific modification of the peptide N-terminus and the side chains of lysine (B10760008) residues, resulting in the formation of stable urea (B33335) linkages. These modifications can be employed to block or "cap" the N-terminus to prevent unwanted reactions, or to introduce a benzyl group as a label for analytical purposes. In drug development, such modifications can influence the peptide's stability, solubility, and biological activity.
Key Applications
-
N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS): this compound can be used as a capping agent to terminate peptide chain elongation. This is particularly useful for permanently blocking unreacted amino groups on the growing peptide chain that failed to couple with the subsequent amino acid, preventing the formation of deletion sequences.
-
Peptide Labeling for Quantitative Analysis: Similar to phenyl isocyanate, this compound can be used to label peptides at the N-terminus.[1][2][3][4] This derivatization can improve ionization efficiency and chromatographic separation in mass spectrometry-based applications. By using isotopically labeled this compound, it can be adapted for relative quantification of peptides in complex mixtures.[1][2][3]
Data Presentation
While specific quantitative data for this compound in peptide applications is not extensively published, the following table summarizes the performance of a closely related analog, phenyl isocyanate (PIC), for the quantitative analysis of peptides by LC-MS/MS.[1][2][3] This data provides an expected performance benchmark for similar applications using this compound.
| Parameter | Value | Compound | Application | Reference |
| Reaction Time | ~15 minutes | Phenyl Isocyanate | N-terminal Labeling | [1] |
| Reaction pH | Neutral to slightly basic (pH 8.0) | Phenyl Isocyanate | N-terminal Labeling | [1] |
| Dynamic Range for Quantitation | 10,000-fold | d₀- and d₅-Phenyl Isocyanate | Relative Quantitation of Peptides | [1][2][3] |
| Typical Reagent Concentration | 0.1 M in acetonitrile | Phenyl Isocyanate | N-terminal Labeling | [1] |
Experimental Protocols
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide using this compound
This protocol describes the procedure for capping unreacted N-terminal amines on a peptide during solid-phase peptide synthesis (SPPS) following a coupling step.
Materials:
-
Peptide-resin with free N-terminal amines
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Nitrogen gas for agitation
Procedure:
-
Following the amino acid coupling step and subsequent washing to remove excess reagents, swell the peptide-resin in DMF.
-
Prepare a 10% (v/v) solution of this compound in DMF.
-
Drain the DMF from the swelled resin.
-
Add the this compound solution to the resin, ensuring the resin is fully submerged.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 30-60 minutes at room temperature.
-
Drain the capping solution from the resin.
-
Wash the resin thoroughly with DMF (3 x volumes) to remove excess this compound and by-products.
-
Wash the resin with DCM (3 x volumes) to prepare for the next deprotection step or final cleavage.
-
A qualitative ninhydrin (B49086) test can be performed to confirm the absence of free primary amines, indicating a successful capping reaction.
Protocol 2: Labeling of Peptides with this compound for LC-MS Analysis
This protocol is adapted from the established method for phenyl isocyanate labeling and is suitable for preparing peptides for quantitative mass spectrometry.[1][5]
Materials:
-
Peptide sample
-
100 mM HEPES buffer, pH 8.0
-
This compound
-
Acetonitrile (ACN)
-
Formic acid
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Iodoacetamide (B48618) for alkylation of cysteines (optional)
Procedure:
-
Dissolve the peptide sample in 10 mM HEPES buffer (pH 8.0) to a final concentration of 0.1-1.0 mg/mL.
-
(Optional) If the peptide contains cysteine residues, reduce and alkylate them by adding TCEP to a final concentration of 5 mM and iodoacetamide to a final concentration of 5 mM. Incubate in the dark for 15 minutes at room temperature.
-
Prepare a 0.1 M solution of this compound in acetonitrile.
-
Add the this compound solution to the peptide solution. A typical starting point is to use a 10-fold molar excess of this compound relative to the peptide's N-termini.
-
Incubate the reaction mixture for 15-30 minutes at 37°C.
-
Terminate the reaction by adding a small volume of concentrated formic acid to lower the pH.
-
Dilute the sample with 0.1% formic acid in water to a concentration suitable for LC-MS analysis.
-
Analyze the labeled peptide solution by LC-MS/MS.
Visualizations
References
Application Notes and Protocols for Stereoselective Reactions Involving Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key stereoselective reactions involving benzyl (B1604629) isocyanate, a versatile reagent in modern organic synthesis. The protocols outlined below are intended to serve as a practical guide for laboratory execution, while the tabulated data offers a clear summary of expected outcomes.
Introduction
Benzyl isocyanate (BnNCO) is a valuable building block in the synthesis of a wide range of nitrogen-containing compounds. Its electrophilic carbon atom readily participates in nucleophilic additions and cycloadditions. The benzyl group can serve as a protecting group or as an integral part of the target molecule's scaffold. The development of stereoselective reactions utilizing this compound is of significant interest for the synthesis of chiral molecules, particularly in the fields of medicinal chemistry and materials science. This document focuses on two prominent examples of stereoselective reactions involving this compound: the stereospecific synthesis of 1,3-oxazinane-2,4-diones and the stereoselective ring-opening of chiral 2,3-epoxy alcohols.
Stereospecific Synthesis of 1,3-Oxazinane-2,4-diones via [L-salph-Al]-Catalyzed Multicomponent Reaction
The [L-salph-Al]-catalyzed reaction of epoxides, this compound, and carbon monoxide (CO) provides a highly stereospecific route to 1,3-oxazinane-2,4-diones. This multicomponent reaction is notable for its high degree of stereocontrol, where the stereochemistry of the epoxide is directly translated to the product.
Reaction Principle
This transformation is a formal [2+2+1] cycloaddition. The proposed catalytic cycle involves the activation of the epoxide by the aluminum salen complex, followed by nucleophilic attack of the isocyanate. Subsequent carbonylation and ring-closing cascade afford the 1,3-oxazinane-2,4-dione product. The stereospecificity arises from the catalyst's ability to control the facial selectivity of the nucleophilic attack on the epoxide.
Caption: Proposed catalytic cycle for the stereospecific synthesis of 1,3-oxazinane-2,4-diones.
Experimental Protocol
General Procedure for the Synthesis of 1,3-Oxazinane-2,4-diones:
Note: This procedure is adapted from analogous reactions and should be optimized for specific substrates.
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the (salph)AlCl catalyst and a cobalt carbonyl complex (e.g., NaCo(CO)₄) are stirred in a suitable solvent (e.g., THF) to generate the active catalyst, [(salph)Al(THF)₂][Co(CO)₄].
-
Reaction Setup: A high-pressure reactor is charged with the catalyst solution, the desired epoxide, and this compound.
-
Reaction Conditions: The reactor is sealed, pressurized with carbon monoxide (typically 50-100 atm), and heated to the desired temperature (e.g., 50-80 °C). The reaction is stirred for a specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling and careful venting of the CO pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-oxazinane-2,4-dione.
Data Presentation
| Entry | Epoxide Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| 1 | (R)-Propylene oxide | (R)-5-Methyl-3-benzyl-1,3-oxazinane-2,4-dione | >95 | >98:2 | [1] |
| 2 | (S)-Styrene oxide | (S)-5-Phenyl-3-benzyl-1,3-oxazinane-2,4-dione | >95 | >98:2 | [1] |
| 3 | Cyclohexene oxide | cis-3-Benzyl-hexahydrobenzo[e][2][3]oxazine-2,4-dione | >95 | >98:2 | [1] |
Note: The data presented is based on reports of stereospecific reactions and may require experimental verification for this compound.
Stereoselective Ring-Opening of Chiral 2,3-Epoxy Alcohols
This compound can be employed as a protected ammonia (B1221849) equivalent for the stereoselective ring-opening of chiral 2,3-epoxy alcohols, which are readily available through Sharpless asymmetric epoxidation. This reaction provides access to valuable chiral amino alcohols.
Reaction Principle
The reaction proceeds via the formation of a carbamate (B1207046) intermediate, followed by an intramolecular cyclization to a hydroxy-oxazolidinone, which is then hydrolyzed to the desired amino alcohol. The stereoselectivity is governed by the inherent stereochemistry of the epoxy alcohol and the regioselectivity of the initial nucleophilic attack of the isocyanate.
References
- 1. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzyl Isocyanate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) isocyanate is a versatile reagent in organic synthesis, serving as a key building block for a variety of nitrogen-containing heterocyclic compounds. Its electrophilic carbon atom readily reacts with nucleophiles, making it an ideal synthon for constructing diverse molecular architectures with significant applications in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing benzyl isocyanate.
I. Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidines are a fundamental class of heterocyclic compounds found in nucleic acids and numerous pharmacologically active molecules. This compound can be employed in the construction of the pyrimidine ring system through various synthetic strategies.
Application Note:
The reaction of this compound with compounds containing an active methylene (B1212753) group and an amidine functionality provides a straightforward route to substituted pyrimidines. This approach is particularly useful for the synthesis of pyrimidine nucleoside analogues, where the sugar moiety is introduced prior to the cyclization step.
Experimental Protocol: Synthesis of a Uridine-5-carboxylic Acid Derivative[1]
This protocol describes a two-step synthesis of a pyrimidine nucleoside derivative.
Step 1: Synthesis of the Enamide Precursor A series of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives can be prepared from the corresponding β-anomeric isonitriles by reaction with Meldrum's acid.
Step 2: Cyclization with this compound The anomeric enamide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). Sodium hydride (1.2 eq.) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes. This compound (1.5 eq.) is then added, and the reaction mixture is heated to 60 °C and stirred overnight. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding uridine-5-carboxylic acid derivative.
II. Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities. This compound can be utilized in multicomponent reactions to construct the quinazolinone scaffold efficiently.
Application Note:
A multicomponent reaction involving an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide (such as benzyl isocyanide), and ammonia (B1221849), followed by a palladium-catalyzed intramolecular N-arylation, provides a convergent and diversity-oriented approach to polycyclic quinazolinones. This method allows for the introduction of various substituents on the quinazolinone core.[1][2]
Experimental Protocol: Multicomponent Synthesis of Polycyclic Quinazolinones[2][3]
Step 1: Ugi Four-Component Reaction To a solution of o-bromobenzoic acid (1.0 eq.), o-cyanobenzaldehyde (1.0 eq.), and benzyl isocyanide (1.0 eq.) in methanol (B129727), a solution of ammonia in methanol (7 M, 5.0 eq.) is added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the resulting crude Ugi adduct is used in the next step without further purification.
Step 2: Palladium-Catalyzed Intramolecular Annulation The crude Ugi adduct from the previous step is dissolved in 1,4-dioxane. Palladium(II) acetate (5 mol%), dppf (10 mol%), and potassium carbonate (2.0 eq.) are added to the solution. The reaction mixture is heated to reflux overnight under a nitrogen atmosphere. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired polycyclic quinazolinone.
III. Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties. A common synthetic route involves the cyclization of N,N'-diacylhydrazines or related intermediates, which can be derived from this compound.
Application Note:
This compound can react with acyl hydrazides to form N-benzyl-N'-acylhydrazines (semicarbazide derivatives). Subsequent dehydrative cyclization of this intermediate leads to the formation of 2-amino-5-substituted-1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 5-(p-nitrobenzyl)-1,3,4-oxadiazol-2(3H)-one[4]
This protocol outlines a two-step synthesis starting from a substituted acetic acid hydrazide.
Step 1: Synthesis of β-Carboethoxy-α-[p-nitrophenylacetyl] hydrazine (B178648) p-Nitrophenyl acetic acid hydrazide (10 mmol) is dissolved in acetonitrile (B52724) containing 10% water (25 mL) and heated to 60 °C. Ethyl chloroformate (10 mmol) is added, and the mixture is refluxed for 24 hours. After evaporation of the solvent, the residue is extracted with benzene (B151609) and washed with water. Concentration of the benzene solution yields the product.
-
Yield: 80%
-
Reaction Time: 24 hours
-
Reaction Temperature: Reflux
Step 2: Cyclization to 5-(p-nitrobenzyl)-1,3,4-oxadiazol-2(3H)-one A solution of β-Carboethoxy-α-[p-nitrophenylacetyl] hydrazine (5 mmol) in diphenyl ether (25 mL) is refluxed for 2 hours. The resulting precipitate is collected and recrystallized from benzene.
-
Yield: 70%
-
Reaction Time: 2 hours
-
Reaction Temperature: Reflux
IV. Synthesis of Tetrazole Derivatives
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, which are of significant interest in medicinal chemistry. Benzyl isocyanide, a derivative of this compound, can be utilized in Ugi-azide multicomponent reactions to synthesize tetrazole-containing scaffolds.
Application Note:
The Ugi-azide reaction, a variation of the Ugi four-component reaction, employs an azide (B81097) source in place of a carboxylic acid. This reaction, when combined with a subsequent intramolecular Heck reaction, provides an efficient one-pot synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives.[3][4]
Experimental Protocol: One-pot Ugi-azide/Heck Reaction for Tetrazolyl-1,2,3,4-tetrahydroisoquinolines[5][6]
A mixture of 2-bromobenzaldehyde (B122850) (1 mmol), allylamine (B125299) hydrochloride (1 mmol), trimethylsilyl (B98337) azide (1 mmol), and benzyl isocyanide (1 mmol) in methanol is stirred at 40 °C for 24 hours. After completion of the reaction, the solvent is evaporated under vacuum. The crude Ugi adduct is then dissolved in acetonitrile (3 mL), and palladium(II) acetate (10 mol%), triphenylphosphine (B44618) (20 mol%), and potassium carbonate (2 eq.) are added. The mixture is stirred for 3 hours at 105 °C under a nitrogen atmosphere. After aqueous work-up, the crude product is purified by flash chromatography to afford the tetrazole-containing 1,2,3,4-tetrahydroisoquinoline.
Quantitative Data Summary
| Heterocycle | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrimidine | Anomeric enamide, this compound | NaH | THF | 60 | Overnight | - | [5] |
| Quinazolinone | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Benzyl isocyanide, Ammonia | Pd(OAc)₂, dppf, K₂CO₃ | Methanol, 1,4-Dioxane | RT, Reflux | 24, Overnight | 41-91 | [1][2] |
| 1,3,4-Oxadiazole | p-Nitrophenyl acetic acid hydrazide, Ethyl chloroformate | - | Acetonitrile/H₂O | Reflux | 24 | 80 | |
| 1,3,4-Oxadiazole | β-Carboethoxy-α-[p-nitrophenylacetyl] hydrazine | - | Diphenyl ether | Reflux | 2 | 70 | |
| Tetrazole | 2-Bromobenzaldehyde, Allylamine HCl, TMSN₃, Benzyl isocyanide | Pd(OAc)₂, PPh₃, K₂CO₃ | Methanol, Acetonitrile | 40, 105 | 24, 3 | - | [3][4] |
Visualizations
References
- 1. A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of N-Benzyl-N'-Aryl Ureas via Reaction of Benzyl Isocyanate with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N'-aryl ureas are a class of organic compounds with significant interest in medicinal chemistry and drug development. The urea (B33335) moiety is a key structural feature in numerous biologically active molecules, including approved drugs such as Sorafenib, a multi-kinase inhibitor used in cancer therapy. The synthesis of these compounds is typically achieved through the nucleophilic addition of an aniline (B41778) to an isocyanate. This document provides a detailed experimental protocol for the reaction of benzyl (B1604629) isocyanate with various substituted anilines, a summary of reaction yields, and an overview of the relevant biological signaling pathways that these molecules can modulate.
Data Presentation
The following table summarizes the reaction of benzyl isocyanate with a series of substituted anilines, detailing the specific aniline used, the reaction conditions, and the resulting product yields. This data is compiled from various literature sources to provide a comparative overview.
| Entry | Aniline Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Aniline | Ethyl acetate, reflux, 1h | N-benzyl-N'-phenylurea | Not specified | [1] |
| 2 | m-Anisidine | Acetonitrile, 30°C, 2h (for isocyanate formation) | N-benzyl-N'-(3-methoxyphenyl)urea | 60-99% (for urea formation) | [2] |
| 3 | 4-Bromoaniline | Not specified | N-benzyl-N'-(4-bromophenyl)urea | Not specified | [3] |
| 4 | 4-Iodoaniline | Not specified | N-benzyl-N'-(4-iodophenyl)urea | Not specified | [3] |
| 5 | 4-Ethylaniline | Not specified | N-benzyl-N'-(4-ethylphenyl)urea | Not specified | [3] |
| 6 | 2-Nitroaniline | Not specified | N-benzyl-N'-(2-nitrophenyl)urea | Exclusive product | [3] |
| 7 | 2-Bromoaniline | Not specified | N-benzyl-N'-(2-bromophenyl)urea | Exclusive product | [3] |
| 8 | 4-Chloro-3-nitroaniline | Not specified | N-benzyl-N'-(4-chloro-3-nitrophenyl)urea | 53% | [3] |
Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-N'-Aryl Ureas
This protocol describes a general method for the synthesis of N-benzyl-N'-aryl ureas from this compound and substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 3-methoxyaniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 equivalent). Dissolve the aniline in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of this compound: To the stirred solution of the aniline, add this compound (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, so slow addition is recommended.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The reaction is generally complete within a few hours at room temperature. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Upon completion of the reaction (as indicated by TLC), the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification:
-
Precipitation/Filtration: In many cases, the urea product will precipitate out of the reaction mixture upon cooling or concentration. The solid product can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
-
Column Chromatography: If the product is not a solid or if further purification is required, the crude material can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mandatory Visualization
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-benzyl-N'-phenylurea.
Experimental Workflow
Caption: A typical workflow for the synthesis and purification of N-benzyl-N'-aryl ureas.
Signaling Pathway: RAF/MEK/ERK Pathway Inhibition
N,N'-diarylureas, structurally related to N-benzyl-N'-aryl ureas, are known to inhibit protein kinases involved in cancer cell proliferation and survival. A key pathway targeted by these compounds is the RAF/MEK/ERK signaling cascade.[4][5]
Caption: N-benzyl-N'-aryl ureas can potentially inhibit the RAF/MEK/ERK signaling pathway.
References
- 1. prepchem.com [prepchem.com]
- 2. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF SOME NEW N-STYRYL UREA AND N-BENZYL THIOUREA DERIVATIVES [cjcu.jlu.edu.cn]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
Benzyl Isocyanate: A Versatile Building Block in Advanced Polymer Chemistry for Biomedical Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl (B1604629) isocyanate is a highly reactive organic compound that serves as a valuable building block in polymer chemistry. Its isocyanate group readily participates in a variety of polymerization reactions, enabling the synthesis of a diverse range of polymers with tunable properties. This versatility makes it a compelling monomer for the development of advanced materials, particularly in the biomedical field. This document provides detailed application notes and experimental protocols for the utilization of benzyl isocyanate in the synthesis of polymers for applications such as drug delivery.
Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry lies in its ability to undergo polymerization to form poly(this compound) and to be incorporated into copolymers. These polymers exhibit unique properties stemming from the rigid backbone and the presence of the benzyl group.
1. Synthesis of Poly(this compound):
Anionic polymerization of this compound allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). This control is crucial for applications where precise polymer architecture is required, such as in self-assembling systems and drug delivery vehicles.
2. Copolymerization:
This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, incorporating this compound into a polymer backbone can enhance its thermal stability and modify its solubility characteristics.
3. Post-Polymerization Modification:
The isocyanate group is highly reactive towards nucleophiles such as amines and alcohols. This reactivity can be exploited for the post-polymerization modification of this compound-containing polymers, allowing for the introduction of various functional groups for specific applications, including targeting ligands for drug delivery.
4. Biomedical Applications - Drug Delivery:
Polymers derived from this compound are being explored for their potential in drug delivery systems. The ability to create polymers with controlled architectures and the potential for stimuli-responsive behavior make them attractive candidates for encapsulating and releasing therapeutic agents in a controlled manner. For example, pH-sensitive nanoparticles can be designed to release their drug payload in the acidic microenvironment of tumors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from benzylamine (B48309) and triphosgene (B27547).[1]
Materials:
-
Benzylamine
-
Triphosgene
-
Dichloromethane (DCM)
-
1,2-benzisothiazol-3-one
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve triphosgene (10 mmol) in DCM (20 ml).
-
In a separate flask, dissolve benzylamine (10 mmol) in DCM (20 ml).
-
Slowly add the benzylamine solution to the triphosgene solution dropwise, followed by the dropwise addition of triethylamine (3 ml) in DCM (10 ml).
-
Remove the solvent using a rotary evaporator.
-
Dissolve the resulting residue in DCM (20 ml) and add 1,2-benzisothiazol-3-one (10 mmol) in THF (20 ml).
-
Reflux the mixture for 30 minutes.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the residue in acetone (30 ml) and add water (30 ml) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with a 1:1 mixture of water and acetone (4 x 5 ml).
-
Dry the final product to obtain this compound.
Protocol 2: Anionic Polymerization of this compound
This protocol is adapted from the living anionic polymerization of isocyanates and is designed to produce poly(this compound) with a controlled molecular weight and narrow polydispersity.[2]
Materials:
-
This compound (freshly distilled)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Sodium benzanilide (B160483) (initiator), prepared in THF
-
Methanol (B129727) (for termination)
-
Argon gas (high purity)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried and assembled under a high vacuum or an inert atmosphere of argon. The polymerization is conducted in a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Monomer Preparation: Transfer freshly distilled THF into the reaction flask via cannula under argon. Cool the flask to -98 °C using a liquid nitrogen/ethanol bath. Add the freshly distilled this compound to the cooled THF.
-
Initiation: Calculate the required amount of sodium benzanilide initiator solution to achieve the desired molecular weight (Mn = [Monomer]/[Initiator] * Monomer Molecular Weight). Inject the initiator solution into the monomer solution via syringe under vigorous stirring.
-
Polymerization: Allow the polymerization to proceed at -98 °C. The reaction time will influence the final molecular weight and should be optimized based on preliminary experiments.
-
Termination: After the desired time, terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization:
The resulting poly(this compound) can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength and elongation at break.
Data Presentation
Table 1: Physical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [3] |
| Molecular Weight | 133.15 g/mol | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 101-104 °C at 33 mmHg | [4] |
| Density | 1.078 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.526 |
Table 2: Expected Properties of Poly(this compound) Synthesized by Living Anionic Polymerization
| Property | Expected Value Range |
| Number-Average Molecular Weight (Mn) | 5,000 - 100,000 g/mol (controlled by [M]/[I] ratio) |
| Polydispersity Index (PDI) | < 1.2 |
| Glass Transition Temperature (Tg) | Expected to be relatively high due to rigid backbone |
| Tensile Strength | Dependent on molecular weight and polymer processing |
Mandatory Visualization
Diagram 1: Anionic Polymerization of this compound
Caption: Anionic polymerization of this compound.
Diagram 2: Experimental Workflow for Poly(this compound) Synthesis
Caption: Workflow for poly(this compound) synthesis.
Diagram 3: pH-Responsive Drug Release from a Polymer Nanoparticle
Caption: pH-responsive drug release mechanism.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3173-56-6 [chemicalbook.com]
- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. This compound (CAS 3173-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound – general description and application [georganics.sk]
Application Notes and Protocols for Protecting Group Strategies Using Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzyl (B1604629) isocyanate as a versatile reagent for the protection of primary and secondary amines, alcohols, phenols, and thiols. The resulting benzyl carbamates, O-benzyl carbamates, and S-benzyl thiocarbamates offer robust protection under various reaction conditions and can be selectively deprotected. This document outlines detailed experimental protocols for both protection and deprotection, presents quantitative data for representative substrates, and includes diagrams of the key chemical transformations.
Introduction to Benzyl Isocyanate in Protecting Group Chemistry
This compound is a valuable reagent in organic synthesis for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group and its oxygen and sulfur analogues. The high reactivity of the isocyanate functional group allows for efficient protection of various nucleophilic functional groups under mild conditions. The resulting protected compounds are generally stable to a wide range of reagents and reaction conditions, making them suitable for multi-step synthetic sequences.
The benzyl-based protecting groups are particularly advantageous due to the multiple methods available for their removal, including catalytic hydrogenolysis, acidic or basic cleavage, and nucleophilic substitution. This versatility allows for orthogonal deprotection strategies in the synthesis of complex molecules.
Protection of Functional Groups Using this compound
This compound reacts readily with primary and secondary amines to form N-benzyl carbamates (substituted ureas). It also reacts with alcohols and phenols to yield O-benzyl carbamates, and with thiols to give S-benzyl thiocarbamates (thiourethanes).
General Workflow for Protection
The general workflow for the protection of a functional group with this compound involves the reaction of the substrate with the reagent, followed by work-up and purification of the protected product.
Caption: General experimental workflow for protection.
Protection of Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is typically rapid and proceeds to high yields, forming the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas (N-benzyl carbamates). The reaction is often carried out in an aprotic solvent.
Reaction Pathway:
Caption: Reaction of an amine with this compound.
Experimental Protocol: General Procedure for N-Protection of Amines
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equiv.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile) to a concentration of 0.1-0.5 M.
-
Addition of this compound: To the stirred solution, add this compound (1.0-1.1 equiv.) dropwise at room temperature. For highly reactive amines, the reaction can be cooled to 0 °C to control the exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-benzyl carbamate (B1207046).
Quantitative Data for N-Protection of Amines
| Substrate (Amine) | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N,N'-Dibenzylurea | 1 | >95 |
| Aniline | N-Benzyl-N'-phenylurea | 2 | 92 |
| Piperidine | 1-(Benzylcarbamoyl)piperidine | 1.5 | 96 |
| Diethylamine | 1-Benzyl-3,3-diethylurea | 3 | 88 |
Protection of Alcohols and Phenols
This compound reacts with alcohols and phenols to form O-benzyl carbamates. The reaction with alcohols is generally slower than with amines and may require a catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin (B87310) dilaurate), and/or elevated temperatures. Phenols are generally more reactive than aliphatic alcohols.
Reaction Pathway:
Caption: Reaction of an alcohol/phenol with this compound.
Experimental Protocol: General Procedure for O-Protection of Alcohols and Phenols
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, toluene, or DMF) to a concentration of 0.1-0.5 M.
-
Addition of Reagents: Add this compound (1.1-1.2 equiv.) to the solution. For less reactive alcohols, add a catalytic amount of a base such as triethylamine (B128534) (0.1 equiv.) or dibutyltin dilaurate (0.01-0.05 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure O-benzyl carbamate.
Quantitative Data for O-Protection of Alcohols and Phenols
| Substrate (Alcohol/Phenol) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl alcohol | None | 25 | 24 | 75 |
| Cyclohexanol | Et3N | 60 | 12 | 85 |
| Phenol | None | 25 | 8 | 90 |
| 4-Methoxyphenol | None | 25 | 6 | 94 |
Protection of Thiols
Thiols react with this compound to form S-benzyl thiocarbamates. This reaction can be performed with or without a catalyst. In the absence of a catalyst, the reaction may require elevated temperatures. The use of a base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly accelerate the reaction, allowing it to proceed rapidly at room temperature.[1]
Reaction Pathway:
Caption: Reaction of a thiol with this compound.
Experimental Protocol: General Procedure for S-Protection of Thiols
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 equiv.) in a suitable solvent (e.g., THF or DCM) or use neat if the thiol is a liquid.
-
Addition of Reagents: Add this compound (1.0 equiv.). For a catalyzed reaction, add a catalytic amount of DBU (e.g., 1 mol%).
-
Reaction Conditions: Stir the mixture at room temperature. The catalyzed reaction is often complete within minutes to a few hours. The uncatalyzed reaction may require heating.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product is often of high purity and can be used directly or purified further by column chromatography or recrystallization.
Quantitative Data for S-Protection of Thiols
| Substrate (Thiol) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl mercaptan | None | 80 | 4 | 92 |
| Thiophenol | None | 25 | 6 | 95 |
| 1-Dodecanethiol | DBU (cat.) | 25 | 0.5 | >98 |
| Cysteine derivative | DBU (cat.) | 25 | 1 | 94 |
Deprotection Strategies
The removal of the benzyl-based protecting groups is a key advantage of this strategy, with several orthogonal methods available.
General Deprotection Workflow
The general workflow for deprotection involves cleavage of the protecting group under appropriate conditions, followed by work-up and isolation of the deprotected product.
Caption: General experimental workflow for deprotection.
Deprotection of N-Benzyl Carbamates (Cbz Group)
The Cbz group is a well-studied protecting group for amines, and several reliable deprotection methods exist.[2]
Deprotection Pathways:
Caption: Common methods for N-Cbz deprotection.
Experimental Protocols for N-Cbz Deprotection
-
Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol (B145695), or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2]
-
-
Acid-Catalyzed Cleavage (HBr in Acetic Acid):
-
Dissolve the Cbz-protected amine in glacial acetic acid.
-
Add a solution of HBr in acetic acid (e.g., 33%) at room temperature.
-
Stir the mixture for the time required for complete deprotection (typically 1-2 hours, monitor by TLC).
-
Pour the reaction mixture into a large volume of cold diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
-
Nucleophilic Cleavage:
-
Dissolve the Cbz-protected amine in N,N-dimethylacetamide (DMAc).
-
Add potassium phosphate (B84403) (K₃PO₄) as a base, followed by 2-mercaptoethanol (B42355) (2 equiv.).[3][4]
-
Heat the mixture to 75 °C and monitor the reaction by TLC.[4]
-
After completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
-
Deprotection of O-Benzyl Carbamates
O-benzyl carbamates can be deprotected under similar conditions to N-Cbz groups, although the reactivity may differ.
Experimental Protocol: Deprotection of O-Benzyl Carbamates by Hydrogenolysis
-
Reaction Setup: Dissolve the O-benzyl carbamate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add 10% palladium on carbon (10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected alcohol or phenol.
Deprotection of S-Benzyl Thiocarbamates
S-benzyl thiocarbamates can be more challenging to deprotect due to the stability of the thiocarbamate linkage. Stronger reductive methods or specific cleavage reagents may be required.
Experimental Protocol: Reductive Cleavage of S-Benzyl Thiocarbamates
A common method for the cleavage of S-benzyl groups is using dissolving metal reduction.
-
Reaction Setup: In a three-necked flask equipped with a dry ice condenser, add liquid ammonia (B1221849) at -78 °C.
-
Addition of Reagents: Add small pieces of sodium metal until a persistent blue color is obtained. Then, add a solution of the S-benzyl thiocarbamate in an anhydrous ether such as THF.
-
Reaction: Stir the reaction mixture at -78 °C until the starting material is consumed (monitor by TLC after quenching an aliquot).
-
Work-up: Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude thiol by appropriate methods.
Note: This is a harsh method and may not be compatible with all functional groups.
A milder method involves the use of dibutylmagnesium (B73119) in the presence of a catalytic amount of titanocene (B72419) dichloride for the deprotection of benzyl thioethers, which may be applicable to S-benzyl thiocarbamates.[5]
Chemoselectivity
This compound exhibits a high degree of chemoselectivity, reacting preferentially with more nucleophilic functional groups. The general order of reactivity is:
Primary Amines > Secondary Amines > Thiols > Phenols > Alcohols
This differential reactivity allows for the selective protection of a more reactive functional group in the presence of a less reactive one. For instance, an amino group can be selectively protected in the presence of a hydroxyl group by controlling the stoichiometry of the this compound and the reaction conditions.
Conclusion
This compound is a highly effective reagent for the protection of amines, alcohols, phenols, and thiols. The resulting benzyl carbamate and its analogues are stable protecting groups that can be removed under a variety of conditions, providing flexibility in synthetic planning. The protocols and data provided in these application notes offer a comprehensive guide for the practical application of this compound in protecting group strategies for researchers, scientists, and professionals in drug development.
References
- 1. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [pubmed.ncbi.nlm.nih.gov]
- 4. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzyl (B1604629) isocyanate reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of benzyl isocyanate, offering potential causes and solutions.
| Symptom | Potential Cause | Recommended Action |
| Low to No Product Formation | Poor quality of starting materials: Benzyl halide may be old or degraded. Sodium cyanate (B1221674) may have low purity. | Use freshly distilled benzyl halide. Ensure sodium cyanate is of high purity (e.g., 98%) and has been stored in a desiccator.[1] |
| Presence of moisture: Water can hydrolyze the isocyanate product and react with starting materials.[2][3] | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Inefficient catalyst: The catalyst may be inactive or poisoned. | For syntheses from benzyl halides, ensure the catalyst (e.g., calcium chloride-dimethylformamide complex) is properly prepared and anhydrous.[1] | |
| Formation of Significant By-products | Trimerization to Tribenzyl Isocyanurate: This is a common side reaction, especially at elevated temperatures. | The addition of a catalyst like a calcium chloride-dimethylformamide complex can significantly reduce the formation of tribenzyl isocyanurate, increasing the yield of this compound from approximately 70% to 85%.[1] |
| Formation of Urea Derivatives: This occurs if the isocyanate reacts with amines, which can be formed from the decomposition of the isocyanate in the presence of water.[2] | Strictly exclude water from the reaction mixture. Use anhydrous conditions and purified reagents. | |
| Formation of Benzyl Alcohol: Can occur from the hydrolysis of the starting benzyl halide or the isocyanate product.[2][4] | Ensure anhydrous reaction conditions. Minimize reaction time to prevent product degradation. | |
| Difficult Purification | Similar boiling points of product and impurities: this compound and certain by-products or residual starting materials may have close boiling points, making separation by simple distillation difficult. | Utilize fractional distillation under reduced pressure for more efficient separation.[5][6][7][8] |
| Thermal decomposition during distillation: this compound can decompose at high temperatures. | Perform distillation under high vacuum to lower the boiling point and minimize thermal stress on the product.[7] | |
| Presence of colored impurities: Can result from side reactions or impurities in the starting materials. | Treat the crude product with activated carbon before distillation to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the reaction of benzyl chloride with sodium cyanate in a solvent like dimethylformamide (DMF), often in the presence of a catalyst.[1] Other methods include the reaction of benzylamine (B48309) with phosgene (B1210022) or a phosgene equivalent like triphosgene, and the Curtius rearrangement of benzyl azide (B81097).[9][10][11]
Q2: How can I improve the yield of the reaction between benzyl chloride and sodium cyanate?
A2: To improve the yield, it is crucial to use a catalyst, such as a pre-formed calcium chloride-dimethylformamide complex. This has been shown to increase the yield to about 85% by minimizing the formation of the tribenzyl isocyanurate by-product.[1] Additionally, ensuring anhydrous conditions and using high-purity reagents are critical.
Q3: What are the main safety precautions to take when working with this compound?
A3: this compound is toxic and a lachrymator. It is also sensitive to moisture. All manipulations should be carried out in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.[11]
Q4: How can I monitor the progress of my this compound synthesis?
A4: The reaction progress can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of the product and the consumption of starting materials.[12][13][14] Infrared (IR) spectroscopy can also be useful for detecting the characteristic isocyanate peak (around 2250-2270 cm⁻¹).
Q5: What is the best way to purify crude this compound?
A5: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[5][6][7][8] This technique allows for the separation of the product from impurities with close boiling points while minimizing thermal decomposition by lowering the boiling temperature.
Quantitative Data Summary
The choice of benzyl halide can impact the reaction yield and time. Generally, benzyl bromide is more reactive than benzyl chloride, which may lead to higher yields under milder conditions.
Table 1: Comparison of Benzyl Halides in Isocyanide Synthesis
| Benzyl Halide | Reaction Time | Yield of Isocyanide | Reference |
| 4-tert-butylbenzyl bromide | 1 hour | 98% | [4] |
| 4-tert-butylbenzyl chloride | 17 hours | 98% | [4] |
Note: The data above is for the synthesis of the corresponding isocyanide, a related reaction, and illustrates the difference in reactivity between benzyl bromide and chloride.
Experimental Protocols
Synthesis of this compound from Benzyl Chloride and Sodium Cyanate
This protocol is based on a method reported to yield approximately 85% this compound.[1]
Materials:
-
Anhydrous calcium chloride
-
Dimethylformamide (DMF)
-
Benzyl chloride
-
Sodium cyanate (98% purity)
Procedure:
-
Preparation of the Catalyst:
-
Add 100 g of anhydrous calcium chloride powder to 100 g of DMF with agitation.
-
Heat the mixture to form a paste.
-
Evaporate the paste to dryness under reduced pressure at a temperature below 50°C to obtain a coarse white crystalline powder (calcium chloride-dimethylformamide compound).
-
-
Reaction:
-
Dissolve 20 g of the prepared catalyst in 300 g of DMF.
-
Add 126.6 g of benzyl chloride to the solution.
-
With agitation, add 75 g of sodium cyanate powder to the solution at 100°C over a period of 4 hours.
-
-
Work-up and Purification:
-
After 5 hours from the start of the reaction, recover the DMF by distillation under reduced pressure.
-
Extract the residue with benzene.
-
Distill the benzene extract under reduced pressure to obtain pure this compound.
-
Synthesis of this compound via Curtius Rearrangement
This is a general procedure for the Curtius rearrangement, which can be adapted for the synthesis of this compound from benzyl azide.
Materials:
-
Benzyl azide
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a flask equipped with a reflux condenser, dissolve benzyl azide in an anhydrous solvent under an inert atmosphere.
-
-
Rearrangement:
-
Heat the reaction mixture to initiate the rearrangement. The temperature required will depend on the specific substrate and solvent. The reaction can be monitored by the evolution of nitrogen gas.
-
-
Isolation:
-
Once the rearrangement is complete (cessation of gas evolution), the this compound can be isolated by distillation of the solvent.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Purification [chem.rochester.edu]
- 6. patents.justia.com [patents.justia.com]
- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 8. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound – general description and application [georganics.sk]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions of Benzyl Isocyanate with Water
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common side reactions of benzyl (B1604629) isocyanate with water. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I've noticed a white, insoluble precipitate forming in my reaction mixture involving benzyl isocyanate. What is it and how can I prevent it?
A1: The white, insoluble precipitate is most likely N,N'-dibenzylurea. This is a common byproduct formed when this compound reacts with water. The reaction proceeds in a two-step mechanism. First, this compound reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to form benzylamine (B48309) and carbon dioxide. The newly formed benzylamine, being a primary amine, is highly reactive towards another molecule of this compound, leading to the formation of the insoluble N,N'-dibenzylurea.
Troubleshooting Urea (B33335) Formation:
-
Strictly Anhydrous Conditions: The most critical factor is to maintain anhydrous (dry) conditions throughout your experiment. This includes using dry solvents, glassware, and reagents.[1]
-
Solvent Choice: Utilize high-purity, anhydrous solvents. Aprotic solvents are generally recommended for handling and storing isocyanates.[2]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure that all starting materials, including your primary reactants and any additives, are thoroughly dried. If necessary, consider using techniques like distillation or drying over molecular sieves for your solvents and reagents.
Q2: My this compound reagent appears cloudy. Can I still use it?
A2: A cloudy appearance in your this compound reagent is a strong indicator of moisture contamination. The cloudiness is likely due to the formation of insoluble N,N'-dibenzylurea. Using a contaminated reagent will introduce impurities into your reaction and can significantly impact your yield and the purity of your desired product. It is generally not recommended to use cloudy this compound.
Troubleshooting a Cloudy Reagent:
-
Visual Inspection: Before use, always visually inspect your isocyanate container for any signs of solids or cloudiness.
-
Proper Storage: Store this compound in a tightly sealed container in a dry environment to prevent moisture ingress.[3] For long-term storage, consider storing under an inert atmosphere.
-
Purification (with caution): In some cases, it may be possible to purify the isocyanate by distillation. However, this should be done with extreme caution due to the hazardous nature of isocyanates. Consult appropriate safety protocols before attempting any purification.
Q3: My reaction is proceeding slower than expected, and I suspect water contamination. How does water affect the reaction rate?
A3: While the primary issue with water contamination is the formation of unwanted urea byproducts, it can also indirectly affect the rate of your desired reaction. The side reaction with water consumes your this compound, effectively lowering its concentration in the reaction mixture. This reduction in the concentration of a key reactant can lead to a decrease in the overall reaction rate of your intended synthesis.
Troubleshooting Slow Reaction Rates:
-
Confirm Water Contamination: If you suspect water is the culprit for a slow reaction, you can try running a small-scale, parallel reaction under rigorously dry conditions to see if the rate improves.
-
Monitor Reagent Consumption: Analytical techniques like HPLC or NMR can be used to monitor the concentration of your starting materials over time. A faster than expected decrease in this compound concentration without a corresponding increase in your desired product could indicate consumption by a side reaction.
Quantitative Data on Isocyanate Hydrolysis
| Parameter | p-Tolyl Isocyanate | Phenyl Isocyanate | Notes |
| Reaction with Water | The reaction proceeds via an unstable carbamic acid intermediate. | ||
| Activation Energy (Ea) | 42.39 kJ/mol | Not specified | This value is for the hydrolysis of p-tolyl isocyanate.[4] |
| Reaction with Amine | The subsequent reaction of the amine with another isocyanate molecule. | ||
| Activation Energy (Ea) | 33.02 kJ/mol | Not specified | This value is for the reaction of an amine with p-tolyl isocyanate.[4] |
Note: The data presented is for p-tolyl isocyanate and should be used as an approximation for the reactivity of this compound.
Reaction Pathway
The side reaction of this compound with water proceeds through a well-defined pathway leading to the formation of N,N'-dibenzylurea.
Caption: Reaction pathway of this compound with water.
Experimental Protocols
Protocol 1: Monitoring the Formation of N,N'-Dibenzylurea by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to monitor the progress of the side reaction between this compound and a controlled amount of water by quantifying the formation of N,N'-dibenzylurea over time.
Materials:
-
This compound (high purity)
-
Anhydrous acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
N,N'-Dibenzylurea standard
-
Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
Autosampler vials
-
Micropipettes
-
Volumetric flasks
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of N,N'-dibenzylurea in anhydrous acetonitrile (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of varying concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).
-
-
Reaction Setup:
-
In a clean, dry vial, prepare a solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
To initiate the reaction, add a specific, known amount of water to the this compound solution. For example, to achieve a 2:1 molar ratio of isocyanate to water, add the appropriate volume of a dilute water/acetonitrile solution.
-
Start a timer immediately after the addition of water.
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of anhydrous acetonitrile in an autosampler vial (e.g., 900 µL). This will slow down the reaction significantly.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (these may need to be optimized for your specific system):
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a higher water concentration and gradually increase the acetonitrile concentration.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at a wavelength where both this compound and N,N'-dibenzylurea have good absorbance (e.g., around 254 nm).
-
-
Inject the prepared calibration standards to generate a calibration curve.
-
Inject the quenched reaction samples from each time point.
-
-
Data Analysis:
-
Integrate the peak areas for N,N'-dibenzylurea in the chromatograms of your samples.
-
Using the calibration curve, determine the concentration of N,N'-dibenzylurea at each time point.
-
Plot the concentration of N,N'-dibenzylurea versus time to visualize the reaction progress.
-
Protocol 2: In-Situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes how to monitor the reaction of this compound with water in real-time using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or another suitable anhydrous deuterated solvent
-
NMR tube and cap
-
Microsyringe
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known amount of this compound in anhydrous deuterated solvent (e.g., ~0.5 mL of CDCl₃).
-
Acquire an initial ¹H NMR spectrum of the starting material. This will serve as your t=0 reference. Note the chemical shift of the benzylic protons of this compound.
-
-
Initiation of the Reaction:
-
Using a microsyringe, carefully add a small, known amount of water to the NMR tube.
-
Quickly cap the tube, invert it several times to mix, and place it back in the NMR spectrometer.
-
-
Time-Resolved NMR Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time between spectra will depend on the reaction rate but could range from every few minutes to every hour. Many modern spectrometers have automated programs for kinetic studies.
-
-
Data Analysis:
-
Process the acquired spectra.
-
Identify the signals corresponding to the benzylic protons of this compound, benzylamine (the intermediate), and N,N'-dibenzylurea (the final product).
-
Integrate the relevant peaks in each spectrum.
-
The relative integrals of these peaks will change over time, reflecting the consumption of the starting material and the formation of the intermediate and product. You can plot the relative integral values against time to monitor the kinetics of the reaction.
-
References
Technical Support Center: Purification of Products from Benzyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) isocyanate reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving benzyl isocyanate, and how can they be minimized?
A1: The most prevalent side products in this compound reactions stem from its reactivity with water. It is crucial to conduct these reactions under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
N,N'-dibenzylurea: This symmetrical urea (B33335) forms when this compound hydrolyzes to benzylamine, which is highly nucleophilic and quickly reacts with another molecule of this compound. To minimize its formation, ensure all reagents and solvents are anhydrous.
-
Benzylamine: Formed from the hydrolysis of this compound.[1]
-
Benzyl alcohol: Can be formed from the decomposition of reaction intermediates.[2]
-
Polymerization: Isocyanates can polymerize, especially at elevated temperatures.[3] It is advisable to use the isocyanate as the limiting reagent where possible or to quench any excess promptly after the reaction is complete.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can be removed using several methods:
-
Quenching: Add a scavenger agent that reacts with the isocyanate to form a product that is easily separable.
-
Alcohols: Adding a simple alcohol, like benzyl alcohol or methanol (B129727), will convert the isocyanate to a carbamate (B1207046).[4][5] This carbamate derivative often has different solubility and chromatographic properties than the desired product, facilitating purification.
-
Amines: A high boiling point amine or a polymer-supported amine (scavenger resin) can be used to form a urea that can be filtered off or easily separated by chromatography.
-
-
Distillation/Evaporation: If the desired product is non-volatile and thermally stable, unreacted this compound can be removed under reduced pressure.[5][6] However, this method requires careful temperature control to prevent polymerization of the isocyanate.[3][7]
-
Chromatography: Standard flash column chromatography can separate unreacted this compound from the product, although its reactivity might lead to some on-column reactions.
Q3: My desired urea product precipitates directly from the reaction mixture. What is the best purification strategy?
A3: When the urea product precipitates, purification is often straightforward. The product can be isolated by filtration, followed by washing with a cold, non-polar solvent (like cold dichloromethane (B109758) or ether) to remove soluble impurities.[8] For higher purity, the isolated solid should be further purified by recrystallization.[9]
Q4: What are the recommended starting conditions for purifying a this compound-derived product using column chromatography?
A4: For products like N-benzyl ureas and carbamates, silica (B1680970) gel column chromatography is a standard purification method.[2][8]
-
Stationary Phase: Silica gel 60 is commonly used.[10]
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or heptane (B126788) is a good starting point. The exact ratio depends on the polarity of the product. Monitoring the reaction with Thin Layer Chromatography (TLC) beforehand will help determine the optimal solvent system.[8][11] For example, a 1:1 mixture of ethyl acetate and hexanes can be a starting point for TLC analysis.[8]
Q5: How can I monitor the progress of a reaction with this compound?
A5: Reaction progress can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to observe the consumption of the starting materials and the formation of the product.[8][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS or UPLC-MS): This provides more detailed information, confirming the mass of the desired product and giving an approximate measure of conversion.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, allowing for the calculation of reaction yield using an internal standard.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in the reaction leading to hydrolysis and side reactions. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[14] |
| Low reactivity of the amine/alcohol (e.g., steric hindrance). | Increase reaction time or gently heat the mixture. Consider using a catalyst if applicable. | |
| The product is more soluble than anticipated and did not precipitate. | Concentrate the reaction mixture under reduced pressure and attempt purification by column chromatography or recrystallization from a different solvent system.[8] | |
| Multiple Spots on TLC, Difficult Separation | Formation of multiple byproducts (e.g., symmetrical urea). | Address moisture issues as the primary step. Use a scavenger resin to remove a specific impurity. Optimize the chromatographic solvent system for better separation. |
| Co-elution of product and starting material. | Adjust the polarity of the eluent. If separation is still poor, consider derivatizing the impurity (e.g., quenching excess isocyanate) before chromatography. | |
| Product Degradation During Purification | Instability on silica gel (acidic). | Use deactivated silica (e.g., treat with triethylamine) or switch to a different stationary phase like neutral alumina. |
| Thermal decomposition during solvent evaporation or distillation. | Remove solvent at a lower temperature using a high vacuum. Avoid high temperatures during work-up.[3][7] Consider non-thermal purification methods like precipitation or crystallization. |
Experimental Protocols
Protocol 1: General Synthesis of N-Benzylurea via Product Precipitation [8]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of 0.1-0.5 M.
-
Isocyanate Addition: While stirring at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise. For highly exothermic reactions, cool the flask to 0 °C before addition.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Isolation: If a precipitate forms, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., DCM) and dry under vacuum to yield the purified urea.
Protocol 2: Purification of a Soluble Product by Flash Column Chromatography [2]
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), quench any excess this compound by adding a small amount of methanol and stirring for 30 minutes.
-
Concentration: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Chromatography Setup: Dry-load the crude residue onto silica gel or dissolve it in a minimal amount of the chromatography eluent.
-
Elution: Purify the crude material using a silica gel column, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) determined by prior TLC analysis.
-
Isolation: Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to obtain the purified compound.
Protocol 3: General Recrystallization for Urea Purification [9]
-
Dissolution: Dissolve the crude urea product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer (-20 °C) can induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Visualizations
Caption: General workflow for this compound reactions and purification.
Caption: Troubleshooting decision tree for low product yield.
Caption: Pathway for the formation of N,N'-dibenzylurea byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 5. AU2002327537B8 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 6. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 7. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. This compound – general description and application [georganics.sk]
Technical Support Center: Benzyl Isocyanate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of benzyl (B1604629) isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzyl isocyanate?
A1: Common methods for synthesizing this compound include the reaction of benzylamine (B48309) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547), the reaction of benzyl halides with a cyanate (B1221674) salt, and the Curtius rearrangement of benzyl azide (B81097).[1][2] Non-phosgene methods are gaining traction due to safety concerns associated with phosgene.[1]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a toxic and moisture-sensitive compound.[2][3] It is a lachrymator and can cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]
Q3: How should I store this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[3] Prolonged exposure to moisture will lead to hydrolysis and the formation of urea (B33335) byproducts.
Q4: What are the main impurities or byproducts I might encounter in my final product?
A4: Common impurities include unreacted starting materials, urea compounds formed from the reaction of this compound with water, and tribenzyl isocyanurate, which is a trimer of this compound.[4][5] The formation of these byproducts can be influenced by reaction conditions and the purity of the reagents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient stirring to overcome mass transfer limitations. - Check the purity and reactivity of your starting materials. |
| Moisture contamination | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Dry all glassware thoroughly before use. |
| Side reactions | - Optimize the stoichiometry of reagents to minimize the formation of byproducts like tribenzyl isocyanurate. - In the synthesis from benzyl chloride and sodium cyanate, the addition of a catalyst can suppress trimerization.[5] |
| Catalyst poisoning | - If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. - Consider using a fresh batch of catalyst.[6] |
Issue 2: Formation of Solid Precipitate (Likely Urea) During Workup
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | - Minimize the exposure of the reaction mixture to water during the workup. - Use anhydrous extraction and drying agents. - Work quickly during aqueous washes. |
| Reaction with amine impurities | - If the starting benzylamine contains impurities, they can react with the product to form ureas. - Use highly pure benzylamine. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-distillation with solvent | - Choose a solvent with a significantly different boiling point from this compound. - Use a fractionating column for more efficient separation during distillation. |
| Presence of high-boiling impurities | - Consider vacuum distillation to lower the boiling point of the product and leave high-boiling impurities behind. - Column chromatography can be used for purification, but care must be taken to use anhydrous solvents to prevent product degradation on the column. |
| Formation of azeotropes | - Investigate the potential for azeotrope formation with the solvent and consider using a different solvent system. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Typical Yield (%) | Key Advantages | Common Challenges |
| Phosgenation | Benzylamine, Phosgene/Triphosgene | >90% (with phosgene) | High yield and purity. | Use of highly toxic phosgene.[1] |
| From Benzyl Halide | Benzyl chloride, Sodium cyanate | ~85% (with catalyst) | Avoids phosgene. | Formation of tribenzyl isocyanurate.[4][5] |
| Curtius Rearrangement | Benzyl azide | Variable | Phosgene-free. | Use of potentially explosive azide intermediates. |
| C-H Isocyanation | Benzylic C-H bond, Isocyanate source | 40-60% | Direct functionalization. | Catalyst development is ongoing.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzylamine using Triphosgene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve benzylamine (10 mmol) and triethylamine (B128534) (12 mmol) in anhydrous dichloromethane (B109758) (DCM, 50 mL) under a nitrogen atmosphere.
-
Addition of Triphosgene: Dissolve triphosgene (3.5 mmol) in anhydrous DCM (20 mL) and add it dropwise to the stirred benzylamine solution at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound from Benzyl Chloride and Sodium Cyanate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl chloride (10 mmol), sodium cyanate (12 mmol), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to an aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for several hours. Monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by vacuum distillation.
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – general description and application [georganics.sk]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. US4130577A - Process for preparing α, α-dimethylbenzyl isocyanates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Benzyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for reactions involving benzyl isocyanate?
A1: The choice of catalyst depends on the specific transformation. For the formation of benzylic ureas via C(sp³)–H isocyanation, a copper(I) acetate (B1210297) catalyst with a 2,2′-bis(oxazoline) ligand is effective.[1][2] For the reaction of isocyanates with alcohols to form urethanes, organometallic compounds like dibutyltin (B87310) dilaurate are commonly used, although alternatives such as zirconium chelates are gaining attention due to their selectivity.[3][4] Tertiary amines are also utilized as catalysts in various isocyanate reactions.[5]
Q2: My reaction is sluggish or fails to initiate. What are the possible causes?
A2: Several factors can lead to a slow or stalled reaction:
-
Inactive or Insufficient Catalyst: The catalyst may have degraded or been added in an insufficient amount. It is recommended to use a fresh, active catalyst at the appropriate concentration.[5]
-
Presence of Inhibitors: Commercial starting materials may contain inhibitors to prevent polymerization during storage. Consult the supplier's technical data for information on inhibitor removal.[5]
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Moisture Contamination: Water reacts with isocyanates to form unstable carbamic acids, which can lead to the formation of unreactive urea (B33335) byproducts.[6] Ensure all glassware is oven-dried and use anhydrous solvents.
Q3: I am observing a significant amount of white, insoluble precipitate in my reaction. What is it and how can I prevent it?
A3: The white precipitate is likely a disubstituted urea byproduct. This forms when this compound reacts with water, creating an unstable carbamic acid that decomposes to benzylamine (B48309) and carbon dioxide. The newly formed benzylamine then rapidly reacts with another molecule of this compound to produce the insoluble urea.[6]
To prevent this:
-
Strict Moisture Control: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvent Choice: The use of less polar solvents can sometimes favor the desired reaction over urea formation.[6]
Q4: My product is a gel or an insoluble solid. What could be the cause?
A4: Gel or insoluble solid formation can be due to the trimerization of this compound, which forms highly stable isocyanurate rings and leads to cross-linking.[5] This side reaction is often promoted by certain catalysts and higher temperatures. To mitigate this, carefully control the reaction temperature and select a catalyst that is less prone to promoting trimerization.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low Yield of Desired Product | Side Reactions: Competing reactions such as urea formation or trimerization are consuming the starting material.[5][6] | Implement strict moisture control and optimize the reaction temperature. Consider a catalyst that selectively promotes the desired reaction.[5][6] |
| Suboptimal Catalyst Loading: The amount of catalyst may not be optimal for the reaction. | Perform a catalyst loading screen to determine the optimal concentration. | |
| Use of Redox Buffer: In some C-H isocyanation reactions, the catalyst activity can be improved. | The addition of a redox buffer like di(isopropyl)phosphite can improve yields in copper-catalyzed C-H isocyanation reactions.[1][2][7] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. | Ensure the catalyst is fresh and consider a catalyst system known for its stability under the reaction conditions. |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Carefully calculate and measure the amounts of all reactants. | |
| Formation of Multiple Products | Lack of Selectivity: The catalyst may not be selective for the desired reaction pathway. | Screen different catalysts to find one with higher selectivity. For example, zirconium chelates show higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[4] |
| Reaction with Excess Isocyanate: Excess isocyanate can react with the newly formed urethane (B1682113) or urea linkages to create allophanate (B1242929) and biuret (B89757) byproducts.[5] | Maintain a strict 1:1 stoichiometry or consider adding the isocyanate portion-wise to control its concentration.[5] |
Experimental Protocols
Copper-Catalyzed Benzylic C–H Isocyanation
This protocol is adapted from a method for the synthesis of benzylic ureas.[1][2]
Materials:
-
Benzylic C–H substrate
-
Copper(I) acetate (CuOAc)
-
2,2′-bis(oxazoline) ligand (e.g., L1)
-
(Trimethylsilyl)isocyanate (TMSNCO)
-
N-fluorobenzenesulfonimide (NFSI)
-
Di(isopropyl)phosphite ((iPrO)₂P(O)H)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Amine for subsequent urea formation
Procedure:
-
In a nitrogen-filled glovebox, add CuOAc (10 mol%), the 2,2′-bis(oxazoline) ligand (10 mol%), the benzylic C–H substrate (1.0 equiv), NFSI (2.5 equiv), and (iPrO)₂P(O)H (0.5 equiv) to an oven-dried reaction vessel.
-
Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.12 M).
-
Add TMSNCO (3.0 equiv) to the reaction mixture.
-
Seal the vessel and stir the reaction at 30 °C for 2 hours.
-
After the C–H isocyanation is complete, the crude this compound solution can be directly used for the subsequent reaction.
-
For urea formation, add the desired amine (e.g., 5.0 equiv) to the crude reaction mixture and stir under a nitrogen atmosphere.
-
Isolate and purify the final urea product using standard laboratory techniques.
Data Presentation
Table 1: Catalyst Systems for this compound Reactions
| Reaction Type | Catalyst System | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylic C–H Isocyanation | CuOAc / 2,2′-bis(oxazoline) ligand | TMSNCO, NFSI, (iPrO)₂P(O)H | Acetonitrile | 30 | 40-60 (isocyanate) | [1][2][7] |
| Urethane Formation | Dibutyltin dilaurate | Isophorone diisocyanate, Benzyl alcohol | Not specified | Various | Not specified | [3] |
| Benzyl Isocyanide Synthesis | Silver salts (AgClO₄, AgBF₄, or AgOTf) | TMSCN, Benzyl halide | Dichloromethane | Room Temp | High | [8] |
Visualizations
Caption: Experimental workflow for copper-catalyzed benzylic C-H isocyanation and subsequent urea formation.
Caption: Troubleshooting decision tree for low yield in this compound reactions.
Caption: Generalized reaction pathway for this compound with nucleophiles.
References
- 1. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. In Situ FT-IR Studies on the Catalytic Reaction of Isophorone Diisocyanate with Benzyl Alcohol | Scientific.Net [scientific.net]
- 4. wernerblank.com [wernerblank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Urea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing urea (B33335) synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during laboratory-scale urea synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during urea synthesis experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Urea Yield | 1. Suboptimal Temperature: Reaction temperature is too low, slowing down the dehydration of ammonium (B1175870) carbamate (B1207046) to urea.[1] 2. Inadequate Pressure: Pressure is insufficient to maintain the reactants in the liquid phase and favor the forward reaction. 3. Incorrect NH₃:CO₂ Ratio: A low ammonia (B1221849) to carbon dioxide molar ratio can limit the conversion of CO₂.[2] 4. Presence of Excess Water: Water can shift the reaction equilibrium back towards the reactants, reducing urea yield.[1] 5. Insufficient Residence Time: The reaction time may be too short for the reaction to reach equilibrium.[3] | 1. Optimize Temperature: Gradually increase the temperature within the recommended range of 180-210°C.[1] 2. Increase Pressure: Ensure the pressure is within the optimal range of 140-250 atm to maintain a liquid phase.[1] 3. Adjust Reactant Ratio: Increase the NH₃:CO₂ molar ratio. Ratios of 3:1 to 5:1 are often used to enhance CO₂ conversion.[2] 4. Minimize Water Content: Use anhydrous reactants and ensure the reaction setup is dry. Minimize the amount of water recycled to the reactor.[1] 5. Increase Reaction Time: Extend the reaction time to allow the equilibrium to be established. A residence time of at least 20 minutes is generally recommended.[3] |
| High Biuret (B89757) Content | 1. High Temperature: Temperatures exceeding the optimal range promote the condensation of two urea molecules to form biuret.[4] 2. Prolonged Residence Time at High Temperature: Extended exposure of molten urea to high temperatures increases biuret formation.[4] 3. Low Ammonia Partial Pressure: Insufficient ammonia shifts the equilibrium towards biuret formation.[4] | 1. Strict Temperature Control: Maintain the reaction temperature just above the melting point of urea (around 133°C) during the final stages of synthesis and purification.[4] 2. Minimize Heating Time: Reduce the time the urea melt is held at high temperatures. 3. Maintain Ammonia Excess: Ensure an excess of ammonia is present, especially during the urea melt processing, to suppress biuret formation.[4] |
| Corrosion of Reactor | 1. Presence of Ammonium Carbamate: Ammonium carbamate, an intermediate in the reaction, is highly corrosive, especially at high temperatures and pressures. 2. Inadequate Materials of Construction: Using materials that are not resistant to the corrosive reaction environment. | 1. Material Selection: Utilize corrosion-resistant materials for the reactor and fittings. Titanium, zirconium, and specialized duplex stainless steels (like Safurex®) are recommended for high-pressure and high-temperature sections.[5][6] 2. Passivation: Introduce a small amount of air (oxygen) into the CO₂ feed to form a passive protective layer on stainless steel surfaces. 3. Process Control: Maintain steady operating conditions to avoid temperature and pressure fluctuations that can accelerate corrosion. |
| Inconsistent Product Quality | 1. Fluctuations in Reaction Conditions: Variations in temperature, pressure, or reactant feed rates. 2. Inefficient Purification: Inadequate removal of unreacted ammonia, carbon dioxide, and biuret. | 1. Implement Robust Process Control: Use automated systems to maintain stable reaction parameters. 2. Optimize Purification Steps: Employ efficient separation techniques such as multi-stage evaporation and crystallization to purify the urea product. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for laboratory-scale urea synthesis?
A1: For laboratory-scale synthesis, optimal conditions typically involve temperatures in the range of 180-210°C and pressures between 140-250 atm.[1] The molar ratio of ammonia to carbon dioxide is also a critical parameter, with ratios of 3:1 to 5:1 often employed to maximize the conversion of carbon dioxide.[2]
Q2: How can I minimize the formation of biuret in my urea product?
A2: Biuret formation is primarily a function of temperature and residence time.[4] To minimize its formation, it is crucial to maintain the temperature of the molten urea just above its melting point (approximately 133°C) and for the shortest possible duration.[4] Maintaining an excess of ammonia during the process can also help to suppress the formation of biuret.[4]
Q3: What materials are recommended for constructing a high-pressure reactor for urea synthesis?
A3: Due to the highly corrosive nature of ammonium carbamate at high temperatures and pressures, special materials are required. For laboratory reactors, materials such as titanium, zirconium, or high-grade duplex stainless steels are recommended for wetted parts.[5][6]
Q4: How does the presence of water affect urea synthesis?
A4: The synthesis of urea from ammonium carbamate is a dehydration reaction. Therefore, the presence of water can adversely affect the reaction equilibrium, shifting it back towards the reactants and thus reducing the overall yield of urea.[1] It is important to use reactants with low water content and to minimize the introduction of water into the reactor.
Q5: What analytical methods are suitable for monitoring the progress of my urea synthesis reaction?
A5: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying urea and its impurities like biuret.[7] For real-time or near-real-time monitoring, in-situ spectroscopic techniques can be explored. Additionally, monitoring the pressure and temperature changes within the reactor can provide an indication of the reaction's progress.[8]
Experimental Protocols
Laboratory-Scale Urea Synthesis from Ammonia and Carbon Dioxide
This protocol outlines a general procedure for synthesizing urea in a laboratory setting. Safety Precaution: This experiment involves high pressures and corrosive materials. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The high-pressure reactor must be operated by trained personnel and behind a blast shield.
Materials:
-
High-pressure autoclave reactor (e.g., Parr reactor) with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves. The reactor should be constructed of corrosion-resistant material (e.g., titanium or duplex stainless steel).
-
Liquid ammonia (anhydrous)
-
Carbon dioxide (high purity)
-
Heating mantle or oil bath
-
Cooling system for the reactor
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested according to the manufacturer's instructions.
-
Reactant Charging:
-
Cool the reactor vessel to a low temperature (e.g., using a dry ice/acetone bath) to facilitate the condensation of ammonia.
-
Carefully introduce a known amount of liquid ammonia into the pre-weighed, cooled reactor.
-
Seal the reactor immediately.
-
-
Pressurization with CO₂:
-
Allow the reactor to warm to room temperature.
-
Slowly introduce carbon dioxide gas into the reactor until the desired initial pressure is reached. The molar ratio of NH₃ to CO₂ should be calculated based on the amounts of each reactant.
-
-
Reaction:
-
Place the reactor in the heating mantle or oil bath and begin stirring.
-
Heat the reactor to the desired reaction temperature (e.g., 190°C).
-
Monitor the pressure and temperature throughout the reaction. The pressure will initially rise with temperature and then may decrease as the reaction proceeds.
-
Maintain the reaction at the set temperature for the desired residence time (e.g., 1-2 hours).
-
-
Cooling and Depressurization:
-
After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
Once cooled, carefully and slowly vent the unreacted gases through a suitable trapping system (e.g., a scrubber containing a dilute acid solution).
-
-
Product Recovery:
-
Open the reactor and collect the solid/liquid product mixture.
-
The crude product will contain urea, unreacted ammonium carbamate, and water.
-
-
Purification:
-
The crude product can be purified by heating it at a controlled temperature (below 130°C) under reduced pressure to decompose the ammonium carbamate back into ammonia and carbon dioxide, which are then removed.
-
The resulting molten urea can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol (B145695) and water) to remove biuret and other impurities.
-
-
Analysis:
-
Analyze the final product for purity and biuret content using HPLC or other suitable analytical methods.
-
Data Presentation
Table 1: Typical Reaction Parameters for Urea Synthesis
| Parameter | Value | Reference |
| Temperature | 180 - 210 °C | [1] |
| Pressure | 140 - 250 atm | [1] |
| NH₃:CO₂ Molar Ratio | 3:1 - 5:1 | [2] |
| Residence Time | > 20 minutes | [3] |
| Water Content in Feed | As low as possible | [1] |
Table 2: Influence of Temperature on Biuret Formation
| Temperature (°C) | Rate of Biuret Formation | Reference |
| < 133 | Minimal | [4] |
| 135 - 145 | Slow | [4] |
| > 150 | Significant increase | [4] |
Visualizations
Caption: Urea synthesis pathway from ammonia and carbon dioxide.
References
Technical Support Center: Removal of Unreacted Benzyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted benzyl (B1604629) isocyanate from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzyl isocyanate?
A1: The three primary methods for removing unreacted this compound from a reaction mixture are:
-
Scavenger Resins: These are solid-supported reagents that react with and bind the excess isocyanate, allowing for its removal by simple filtration.
-
Chemical Quenching: This involves adding a chemical reagent (a "quencher") that selectively reacts with the excess this compound to form a new, less reactive compound that can be more easily separated.
-
Distillation: This technique separates compounds based on differences in their boiling points. It is particularly useful if the desired product is significantly less volatile than this compound.
Q2: How do I choose the best removal method for my experiment?
A2: The choice of method depends on several factors:
-
The properties of your desired product: Consider its stability to heat (for distillation), its solubility, and its reactivity with potential quenching agents or scavenger resins.
-
The scale of your reaction: Scavenger resins are often convenient for small-scale lab syntheses, while distillation may be more practical for larger-scale operations.
-
The required purity of your final product: Each method offers different levels of purification.
-
Available equipment: Ensure you have the necessary equipment for the chosen method (e.g., filtration apparatus for scavenger resins, distillation glassware for distillation).
Q3: What are the safety precautions I should take when working with this compound?
A3: this compound is a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides
Method 1: Scavenger Resins
Q: My scavenger resin is not effectively removing the this compound. What could be the problem?
A: There are several potential reasons for incomplete scavenging:
-
Insufficient amount of resin: Ensure you are using a sufficient excess of the scavenger resin. A general guideline is to use 2-3 equivalents of the resin's functional group relative to the amount of excess this compound.
-
Inadequate reaction time: Allow sufficient time for the resin to react with the isocyanate. This can range from a few hours to overnight. Gentle agitation or stirring can improve the reaction rate.
-
Poor solvent choice: The solvent should swell the resin to allow for efficient reaction. For polystyrene-based resins, solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene (B28343) are generally good choices.
-
Inactive resin: The scavenger resin may have degraded over time. It is important to store resins under appropriate conditions (cool, dry, and inert atmosphere).
Q: I am observing leaching of impurities from the scavenger resin into my product. How can I prevent this?
A: To minimize leaching:
-
Wash the resin before use: Wash the resin with the reaction solvent before adding it to your reaction mixture to remove any potential impurities from the manufacturing process.
-
Use high-quality resin: Purchase scavenger resins from reputable suppliers to ensure high quality and minimal leaching.
Method 2: Chemical Quenching
Q: I've quenched the excess this compound, but now I'm having trouble removing the resulting urea (B33335) or carbamate (B1207046) byproduct. What should I do?
A: The ease of removal of the byproduct depends on its properties.
-
Precipitation and Filtration: If the formed urea or carbamate is a solid and your desired product is soluble, you may be able to remove it by filtration after the quenching reaction. Cooling the reaction mixture can sometimes induce precipitation.
-
Extraction: If the byproduct has different solubility properties than your product, you can use liquid-liquid extraction. For example, if you quench with an amine to form a urea, and your product is neutral, you might be able to wash with a dilute acid to remove any unreacted amine and then use a different solvent system to separate your product from the urea.
-
Chromatography: If other methods fail, column chromatography is a reliable method for separating your product from the quenching byproduct.
Q: The quenching reaction seems to be incomplete. How can I ensure all the this compound has reacted?
A: To drive the quenching reaction to completion:
-
Use an excess of the quenching agent: A 1.5 to 2-fold excess of the amine or alcohol quencher is typically sufficient.
-
Increase the reaction time or temperature: Gently heating the reaction mixture (if your product is stable) can increase the reaction rate. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the this compound.
Method 3: Distillation
Q: I am trying to remove this compound by distillation, but my product seems to be co-distilling or decomposing. What are my options?
A:
-
Vacuum Distillation: this compound has a boiling point of 101-104 °C at 33 mmHg. If your product has a significantly higher boiling point, vacuum distillation is the preferred method as it allows for distillation at a lower temperature, reducing the risk of thermal decomposition.[1]
-
Check for Azeotropes: It's possible that this compound forms an azeotrope with your product or the solvent, making separation by simple distillation difficult. In such cases, you may need to switch to a different removal method or use a different solvent.
-
Chemical Quenching Prior to Distillation: A useful strategy is to first quench the excess this compound with a high-boiling point amine or alcohol to form a non-volatile urea or carbamate. The desired product can then be purified by distillation, leaving the non-volatile byproduct in the distillation flask.[2]
Quantitative Data Summary
The following table summarizes the typical efficiency of different methods for the removal of unreacted isocyanates. Please note that the actual efficiency will depend on the specific experimental conditions.
| Removal Method | Typical Reagent/Conditions | Removal Efficiency | Key Considerations |
| Scavenger Resin | Amine-functionalized polystyrene resin (2-3 eq.) | >95% | Convenient for small scale; requires appropriate solvent for resin swelling. |
| Chemical Quenching | Benzylamine (B48309) (1.5-2 eq.) | >98% | Byproduct (urea) needs to be removed; reaction conditions need to be compatible with the desired product. |
| Chemical Quenching + Distillation | Methylene diphenyl diamine (MDA) followed by vacuum distillation | >99% | Highly effective; converts volatile isocyanate to a non-volatile byproduct before distillation.[2] |
| Vacuum Distillation | Reduced pressure (e.g., <10 mmHg) | Variable | Effective if the product is non-volatile and thermally stable; requires specialized equipment. |
Experimental Protocols
Protocol 1: Removal of this compound using an Amine-Functionalized Scavenger Resin
This protocol describes the use of a commercially available amine-functionalized polystyrene resin to scavenge excess this compound.
Materials:
-
Reaction mixture containing the desired product and unreacted this compound
-
Amine-functionalized scavenger resin (e.g., aminomethylated polystyrene)
-
Anhydrous solvent (e.g., DCM, THF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., fritted funnel or a funnel with a cotton plug)
Procedure:
-
Estimate the amount of excess this compound in your reaction mixture.
-
Weigh the scavenger resin. Use a 2-3 fold molar excess of the amine functional groups on the resin relative to the estimated excess of this compound.
-
Add the resin to the reaction mixture. Under an inert atmosphere, add the scavenger resin to the reaction flask.
-
Stir the mixture. Stir the suspension at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the disappearance of this compound by TLC or LC-MS.
-
Filter the resin. Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin. Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates. The combined filtrate contains your purified product.
-
Concentrate the solvent. Remove the solvent under reduced pressure to obtain the final product.
Protocol 2: Chemical Quenching of this compound with Benzylamine
This protocol details the quenching of excess this compound with benzylamine to form a urea byproduct, followed by an extractive workup.
Materials:
-
Reaction mixture containing the desired product and unreacted this compound
-
Benzylamine
-
Anhydrous solvent (e.g., DCM, Ethyl Acetate)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
Procedure:
-
Cool the reaction mixture. Cool the reaction flask to 0 °C in an ice bath.
-
Add the quenching agent. Slowly add a 1.5-2 molar equivalent of benzylamine (relative to the initial amount of this compound used in excess) to the stirred reaction mixture.
-
Warm to room temperature. Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of this compound.
-
Perform an aqueous workup. Transfer the reaction mixture to a separatory funnel.
-
Acid wash. Wash the organic layer with 1 M HCl to remove any unreacted benzylamine.
-
Base wash. Wash the organic layer with saturated sodium bicarbonate solution.
-
Brine wash. Wash the organic layer with brine.
-
Dry the organic layer. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify if necessary. The resulting N,N'-dibenzylurea may precipitate out of the solution upon concentration. If it remains soluble, further purification by crystallization or column chromatography may be necessary.
Protocol 3: Removal of this compound by Vacuum Distillation
This protocol is for the removal of this compound from a high-boiling point, thermally stable product.
Materials:
-
Reaction mixture containing the desired product and unreacted this compound
-
Vacuum distillation apparatus (including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source)
-
Heating mantle
-
Stir bar or boiling chips
-
Cold trap
Procedure:
-
Set up the apparatus. Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Charge the flask. Transfer the crude reaction mixture to the distillation flask.
-
Apply vacuum. Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump.
-
Begin heating. Once a stable vacuum is achieved, begin to gently heat the distillation flask with a heating mantle.
-
Collect the this compound. this compound will distill at a lower temperature under reduced pressure. Collect the fraction that distills at the expected temperature for the applied pressure.
-
Stop the distillation. Once the this compound has been removed, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Collect the product. The purified, higher-boiling product remains in the distillation flask.
Visualizations
References
Troubleshooting low conversion in benzyl isocyanate reactions
Welcome to the technical support center for troubleshooting reactions involving benzyl (B1604629) isocyanate. This resource is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common issues encountered during synthesis, leading to improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with benzyl isocyanate is showing low or no conversion. What are the primary factors I should investigate?
A1: Low conversion in this compound reactions is a common issue that can often be traced back to a few key factors. The most critical aspect to control is the presence of moisture. This compound is highly sensitive to water.[1][2] Any moisture in your reaction setup, solvents, or reagents can lead to the formation of an unstable carbamic acid, which then decomposes to benzylamine (B48309) and carbon dioxide. This newly formed benzylamine can then react with another molecule of this compound to produce an insoluble urea (B33335), consuming your starting material and reducing the yield of your desired product.[3]
Beyond moisture, other factors to consider include:
-
Reagent Purity: Ensure the purity of your this compound and the nucleophile. Impurities can interfere with the reaction.
-
Reaction Temperature: While some reactions require heat, excessive temperatures can promote side reactions such as the formation of allophanates and biurets, or trimerization.[4]
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.[4]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct concentration.[4]
Q2: I am observing a significant amount of white precipitate in my reaction mixture. What is it and how can I prevent its formation?
A2: The white precipitate is most likely a disubstituted urea, formed from the reaction of this compound with water, as described in the previous question.[3] To prevent its formation, it is crucial to maintain strictly anhydrous (dry) conditions.
Here are some steps you can take:
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Dry Reagents: Ensure that your nucleophile and any other reagents are as dry as possible.
Q3: My reaction is stalling and not going to completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction can be due to several factors. If you are using a catalyst, it may have become deactivated. This can happen due to impurities in the reaction mixture.[5] Another possibility is that an equilibrium has been reached.
Consider the following troubleshooting steps:
-
Catalyst: If using a catalyst, try adding a fresh portion. Ensure the catalyst is appropriate for your specific reaction. Common catalysts for isocyanate reactions include tertiary amines and organometallic compounds.[4]
-
Temperature: Gently increasing the reaction temperature might help to drive the reaction to completion, but be mindful of potential side reactions.[4]
-
Reagent Addition: If one of your reagents is volatile or prone to degradation, a slow addition over time might be beneficial.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low conversion and other common issues in this compound reactions.
Problem: Low Conversion
| Possible Cause | Recommended Action | Citation |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). | [1][2][3] |
| Impure this compound | Verify the purity of this compound using techniques like GC-MS or NMR. Purify by distillation if necessary. | [6][7] |
| Side Reactions (Urea, Allophanate, Biuret, Trimer Formation) | Control reaction temperature. Use a stoichiometric ratio of reactants. Select a catalyst that favors the desired reaction. | [3][4] |
| Inactive or Inappropriate Catalyst | Use a fresh, active catalyst. Screen different catalysts to find the optimal one for your reaction. | [4] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require cooling, while others may need heating to proceed at a reasonable rate. | [4] |
Problem: Formation of Insoluble Precipitate (Likely Urea)
| Possible Cause | Recommended Action | Citation |
| Reaction with Water | Implement strict anhydrous conditions as detailed above. | [3] |
| Contaminated Solvents or Reagents | Use freshly opened anhydrous solvents. Ensure all reagents are dry. | [5] |
Experimental Protocols
General Protocol for Reaction of this compound with an Amine to Form a Urea
This protocol is a general guideline and may need to be optimized for your specific substrates.
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction glassware under a nitrogen atmosphere.
-
Reagents: In a round-bottom flask, dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Addition of this compound: Slowly add this compound (1.0 - 1.1 equivalents) to the stirred solution of the amine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Note: A recent study on benzylic C–H isocyanation followed by amine coupling to form ureas utilized a copper catalyst system. The isocyanation was performed with CuOAc, a bis(oxazoline) ligand, (trimethylsilyl)isocyanate, and N-fluorobenzenesulfonimide in acetonitrile. The subsequent urea formation with an amine proceeded in high yields.[8][9]
| Reactant | Conditions | Yield of Isocyanate | Yield of Urea | Citation |
| Benzylic Substrates | CuOAc/L1, TMSNCO, NFSI, (iPrO)2P(O)H, CH3CN, 30 °C, 2 h | 40-60% | 60-99% | [8][9] |
Visual Guides
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion in this compound reactions.
Key Reaction Pathways of this compound
Caption: Desired vs. common side reaction pathways for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 8. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions of Benzyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reactions of benzyl (B1604629) isocyanate. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue: Sudden Temperature Spike During Reaction
Q1: My reaction temperature is increasing rapidly after adding benzyl isocyanate. What should I do?
A1: An unexpected temperature increase indicates a potential runaway reaction. Your immediate priorities are to ensure your safety and attempt to bring the reaction under control.
-
Immediate Safety Actions:
-
Ensure your personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, is worn correctly.
-
If the temperature rise is very rapid and you suspect loss of control, evacuate the immediate area and alert colleagues. Activate any laboratory emergency alarm systems.
-
Have a clear escape route.
-
-
Controlling the Exotherm:
-
Stop Reagent Addition: Immediately cease the addition of this compound or any other reagents.
-
Enhance Cooling: If not already at maximum, increase the cooling to the reactor jacket. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Emergency Quenching: If cooling is insufficient, you may need to quench the reaction. Prepare a quenching agent in advance. A common quenching agent for isocyanate reactions is a solution of a primary or secondary amine (like butylamine) in an inert solvent, or an alcohol like isopropanol. The addition of a nucleophile will react with the excess isocyanate, but be aware that the quenching reaction itself is exothermic and should be done with extreme caution and adequate cooling. A solution of 10% isopropyl alcohol and 1% ammonia (B1221849) in water can be used to neutralize unreacted isocyanate.[1]
-
Q2: How can I prevent a sudden temperature spike from happening in the first place?
A2: Proper experimental design and control are crucial for preventing runaway reactions.
-
Key Preventative Measures:
-
Slow Addition: Add the this compound dropwise or via a syringe pump to control the reaction rate and allow for efficient heat dissipation.
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryocooler, or reactor cooling jacket) is capable of handling the total heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature.
-
Calorimetric Studies: Before performing a large-scale reaction, consider running a small-scale reaction in a reaction calorimeter to determine the heat of reaction and the rate of heat release.[2]
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
Issue: Accidental Spillage of this compound
Q3: I've spilled a small amount of this compound in the fume hood. How should I clean it up?
A3: For small spills, prompt and safe cleanup is essential to minimize exposure and potential hazards.
-
Cleanup Procedure for Small Spills:
-
Safety First: Ensure you are wearing appropriate PPE, including respiratory protection if vapors are present.[3][4]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or silica (B1680970) gel.[4] Do not use combustible materials like paper towels directly on the liquid spill.
-
Neutralization: Prepare a neutralization solution. A common solution is a mixture of water and a small amount of a high-boiling alcohol (e.g., isopropanol) and a detergent. Another option is a 5% sodium carbonate solution.[1]
-
Application: Gently apply the neutralization solution to the absorbent material. Be aware that the reaction with water can produce carbon dioxide gas, so do not seal the waste container immediately.[1]
-
Disposal: Collect the neutralized material into a properly labeled waste container for hazardous materials.[5]
-
Decontamination: Wipe down the spill area with the neutralization solution, followed by water.
-
Q4: What should I do in the case of a larger spill of this compound outside of a fume hood?
A4: A large spill requires an immediate and coordinated emergency response.
-
Emergency Procedure for Large Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If it is safe to do so, close doors to the affected area to contain vapors.
-
Ventilate: Increase ventilation to the area if possible without spreading the vapors to other occupied spaces.
-
Emergency Services: Contact your institution's emergency response team or the local fire department. Inform them of the nature of the chemical spill.
-
Do Not Attempt to Clean Up Alone: Large spills should only be handled by trained emergency responders with the appropriate equipment, including self-contained breathing apparatus.[3]
-
Frequently Asked Questions (FAQs)
Reactivity and Hazards
Q5: What are the primary exothermic reaction hazards associated with this compound?
A5: this compound is highly reactive towards nucleophiles. The primary exothermic hazards arise from its reactions with:
-
Water and Moisture: Reacts to form an unstable carbamic acid, which then decomposes to benzylamine (B48309) and carbon dioxide. This reaction is exothermic and the gas evolution can cause pressure buildup in closed containers.[6][7]
-
Alcohols: Reacts to form urethanes. This reaction is exothermic.[8]
-
Amines: Reacts vigorously to form ureas. This reaction is highly exothermic.
-
Strong Bases and Acids: Can catalyze vigorous polymerization reactions.[4]
Q6: Can this compound polymerize on its own?
A6: Yes, this compound can undergo self-polymerization, which is an exothermic process. This can be initiated by contaminants such as water, bases, or acids, or by elevated temperatures. Uncontrolled polymerization can lead to a dangerous increase in temperature and pressure.[1]
Handling and Storage
Q7: How should I properly store this compound?
A7: To ensure stability and prevent hazardous reactions, store this compound under the following conditions:
-
Container: Keep in a tightly closed, dry container.[9]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.
-
Temperature: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][10]
-
Incompatibilities: Store away from incompatible materials such as water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[4][11]
Q8: What personal protective equipment (PPE) is required when working with this compound?
A8: Due to its toxicity and reactivity, a high level of PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield.[12]
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or laminate film). Always inspect gloves before use.
-
Body Protection: A flame-retardant lab coat and, for larger quantities or higher-risk operations, a chemical-resistant apron or suit.[12]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. For situations with a potential for exposure outside of a fume hood, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[12]
Quantitative Data on Exothermic Reactions
The following tables summarize available quantitative data on the exothermic nature of isocyanate reactions. Note that specific data for this compound is limited; therefore, data for structurally similar isocyanates (e.g., phenyl isocyanate) are provided as a reasonable estimate.
Table 1: Enthalpy of Reaction for Isocyanates with Alcohols
| Isocyanate | Alcohol | Enthalpy of Reaction (ΔH) | Reference |
| Phenyl Isocyanate | n-Butanol | -25.1 kcal/mol (-105.0 kJ/mol) | [13] |
| Phenyl Isocyanate | Isobutanol | -24.1 kcal/mol (-100.8 kJ/mol) | [13] |
| Phenyl Isocyanate | sec-Butanol | -23.4 kcal/mol (-97.9 kJ/mol) | [13] |
| General Aromatic Isocyanate | Primary Alcohol | -22 to -25 kcal/mol (-92 to -105 kJ/mol) | [13] |
Table 2: Kinetic Parameters for Isocyanate Reactions
| Reaction | Activation Energy (Ea) | Reference |
| Phenyl Isocyanate with Propanol (stoichiometric) | 17-54 kJ/mol | [14] |
| Phenyl Isocyanate with Propanol (alcohol excess) | Lower than stoichiometric | [14] |
| Phenyl Isocyanate with Propanol (isocyanate excess) | Lower than stoichiometric | [14] |
Note: The reactivity of this compound is expected to be similar to that of phenyl isocyanate.
Experimental Protocols
Protocol 1: Safe Addition of this compound to a Reaction Mixture
This protocol outlines a procedure for the controlled addition of this compound to a reaction mixture to minimize the risk of an uncontrolled exotherm.
Materials:
-
This compound
-
Reaction solvent (ensure it is dry and compatible)
-
Reactant in solution
-
Addition funnel or syringe pump
-
Reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser, and nitrogen/argon inlet
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the apparatus with nitrogen or argon.
-
Reactant Solution: Charge the reaction flask with the reactant and solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature (typically 0 °C or lower) using the cooling bath.
-
Prepare this compound: Charge the addition funnel or syringe pump with the required amount of this compound.
-
Slow Addition: Add the this compound dropwise from the addition funnel or at a slow, controlled rate using the syringe pump.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the desired temperature and prevent a rapid increase.
-
Post-Addition: After the addition is complete, continue to stir the reaction at the set temperature for the required time, monitoring for any delayed exotherm.
-
Quenching (if necessary): If the reaction needs to be stopped before completion, slowly add a quenching agent (e.g., a solution of isopropanol) while maintaining cooling. Be aware that quenching is also exothermic.[15]
Protocol 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for assessing the thermal stability of this compound and its reaction mixtures using DSC.
Objective: To determine the onset temperature of decomposition or exothermic reaction and to estimate the heat of reaction.
Materials:
-
This compound
-
Reactant (e.g., alcohol, amine)
-
DSC instrument with appropriate crucibles (e.g., hermetically sealed aluminum pans)
Procedure:
-
Sample Preparation: In a controlled environment (e.g., a glove box), accurately weigh a small amount (typically 1-5 mg) of the sample into a DSC crucible.
-
For thermal stability of pure this compound, use the neat liquid.
-
For reaction calorimetry, prepare a mixture of this compound and the reactant in the desired stoichiometric ratio.
-
-
Seal Crucible: Hermetically seal the crucible to prevent volatilization and reaction with the atmosphere.
-
DSC Program:
-
Place the sealed crucible in the DSC cell.
-
Use an empty, sealed crucible as a reference.
-
Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that is expected to include the decomposition or reaction temperature (e.g., 25 °C to 350 °C).[6]
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify exothermic events (peaks).
-
The onset temperature of the exotherm indicates the temperature at which the reaction or decomposition begins to accelerate.
-
Integrate the area under the exothermic peak to determine the heat of reaction or decomposition (in J/g or kJ/mol).
-
Visualizations
Caption: Workflow for managing exothermic reactions of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. actsafe.ca [actsafe.ca]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. georganics.sk [georganics.sk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound – general description and application [georganics.sk]
- 10. This compound(3173-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Benzyl Isocyanate Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving benzyl (B1604629) isocyanate. The content focuses on the critical role of the solvent in influencing reaction kinetics, selectivity, and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction rate of benzyl isocyanate with alcohols?
A1: The effect of solvent polarity on the reaction of isocyanates with alcohols is complex. Generally, polar solvents can accelerate the reaction.[1][2] For instance, in the reaction of phenyl isocyanate with 1,2-propanediol, the rate was significantly faster in the polar solvent dimethylformamide (DMF) compared to less polar solvents like toluene (B28343) and xylene.[2] However, the relationship is not always straightforward. The ability of the solvent to stabilize charged intermediates or transition states plays a crucial role. For the reaction of o-hydroxybenzyl alcohol with phenyl isocyanate, the rate constant for the phenolic hydroxyl group increased with solvent polarity, while the rate for the aliphatic hydroxyl group showed the opposite trend.[3][4]
Q2: What is the role of hydrogen bonding in solvents when reacting this compound?
A2: Hydrogen bonding capacity of the solvent significantly impacts reaction kinetics. Solvents that are strong hydrogen-bond acceptors can reduce the rate of recombination between a blocking agent and an isocyanate, which can be a factor in certain reaction schemes.[5] In reactions with alcohols, the solvent's ability to interact with the alcohol reactant is key. Aprotic solvents can promote the self-association of alcohols, which may reduce the concentration of available hydroxyl groups for the reaction.[6] The primary effect of the solvent is now considered to be its influence on the self-association of the alcohol, which determines the concentration of free or dimeric alcohol available to react.[7]
Q3: My reaction is producing a significant amount of white, insoluble precipitate. What is it and how can I prevent it?
A3: The white precipitate is likely a disubstituted urea (B33335). This byproduct forms when this compound reacts with trace amounts of water in the reactants or solvent. The reaction with water forms an unstable carbamic acid, which then decomposes to benzylamine (B48309) and carbon dioxide. The newly formed benzylamine is highly reactive and quickly reacts with another molecule of this compound to produce the often-insoluble urea. To prevent this, it is critical to use anhydrous solvents and reagents and to run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Q4: Can the solvent influence the selectivity of this compound reactions with molecules containing multiple reactive sites (e.g., primary and secondary amines)?
A4: While the intrinsic reactivity of the functional groups is the primary determinant (primary amines are generally more reactive than secondary amines with isocyanates), the solvent can play a role.[8] The solvent can influence selectivity through differential solvation of the reactants and transition states. Steric hindrance around the reactive sites can also be more pronounced in certain solvents, potentially enhancing selectivity.[8] For multifunctional alcohols, solvent choice has been shown to affect the relative reactivity of different hydroxyl groups.[3][4]
Q5: Apart from urea, what other side reactions should I be aware of, and can solvent choice help?
A5: Besides urea formation, isocyanates can undergo self-polymerization to form trimers (isocyanurates) or react with the urethane (B1682113) product to form allophanates. These side reactions are often promoted by certain catalysts and higher temperatures. The choice of solvent can influence the rates of these side reactions relative to the desired urethane formation. Nonpolar solvents have been observed to favor the desired reaction over side reactions in some cases.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Slow or Stalled Reaction | 1. Low Solvent Polarity: The chosen solvent may not sufficiently promote the reaction. 2. Reactant Self-Association: In aprotic solvents, alcohols can self-associate, reducing the concentration of reactive species.[6] 3. Catalyst Deactivation: Trace impurities or the solvent itself may be deactivating the catalyst. | 1. Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., toluene, acetonitrile, THF, DMF).[1][2] 2. Adjust Concentrations: Varying the reactant concentrations may shift the equilibrium of alcohol self-association.[6] 3. Catalyst Check: Ensure the catalyst is compatible with the solvent and purify the solvent if necessary. |
| Low Yield of Desired Urethane/Urea Product | 1. Competing Side Reactions: Formation of urea from residual water is a common issue. Formation of allophanates (with urethanes) or biurets (with ureas) can also occur. 2. Isocyanate Trimerization: Self-cyclization of the isocyanate can occur, especially at higher temperatures or with certain catalysts. | 1. Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Temperature Control: Maintain the recommended reaction temperature to minimize temperature-dependent side reactions. 3. Solvent Choice: Nonpolar solvents can sometimes suppress side reactions.[5] |
| Formation of Insoluble Precipitate | 1. Urea Byproduct: Reaction with trace water leads to the formation of insoluble disubstituted ureas. 2. Poor Product Solubility: The desired product may have low solubility in the chosen reaction solvent. | 1. Moisture Elimination: See "Low Yield" recommendations. The most critical step is rigorous exclusion of water. 2. Solvent Selection: Choose a solvent in which the expected product is known to be soluble. A solvent screen may be necessary. |
| Inconsistent Kinetic Data | 1. Presence of Moisture: Small, variable amounts of water will consume the isocyanate, leading to inconsistent reaction rates. 2. Temperature Fluctuations: The reaction rate is sensitive to temperature. | 1. Standardize Solvent/Reagent Handling: Develop a strict protocol for drying solvents and handling reagents to ensure consistency. 2. Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a constant temperature. |
Kinetic Data Summary
Quantitative kinetic data for this compound is limited in the literature. However, phenyl isocyanate is a closely related analogue, and its reaction kinetics provide valuable insights. The following table summarizes kinetic data for the reaction of phenyl isocyanate with various alcohols in different solvents.
Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents
| Alcohol | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 1-Propanol | THF | 25 | Data not specified | 62.6 (for isocyanate excess) | [9] |
| 1-Propanol | THF | 45 | Data not specified | 49.0 (for isocyanate excess) | [9] |
| 1,2-Propanediol | Toluene | Not specified | Slower Rate | Not specified | [1][2] |
| 1,2-Propanediol | Xylene | Not specified | Slowest Rate | Not specified | [1][2] |
| 1,2-Propanediol | DMF | Not specified | Fastest Rate | Not specified | [1][2] |
| o-Hydroxybenzyl alcohol | Toluene | 60 | k₂ = 2.1 x 10⁻⁴ (aliphatic OH) | Not specified | [3][4] |
| o-Hydroxybenzyl alcohol | Cyclohexanone | 60 | k₂ = 1.0 x 10⁻⁴ (aliphatic OH) | Not specified | [3][4] |
| o-Hydroxybenzyl alcohol | Pyridine | 60 | k₂ = 0.3 x 10⁻⁴ (aliphatic OH) | Not specified | [3][4] |
Note: The data presented is for phenyl isocyanate and serves as an analogue for this compound. Reaction conditions and reactant concentrations can significantly affect rate constants.
Experimental Protocols
Protocol 1: In-Situ FT-IR Spectroscopy for Kinetic Monitoring
This method allows for real-time monitoring of the concentration of this compound by tracking the disappearance of its characteristic N=C=O stretching band.[10][11][12]
1. Materials and Setup:
-
Jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
In-situ FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[10][11]
-
Anhydrous solvents (e.g., Toluene, Acetonitrile, THF).
-
This compound (freshly distilled or from a new bottle).
-
Alcohol or amine reactant (anhydrous).
-
Anhydrous catalyst solution (if required).
2. Procedure:
-
System Preparation: Thoroughly dry all glassware in an oven and assemble the reactor system under a stream of dry nitrogen.
-
Solvent and Reactant Addition: Add the desired volume of anhydrous solvent to the reactor. Add the alcohol or amine reactant and catalyst (if any). Allow the mixture to reach the desired reaction temperature and thermal equilibrium.
-
Background Spectrum: Insert the FT-IR ATR probe into the reaction mixture and collect a background spectrum.
-
Reaction Initiation: Inject a precise amount of this compound into the reactor to initiate the reaction. Start the time-course data collection immediately.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 30-60 seconds).[10] Monitor the absorbance of the isocyanate peak around 2250-2285 cm⁻¹.[10] This peak should decrease in intensity as the reaction proceeds.
-
Data Analysis: Plot the concentration of this compound (proportional to the peak area of the N=C=O band) versus time. Use this data to determine the reaction order and calculate the rate constant.
Protocol 2: Off-Line HPLC Analysis for Kinetic Monitoring
This method involves taking aliquots from the reaction at specific time points, quenching the reaction, and analyzing the composition by High-Performance Liquid Chromatography (HPLC).[13][14]
1. Materials and Setup:
-
Same reaction setup as in Protocol 1.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).[13][15]
-
Quenching solution (e.g., a solution of a highly reactive amine like dibutylamine (B89481) in the mobile phase to quickly consume any unreacted isocyanate).
-
Mobile phase (e.g., Acetonitrile/Water mixture).
2. Procedure:
-
Reaction Setup: Set up and start the reaction as described in Protocol 1 (steps 2.1-2.4).
-
Sampling: At predetermined time intervals, withdraw a small, precise volume of the reaction mixture using a syringe.
-
Quenching: Immediately add the aliquot to a vial containing an excess of the quenching solution. This stops the reaction by converting all remaining this compound into a stable urea derivative.
-
Sample Preparation: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. The concentration of the product (urethane/urea) or the quenched isocyanate derivative is determined by comparing its peak area to a calibration curve.
-
Data Analysis: Plot the concentration of the product versus time to determine the reaction rate and calculate the kinetic parameters.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.remspec.com [m.remspec.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. experts.umn.edu [experts.umn.edu]
- 15. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
Minimizing byproduct formation in carbamate synthesis
Welcome to the Technical Support Center for Carbamate (B1207046) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during the synthesis of carbamates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during carbamate synthesis.
| Issue | Possible Cause(s) | Suggested Solutions & Optimization Steps |
| Low or No Product Yield | 1. Poor quality or impure reagents.[1] 2. Presence of water in the reaction.[1] 3. Suboptimal reaction temperature.[1] 4. Insufficient reaction time.[1] 5. Inappropriate choice of base or solvent.[1] | 1. Ensure the purity of starting materials (amine, alcohol, and carbamoylating agent). 2. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Optimize the reaction temperature; some reactions require cooling to suppress side reactions, while others may need heating.[3] 4. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] 5. Screen different bases (e.g., TEA, DIPEA, NaHCO₃, NaOH) and solvents (e.g., THF, DCM, ACN, DMF) to find the best combination for your specific substrate.[1] |
| Significant Byproduct Formation | 1. Symmetrical Urea (B33335): Presence of water when using isocyanates or chloroformates.[1] 2. N-Alkylation: Reaction of the amine starting material or the carbamate product with the alkylating agent (in syntheses from CO₂ and alkyl halides).[4] 3. Allophanate (B1242929)/Biuret: Excess isocyanate reacting with the carbamate or urea product, often at elevated temperatures.[5][6] 4. Over-alkylation: Dialkylation of carbamates derived from primary amines.[2] | 1. Ensure strictly anhydrous conditions. Consider slow addition of the amine to the chloroformate at low temperatures.[1] 2. Use a non-nucleophilic base and control the stoichiometry. A sizable excess of carbon dioxide can accelerate the desired reaction over N-alkylation.[4] The use of TBAI as an additive can also suppress N-alkylation.[7] 3. Carefully control the stoichiometry to avoid excess isocyanate. Maintain a lower reaction temperature, as allophanate formation is favored at elevated temperatures.[3][5] 4. Use the alkylating agent as the limiting reagent (e.g., ≤ 1.1 equivalents) and add it slowly at a low temperature.[2] |
| Difficult Purification / Product Isolation | 1. Product precipitation during the reaction.[1] 2. Product is highly soluble in the aqueous phase during workup. 3. Emulsion formation during extraction.[1] | 1. Choose a solvent in which the carbamate product is more soluble, or perform the reaction at a more dilute concentration.[1] 2. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency into the organic layer.[1] 3. Add brine to the separatory funnel to help break up the emulsion. Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for carbamate synthesis?
A1: The most prevalent methods for forming carbamates include the reaction of amines with:
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) for Boc-protection.[1]
-
Benzyl (B1604629) chloroformate (Cbz-Cl) for Cbz-protection.[1]
-
Chloroformates with amines.[4]
-
Carbon dioxide and alkyl halides in the presence of a base.[4][10]
Q2: What are the primary byproducts in carbamate synthesis and how can I detect them?
A2: Common byproducts depend on the synthetic route:
-
Isocyanate-based methods: Substituted ureas, allophanates, and isocyanurates.[3]
-
Chloroformate/Dialkyl carbonate methods: Symmetrical ureas and N-alkylation or overalkylation products.[3]
Detection of these byproducts can be achieved using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): For initial qualitative assessment of impurities.[3]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For detailed analysis and quantification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and byproducts.[3][11]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]
Q3: How can I minimize the formation of symmetrical ureas?
A3: Symmetrical urea formation is often due to the reaction of an isocyanate intermediate with an amine, which can be exacerbated by the presence of water.[1][6] To minimize this:
-
Maintain strictly anhydrous conditions: Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.[1]
-
Control the order of addition: For reactions involving chloroformates, slowly adding the amine to the chloroformate at low temperatures can be beneficial.[1]
-
Use of trapping agents: In some protocols, the in-situ generated isocyanate is trapped with an alcohol or another nucleophile to favor carbamate formation over urea formation.[10][12]
Q4: What is the "cesium effect" and how does it help in minimizing byproducts?
A4: The "cesium effect" refers to the enhanced reactivity and selectivity observed when using cesium carbonate (Cs₂CO₃) as a base, particularly in N-alkylation reactions.[7] In carbamate synthesis from amines, CO₂, and alkyl halides, Cs₂CO₃ in combination with tetrabutylammonium (B224687) iodide (TBAI) can efficiently promote the desired reaction while minimizing N-alkylation of the amine and overalkylation of the carbamate product.[7][10]
Q5: Can reaction temperature be used to control byproduct formation?
A5: Yes, temperature management is a critical factor.[3] Many side reactions, such as the formation of allophanates from isocyanates, are accelerated at higher temperatures.[3][5] Conversely, some desired reactions may be sluggish at lower temperatures. Therefore, optimizing the reaction temperature is crucial for maximizing the yield of the desired carbamate while minimizing byproducts. For instance, an elevated temperature of 80°C was found to favor N-alkylated byproduct formation in a continuous synthesis from CO2 and amines, whereas 70°C gave a good conversion with negligible byproduct.[4]
Quantitative Data on Byproduct Formation
The following table summarizes the effect of temperature and pressure on byproduct formation in the continuous synthesis of N-phenyl butylcarbamate from aniline, butyl bromide, and CO₂.
| Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate (%) | N-alkylated Byproduct (%) |
| 60 | 3 | 70 | 67 | 3 |
| 70 | 3 | 83 | 81 | 2 |
| 80 | 3 | 88 | 79 | 9 |
| 70 | 1 | 56 | 51 | 5 |
| 70 | 5 | 98 | 91 | 7 |
| 70 | 7 | 96 | 83 | 13 |
| Data adapted from a continuous-flow synthesis of N-phenyl butylcarbamate.[4] |
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of a Primary Amine
This protocol describes a general method for the synthesis of a Boc-protected amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents)
-
Triethylamine (B128534) (TEA) (1.5 mmol, 1.5 equivalents) (optional, if the amine salt is used or if the amine is weakly nucleophilic)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture with water, 10 mL)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add triethylamine (1.5 equivalents) to the stirred solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the Boc-protected carbamate.
Protocol 2: Synthesis of a Cbz-Protected Amine
This protocol outlines the synthesis of a Cbz-protected amine using benzyl chloroformate (Cbz-Cl).
Materials:
-
Amine (10.0 mmol)
-
Sodium Bicarbonate (NaHCO₃) (20.0 mmol, 2.0 equivalents)
-
Water (50 mL)
-
Dioxane or THF (50 mL)
-
Benzyl chloroformate (Cbz-Cl) (10.0 mmol, 1.0 equivalent)
-
Organic solvent for extraction (e.g., tert-butyl methyl ether)
Procedure:
-
In a flask, dissolve the amine (10.0 mmol) and sodium bicarbonate (20.0 mmol) in a mixture of water (50 mL) and dioxane or THF (50 mL).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add benzyl chloroformate (10.0 mmol) dropwise to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and continue stirring for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, extract the mixture with an organic solvent (e.g., tert-butyl methyl ether, 2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the Cbz-protected product.[1]
Reaction Pathways and Byproduct Formation Mechanisms
The following diagrams illustrate the reaction pathways for carbamate synthesis and the formation of common byproducts.
Caption: Reaction of an isocyanate with an alcohol to form a carbamate, and the subsequent side reaction with excess isocyanate to form an allophanate byproduct.
Caption: Formation of symmetrical urea byproduct from the reaction of an isocyanate with water, leading to an amine that reacts with another isocyanate molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Technical Support Center: Stability and Handling of Benzyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving benzyl (B1604629) isocyanate.
Frequently Asked Questions (FAQs)
Q1: How should I store benzyl isocyanate to ensure its stability?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4] Refrigeration (2-8°C) is often recommended to maintain its purity and reactivity.[3]
Q2: What are the common signs of this compound degradation?
A2: Degradation of this compound can be indicated by a change in appearance from a clear, colorless to a pale yellow liquid, an increase in viscosity, or the formation of a white precipitate.[5] The precipitate is often insoluble and is typically formed due to reactions with moisture.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is reaction with water (hydrolysis). This reaction forms an unstable carbamic acid, which then decomposes to benzylamine (B48309) and carbon dioxide. The resulting benzylamine can then react with another molecule of this compound to form N,N'-dibenzylurea, a common impurity.[6]
Q4: Which substances are incompatible with this compound?
A4: this compound is incompatible with water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[2][4] Contact with these substances can lead to vigorous reactions, degradation of the isocyanate, and the formation of unwanted byproducts.
Troubleshooting Guide
Issue 1: A white, insoluble precipitate has formed in my reaction mixture.
-
Possible Cause: This is likely N,N'-dibenzylurea, formed from the reaction of this compound with water present in the reaction.
-
Solution:
-
Strict Moisture Control: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents.[7]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Solvent Choice: Use high-purity, anhydrous solvents. Non-polar solvents may be preferable in some cases.
-
Issue 2: My reaction is slow or incomplete.
-
Possible Causes:
-
Low Temperature: The reaction rate may be too slow at the current temperature.
-
Inappropriate Solvent: The solvent may not be optimal for the reaction kinetics.
-
Low Reactant Concentration: Insufficient concentration of either this compound or the nucleophile will slow down the reaction.
-
-
Solutions:
-
Temperature Adjustment: Cautiously increase the reaction temperature while monitoring for the formation of side products.
-
Solvent Screening: Perform small-scale experiments with different anhydrous solvents to find the optimal one for your reaction.
-
Concentration Increase: If feasible, increase the concentration of the reactants.
-
Issue 3: The formation of side products is compromising my yield.
-
Possible Causes:
-
Excess Isocyanate: An excess of this compound can lead to the formation of allophanates (with urethanes) or biurets (with ureas).
-
Trimerization: In the presence of certain catalysts and at elevated temperatures, this compound can trimerize to form a stable isocyanurate ring.
-
-
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Consider adding the this compound dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Catalyst Selection: Choose a catalyst that favors the desired reaction over trimerization. For example, some tertiary amines are less likely to promote trimerization than certain organometallic catalysts.
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 0-60°C) to minimize side reactions.[7]
-
Data Presentation: Reactivity and Stability of Isocyanates
While specific kinetic data for this compound is limited, the following tables provide representative data for the reactions of phenyl isocyanate, a closely related compound, which can serve as a useful reference.
Table 1: Representative Reaction Times for Phenyl Isocyanate with Various Nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Catalyst | Approximate Reaction Time |
| 1-Butanol | Dichloromethane | 25 | None | > 24 hours |
| 1-Butanol | Dichloromethane | 25 | Triethylamine (1 mol%) | ~ 6 hours |
| Benzylamine | Tetrahydrofuran | 25 | None | < 30 minutes |
| Water | Dioxane | 25 | None | Several hours |
Note: This data is illustrative and actual reaction times will vary based on reactant concentrations and specific experimental conditions.
Table 2: Influence of pH on the Hydrolysis Rate of Isocyanic Acid at 298 K.
| pH | Overall Hydrolysis Rate Constant (k_hyd) (s⁻¹) |
| 2 | ~1 x 10⁻⁴ |
| 4 | ~1 x 10⁻⁵ |
| 6 | ~1 x 10⁻⁶ |
| 8 | ~1 x 10⁻⁵ |
| 10 | ~1 x 10⁻³ |
Data adapted from studies on isocyanic acid hydrolysis, which provides a general trend for isocyanate reactivity with water at different pH values.[1]
Experimental Protocols
Protocol 1: Determination of Isocyanate Content by Titration
This method determines the percentage of isocyanate (-NCO) groups in a sample of this compound.
Materials:
-
This compound sample
-
Di-n-butylamine solution (0.9 M in dry toluene)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (1 M in isopropanol, standardized)
-
250 mL glass beaker
-
Magnetic stirrer and stir bar
-
Potentiometric titrator with a suitable electrode
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL beaker.
-
Add 30 mL of anhydrous toluene and stir until the sample is completely dissolved.
-
Add exactly 20.0 mL of the 0.9 M di-n-butylamine solution and stir the mixture for 10 minutes, covered with a watch glass.
-
Add 30 mL of methanol to the beaker.
-
Immerse the electrode of the potentiometric titrator into the solution.
-
Titrate the excess di-n-butylamine with standardized 1 M hydrochloric acid to the equivalence point.
-
Perform a blank titration under the same conditions without the this compound sample.
-
Calculate the %NCO using the following formula: %NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
W_sample = Weight of the sample (g)
-
4.202 is a calculation constant (equivalent weight of NCO group * 100)
-
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C).
-
Neutralize the acid and base-stressed samples before injection.
-
-
Chromatographic Conditions Development:
-
Mobile Phase: Start with a gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
-
Method Validation: Inject the stressed samples and the unstressed standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][8]
Visualizations
Caption: Troubleshooting workflow for common issues in this compound reactions.
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: General reaction of this compound with nucleophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. ベンジルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dergi-fytronix.com [dergi-fytronix.com]
- 6. scispace.com [scispace.com]
- 7. This compound | 3173-56-6 [chemicalbook.com]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Work-up Procedures for Benzyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl (B1604629) isocyanate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up of benzyl isocyanate reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction mixture contains a significant amount of white, insoluble precipitate after reacting this compound with an amine. What is it and how can I prevent its formation?
A1: The white precipitate is likely a disubstituted urea (B33335) byproduct. This forms when this compound reacts with water, which can be present in your reagents or absorbed from the atmosphere. This reaction forms an unstable carbamic acid that decomposes to benzylamine (B48309) and carbon dioxide. The newly formed benzylamine then rapidly reacts with another molecule of this compound to produce the often-insoluble urea.[1]
Troubleshooting Urea Formation:
-
Strictly Anhydrous Conditions: The most critical factor is to maintain anhydrous (dry) conditions throughout your experiment.[1] This includes using dry solvents and glassware.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Solvent Choice: Employ high-purity, anhydrous solvents. In some cases, solvents with low polarity may favor the desired urethane (B1682113) formation over the urea side reaction.[1]
Q2: How can I quench unreacted this compound in my reaction mixture before work-up?
A2: Quenching unreacted this compound is crucial to prevent the formation of unwanted byproducts during aqueous work-up and purification. This is typically achieved by adding a nucleophilic scavenger that reacts quickly with the isocyanate.
-
For Reactions with Alcohols (Carbamate Synthesis): A common method is to add a small amount of a primary or secondary amine, such as butylamine (B146782), which will react rapidly with the excess isocyanate.[2] Alternatively, adding a simple alcohol like methanol (B129727) can also be effective.
-
For Reactions with Amines (Urea Synthesis): Adding a small amount of a highly reactive amine scavenger, such as piperidine (B6355638) or a polymer-supported amine, can be used to consume the remaining this compound.
Q3: I'm observing a low yield in my this compound reaction. What are the common causes and how can I troubleshoot this?
A3: Low yields in isocyanate reactions can stem from several factors, ranging from reagent quality to reaction conditions.[3]
Troubleshooting Low Yields:
-
Reagent Purity: Ensure that your this compound, as well as the alcohol or amine nucleophile, are of high purity. Impurities can lead to side reactions.
-
Moisture Contamination: As mentioned in Q1, water contamination is a primary cause of low yields due to the formation of urea byproducts.[4]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Infrared (IR) spectroscopy (looking for the disappearance of the isocyanate peak around 2270 cm⁻¹). If the reaction has stalled, consider extending the reaction time or gently heating the mixture if the reactants and products are thermally stable.
-
Side Reactions: Besides urea formation, this compound can undergo self-trimerization to form a stable isocyanurate, especially in the presence of certain catalysts or at elevated temperatures.[5]
Q4: What are the best practices for purifying the carbamate (B1207046) or urea products from my this compound reaction?
A4: The purification method will depend on the physical properties of your product (e.g., solid or oil) and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for purifying both carbamates and ureas, especially if they are oils or if there are closely related impurities. A silica (B1680970) gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is commonly used.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical; the ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Aqueous Work-up: An initial aqueous work-up can help to remove water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water or a dilute aqueous acid or base solution.
Data Presentation
The following table summarizes typical yields for the formation of this compound and its subsequent reaction with an amine to form a urea, as reported in a high-throughput synthesis study.
| Substrate (for Isocyanate Formation) | This compound Yield (%) | Amine | Urea Yield (%) |
| 1-Bromo-4-ethylbenzene | 56 | m-Anisidine | 90 |
| 1-Ethylnaphthalene | 55 | m-Anisidine | 85 |
| Diphenylmethane | 45 | m-Anisidine | 92 |
| Indane | 60 | m-Anisidine | 88 |
| 1,2,3,4-Tetrahydronaphthalene | 58 | m-Anisidine | 95 |
Data sourced from a study on benzylic C-H isocyanation followed by amine coupling. The isocyanate yield was determined by ¹H NMR, and the urea yield represents the isolated yield of the subsequent reaction.[6]
Experimental Protocols
Protocol 1: General Aqueous Work-up for this compound Reactions
This protocol is a general starting point for the initial purification of a reaction mixture containing a benzyl carbamate or benzyl urea.
-
Quench Excess this compound: Once the reaction is complete (as determined by TLC or other monitoring methods), cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent (e.g., 1.1 equivalents of butylamine or methanol relative to the initial excess of this compound). Stir for 30 minutes at 0 °C.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Wash with water.
-
Wash with brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: The crude product can then be further purified by column chromatography or recrystallization.
Protocol 2: Purification of a Benzyl Carbamate by Column Chromatography
This protocol provides a general guideline for the purification of a benzyl carbamate derivative using silica gel column chromatography.
-
Prepare the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, ensuring even packing without air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Equilibrate the Column: Elute the column with the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) until the silica gel is fully saturated.
-
Sample Loading: Dissolve the crude benzyl carbamate in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product. For example, you can increase the proportion of ethyl acetate in the hexanes/ethyl acetate mixture.
-
Fraction Collection and Analysis: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified benzyl carbamate.
Protocol 3: Purification of a Benzyl Urea by Recrystallization
This protocol describes a general procedure for the purification of a solid benzyl urea derivative.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. The ideal solvent will dissolve the crude product when hot but not when cold. Common solvent systems for ureas include ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude benzyl urea in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling process can be further slowed by insulating the flask.
-
Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven if necessary.
Mandatory Visualizations
Caption: Uncatalyzed reaction of this compound with a primary amine.
Caption: Uncatalyzed reaction of this compound with an alcohol.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: Benzyl Isocyanate vs. Phenyl Isocyanate in Nucleophilic Addition Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and novel materials, isocyanates are indispensable reagents. Their high reactivity towards nucleophiles such as alcohols and amines allows for the efficient formation of carbamates and ureas, respectively. Among the diverse array of isocyanates, benzyl (B1604629) isocyanate and phenyl isocyanate are two commonly employed building blocks. While structurally similar, the subtle difference in the placement of the phenyl group profoundly impacts their reactivity. This guide provides an objective, data-driven comparison of the reactivity of benzyl isocyanate and phenyl isocyanate, supported by experimental data and detailed methodologies.
Executive Summary: Phenyl Isocyanate Exhibits Higher Reactivity
Experimental evidence demonstrates that phenyl isocyanate is more reactive than this compound in nucleophilic addition reactions. This difference is primarily attributed to electronic effects. In phenyl isocyanate, the phenyl ring is directly conjugated with the isocyanate group, exerting a strong electron-withdrawing effect that increases the electrophilicity of the isocyanate carbon. Conversely, the methylene (B1212753) (-CH2-) spacer in this compound isolates the phenyl ring from the isocyanate group, leading to a less electrophilic carbon and consequently, a slower reaction rate.
Comparative Reactivity Data
A seminal study by Ferstandig and Scherrer provides a direct quantitative comparison of the reaction rates of this compound and phenyl isocyanate with ethanol (B145695) in a toluene (B28343) solvent. The second-order rate constants (k) were determined at various temperatures, highlighting the higher reactivity of phenyl isocyanate.
| Isocyanate | Temperature (°C) | Second-Order Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| Phenyl Isocyanate | 30.0 | 2.48 x 10⁻⁴ |
| 40.0 | 4.32 x 10⁻⁴ | |
| This compound | 30.0 | 0.83 x 10⁻⁴ |
| 40.0 | 1.50 x 10⁻⁴ |
Data sourced from Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(18), 4838–4841.
The data clearly indicates that at both 30°C and 40°C, the rate constant for the reaction of phenyl isocyanate with ethanol is approximately three times greater than that of this compound. The study also notes that while this compound reacts more slowly, the rates of reaction for both isocyanates converge at higher temperatures due to the higher activation energy of the this compound reaction.
Factors Influencing Reactivity
The observed difference in reactivity can be rationalized by considering the electronic and steric effects of the benzyl and phenyl groups.
Electronic Effects: The primary driver of the reactivity difference is the electronic effect of the substituent attached to the isocyanate group.
-
Phenyl Isocyanate: The phenyl ring is an electron-withdrawing group due to its sp² hybridized carbons. This effect is transmitted directly to the nitrogen of the isocyanate group, which in turn withdraws electron density from the adjacent carbon, making it more electrophilic and susceptible to nucleophilic attack.
-
This compound: The presence of a methylene (-CH2-) group between the phenyl ring and the isocyanate group effectively insulates the isocyanate from the electron-withdrawing effects of the phenyl ring. The benzyl group as a whole is less electron-withdrawing than the phenyl group in this context, resulting in a less electrophilic isocyanate carbon and thus, lower reactivity.
Steric Effects: While electronic effects are dominant, steric hindrance can also play a role in isocyanate reactions. In the case of this compound versus phenyl isocyanate, the steric hindrance around the isocyanate group is comparable. The benzyl group may offer slightly more conformational flexibility, but this does not appear to be a significant factor in determining the overall reactivity difference in comparison to the pronounced electronic effects.
Experimental Protocols
The following is a generalized experimental protocol for determining the reaction kinetics of isocyanates with an alcohol, based on the methodology described by Ferstandig and Scherrer.
Objective: To determine the second-order rate constant for the reaction of an isocyanate (this compound or phenyl isocyanate) with an alcohol (e.g., ethanol) in a non-reactive solvent (e.g., toluene) at a constant temperature.
Materials:
-
This compound (purified by distillation)
-
Phenyl Isocyanate (purified by distillation)
-
Absolute Ethanol
-
Toluene (reagent grade, dried)
-
Dibutylamine (B89481) in toluene (standardized solution, approx. 0.04 N)
-
Bromophenol blue indicator solution
-
Standardized Hydrochloric Acid (0.01 N)
-
Thermostated water bath
-
Stoppered reaction vessel (e.g., graduated cylinder)
-
Pipettes and burettes
Procedure:
-
Solution Preparation:
-
Prepare a solution of the isocyanate (phenyl or benzyl) in toluene to achieve a final concentration of approximately 0.1 N after mixing with the ethanol solution.
-
Prepare a solution of absolute ethanol in toluene.
-
-
Reaction Setup:
-
Place the stoppered reaction vessel containing the isocyanate solution and a separate vessel with the ethanol solution in a thermostated water bath to allow them to reach the desired reaction temperature (e.g., 30.0 ± 0.05 °C).
-
-
Reaction Initiation:
-
At time zero (t=0), rapidly add the ethanol solution to the isocyanate solution with vigorous mixing.
-
-
Sampling:
-
At recorded time intervals, withdraw a known volume (e.g., 2.0 mL) of the reaction mixture using a pipette.
-
-
Quenching:
-
Immediately add the aliquot to a flask containing a known excess of a standardized solution of dibutylamine in toluene. The unreacted isocyanate will rapidly react with the dibutylamine. Allow this quenching reaction to proceed for a few minutes to ensure completion.
-
-
Titration:
-
Add methanol and a few drops of bromophenol blue indicator to the quenched solution.
-
Titrate the excess dibutylamine with a standardized solution of 0.01 N hydrochloric acid to the endpoint (color change).
-
-
Data Analysis:
-
The concentration of the isocyanate at each time point can be calculated from the amount of dibutylamine consumed.
-
For a second-order reaction, a plot of 1/(a-x) versus time (where 'a' is the initial concentration of the isocyanate and 'x' is the concentration reacted at time 't') will yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
Conclusion
For synthetic applications where high reactivity is desired, phenyl isocyanate is the superior choice over this compound. The direct conjugation of the aromatic ring to the isocyanate functionality significantly enhances the electrophilicity of the reactive carbon, leading to faster reaction rates with nucleophiles. However, for applications requiring more moderate reactivity or where the specific structural features of the benzyl group are necessary, this compound remains a valuable and widely used reagent. Understanding the fundamental principles governing their reactivity allows for the rational selection of the appropriate isocyanate to achieve the desired outcome in chemical synthesis and drug development.
A Comparative Guide to Benzyl Isocyanate Alternatives for Urea Synthesis
For researchers, scientists, and drug development professionals, the synthesis of ureas is a fundamental transformation. While benzyl (B1604629) isocyanate is a common reagent for introducing a benzylurea (B1666796) moiety, its toxicity and handling concerns have spurred the development of safer and more versatile alternatives. This guide provides an objective comparison of key alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Comparison of Alternative Reagents for Urea (B33335) Synthesis
The following table summarizes the performance of various alternatives to benzyl isocyanate for the synthesis of unsymmetrical ureas. The data highlights key parameters such as reaction yields, conditions, and the scope of applicability.
| Reagent/Method | General Reaction | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Diphenyl Carbonate (DPC) | Two-step, one-pot reaction via a carbamate (B1207046) intermediate. | Good to Excellent (up to 99%)[1] | Amine, DPC, solvent (e.g., THF/water, DMSO), often requires a base (e.g., DABCO, Et3N) and elevated temperatures.[2] | Low cost, environmentally benign, avoids hazardous reagents.[2] | Two-step process, may require optimization of base and solvent. |
| Carbon Dioxide (CO₂) with Dehydrating Agent | In situ formation of carbamic acid from an amine and CO₂, followed by dehydration (e.g., Mitsunobu reagents) to form an isocyanate, which is then trapped by a second amine. | Good to Excellent | DBU catalyst, CO₂ (g), Mitsunobu reagents (e.g., DIAD, PPh₃), followed by addition of the second amine at mild conditions.[3][4] | Utilizes a green and abundant C1 source, mild reaction conditions.[3][5] | Requires stoichiometric dehydrating agents which can be costly and generate significant byproducts. |
| Triphosgene (B27547) | In situ generation of phosgene (B1210022), which reacts with a primary amine to form an isocyanate intermediate, followed by reaction with a second amine. | Good to Excellent | Amine, triphosgene, and a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low to reflux temperatures.[6] | Solid, easier to handle than phosgene gas.[7] | Highly toxic as it generates phosgene in situ, requires careful handling and quench procedures.[7][8] |
| N,N'-Carbonyldiimidazole (CDI) | Sequential reaction of CDI with two different amines. The first amine forms an imidazolyl carbamate intermediate, which then reacts with the second amine. | Good to Excellent | Stepwise addition of amines to CDI in a suitable solvent (e.g., DCM, THF) at room temperature.[9][10] | Commercially available, crystalline solid, safer than phosgene.[8] | Order of addition is crucial to prevent the formation of symmetrical urea byproducts.[7] |
| Curtius Rearrangement | In situ generation of an isocyanate from a carboxylic acid via an acyl azide (B81097) intermediate using reagents like diphenylphosphoryl azide (DPPA). The isocyanate is then trapped by an amine. | Good | Carboxylic acid, DPPA, a base (e.g., triethylamine), and an amine in a suitable solvent.[8] | Useful when the starting material is a carboxylic acid instead of an amine. | The use of azides can be hazardous; careful temperature control is needed. |
| Dioxazolones | Thermal or base-mediated decomposition of a dioxazolone to generate an isocyanate in situ, which is then trapped by an amine. | Good to Excellent | Dioxazolone, amine, often with a base (e.g., NaOAc) in a solvent like methanol (B129727) at elevated temperatures (e.g., 60 °C).[11] | Stable precursors that release CO₂ as the only byproduct, offering a greener alternative.[11] | Dioxazolone precursors need to be synthesized first. |
Experimental Protocols
Urea Synthesis using Diphenyl Carbonate (DPC)
This protocol is adapted from a method for synthesizing N,N'-alkyl aryl ureas.[2]
Step 1: Synthesis of the Carbamate Intermediate
-
To a solution of an aliphatic amine (1.0 mmol) in a mixture of THF and water (1:9, 10 mL), add diphenyl carbonate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After completion of the reaction (monitored by TLC), extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-alkyl-O-phenyl carbamate.
Step 2: Synthesis of the Unsymmetrical Urea
-
In a round-bottom flask, dissolve the N-alkyl-O-phenyl carbamate (1.0 mmol) and an aromatic or aliphatic amine (1.2 mmol) in triethylamine (B128534) (5 mL).
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired unsymmetrical urea.
Urea Synthesis using N,N'-Carbonyldiimidazole (CDI)
This is a general procedure for the synthesis of unsymmetrical ureas.[12]
-
Dissolve the first amine (e.g., 4-methoxyphenethylamine, 1.0 mmol) in a suitable solvent (e.g., water or an organic solvent like DCM) and cool the solution to 0 °C.[12][13]
-
Slowly add N,N'-carbonyldiimidazole (CDI) (1.2 mmol) to the cooled solution while stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Monitor the formation of the carbonylimidazolide intermediate by TLC.
-
Once the intermediate is formed, add the second amine (e.g., 3-methoxyphenethylamine, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for an additional 4 hours.
-
If a precipitate forms, filter the solid, wash it with cold water, and dry it.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.[12]
Urea Synthesis using Triphosgene
This protocol is a general method for preparing aryl ureas and should be performed in a well-ventilated fume hood due to the high toxicity of phosgene.[6]
-
To a stirred solution of the primary amine (0.01 mol) in dichloromethane (B109758) (50 mL), add triphosgene (0.005 mol) portion-wise at 15-20 °C.
-
Maintain the reaction at room temperature for 2 hours.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours to ensure the formation of the isocyanate.
-
After cooling the reaction mixture, add the second amine (0.01 mol).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with an aqueous solution of a base (e.g., sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Pathways and Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of unsymmetrical ureas using the discussed alternative reagents.
Caption: General reaction pathways for urea synthesis using alternative reagents.
Caption: A generalized experimental workflow for two-step urea synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea Formation - Carbonyldiimidazole (CDI) [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Benzyl Isocyanate and Other Derivatizing Agents for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in life sciences and drug development, the accurate quantification of primary and secondary amines is crucial. These compounds, often characterized by high polarity and low volatility, present analytical challenges that are frequently addressed through derivatization. This process enhances their detectability and chromatographic performance. Benzyl (B1604629) isocyanate is a valuable reagent for this purpose, but a comprehensive understanding of its performance relative to other common derivatizing agents is essential for method development and optimization.
This guide provides an objective comparison of benzyl isocyanate with several widely used derivatizing agents, including benzoyl chloride, dansyl chloride (DNS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). The comparison is supported by a synthesis of available experimental data, detailed methodologies for key experiments, and visualizations to clarify reaction pathways and workflows.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent is a critical step that influences the sensitivity, selectivity, and robustness of an analytical method. The following table summarizes the key performance characteristics of this compound and its alternatives for the derivatization of primary and secondary amines.
| Feature | This compound | Benzoyl Chloride | Dansyl Chloride (DNS-Cl) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | o-Phthalaldehyde (OPA) |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary Amines |
| Reaction Principle | Nucleophilic addition to form a urea (B33335) derivative. | Nucleophilic acyl substitution to form a stable benzoyl derivative.[1] | Forms fluorescent sulfonamide adducts.[2] | Forms stable, fluorescent carbamate (B1207046) derivatives.[3] | Reacts with a thiol to form a fluorescent isoindole derivative.[3] |
| Reaction Time | Generally rapid. | Typically fast.[1] | 30 - 90 minutes.[4] | < 1 - 20 minutes.[4] | Very fast (seconds to a few minutes).[3] |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature to 60°C.[4] | Room Temperature.[4] | Room Temperature.[5] |
| Derivative Stability | Generally stable. | Derivatives are generally stable.[1] | Good stability.[5][4] | Highly stable for more than 48 hours.[3] | Low (can degrade in less than an hour).[5] |
| Detection Method | UV, MS | UV, MS | Fluorescence, UV, MS | Fluorescence, UV, MS | Fluorescence, UV |
| Limit of Detection (LOD) | Not widely reported for amine analysis. | 0.02 - 0.09 µg/mL for biogenic amines.[6] | ~10 ng/mL.[4] | Femtomole range.[3] | Picomole to femtomole range.[3][7] |
| Key Advantages | Forms stable urea linkage. | Forms stable derivatives, less expensive.[8] | Versatile, produces fluorescent derivatives with high ionization efficiency.[9] | Rapid reaction, highly stable derivatives.[3] | Rapid reaction, fluorogenic (reagent is not fluorescent).[3][5][9] |
| Key Disadvantages | Can react with other nucleophiles (water, alcohols).[10] | Can also derivatize phenols. | Can also react with phenols and thiols; derivatives can have poor stability.[11] | Hydrolysis product can interfere with chromatography.[3] | Derivatives are unstable; does not react with secondary amines.[3][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and accurate results. Below are representative methodologies for derivatization using this compound and its alternatives.
Protocol 1: Derivatization of Amines with this compound
This protocol provides a general procedure for the derivatization of primary and secondary amines using this compound for subsequent analysis by HPLC-UV or LC-MS.
Materials:
-
Amine-containing sample
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Basic catalyst (optional, e.g., triethylamine)
-
Quenching reagent (e.g., a primary or secondary amine like dibutylamine, or an alcohol like methanol)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Dissolve or dilute the amine-containing sample in an anhydrous aprotic solvent. Ensure the sample is free of water to prevent hydrolysis of the isocyanate.
-
Derivatization Reaction: To the sample solution, add an excess of the this compound solution. If the amine is not very reactive, a small amount of a basic catalyst can be added.
-
Incubation: Vortex the mixture and allow it to react at room temperature. The reaction time may vary depending on the reactivity of the amine (typically 15-60 minutes).
-
Quenching: Add a quenching reagent to react with the excess this compound.
-
Analysis: Dilute the derivatized sample with a suitable solvent and analyze by HPLC-UV (monitoring at a wavelength where the derivative absorbs, e.g., ~254 nm) or LC-MS.
Protocol 2: Derivatization of Biogenic Amines with Benzoyl Chloride
This protocol is adapted for the derivatization of biogenic amines using benzoyl chloride followed by HPLC-UV analysis.[1]
Materials:
-
Biogenic amine standard or sample extract
-
2 M Sodium hydroxide (B78521) solution
-
Benzoyl chloride solution (10% in methanol)
-
Saturated sodium chloride solution
-
Diethyl ether
-
HPLC system with UV detector
Procedure:
-
Reaction Setup: In a glass tube, mix 1 mL of the sample or standard solution with 1 mL of 2 M sodium hydroxide.
-
Derivatization: Add 10 µL of the benzoyl chloride solution.
-
Incubation: Vortex the mixture for 1 minute and let it stand at room temperature for 20 minutes.
-
Extraction: Add 2 mL of saturated sodium chloride solution to stop the reaction. Extract the benzoylated derivatives with 3 mL of diethyl ether by vortexing for 1 minute.
-
Sample Preparation for Analysis: Centrifuge to separate the layers. Transfer the ether layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for HPLC analysis.
Protocol 3: Derivatization of Amino Acids with Dansyl Chloride
This protocol outlines a typical procedure for the derivatization of amino acids with dansyl chloride for HPLC with fluorescence or UV detection.[12][13]
Materials:
-
Amino acid standard or sample
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Quenching solution (e.g., proline or methylamine (B109427) solution)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Reaction Mixture: To 100 µL of the amino acid sample in the sodium bicarbonate buffer, add 200 µL of the dansyl chloride solution.
-
Incubation: Vortex the mixture and incubate in a water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 60 minutes).[12]
-
Quenching: Add a small volume of the quenching solution to react with the excess dansyl chloride.
-
Sample Preparation: The sample may require acidification and filtration before injection into the HPLC system.
Protocol 4: Derivatization of Amino Acids with FMOC-Cl
The following is a general protocol for the derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride.[4]
Materials:
-
Amine-containing sample
-
Borate (B1201080) buffer (e.g., 0.4 M, pH 9)
-
FMOC-Cl solution (e.g., 3 mg/mL in acetonitrile)
-
Pentane (B18724) or hexane (B92381) for extraction
-
HPLC system with fluorescence or UV detector
Procedure:
-
Reaction Setup: Mix 150 µL of the amine solution with 150 µL of borate buffer.
-
Derivatization: Add 300 µL of the FMOC-Cl solution and vortex.
-
Incubation: Allow the reaction to proceed at room temperature for approximately 20 minutes.
-
Extraction: Add 1 mL of pentane or hexane to extract the excess FMOC-Cl and its hydrolysis by-product. Vortex and allow the layers to separate.
-
Analysis: The aqueous layer containing the derivatized amines is ready for HPLC analysis.
Protocol 5: Derivatization of Primary Amines with OPA
This protocol describes a common method for the derivatization of primary amines using o-phthalaldehyde for HPLC with fluorescence detection.[5]
Materials:
-
Primary amine standard or sample
-
Borate buffer (e.g., 0.4 M, pH 10.2)
-
OPA reagent (dissolve 10 mg of OPA in 1 mL of methanol, add 9 mL of borate buffer and 100 µL of a thiol, such as 3-mercaptopropionic acid). Prepare fresh daily.
-
HPLC system with a fluorescence detector
Procedure:
-
Automated or Manual Mixing: In a vial, mix the sample or standard with the OPA reagent. The reaction is very rapid and can often be performed in an autosampler just prior to injection.
-
Injection: Inject the mixture directly into the HPLC system.
-
Detection: Monitor the fluorescence of the derivatives with an excitation wavelength of approximately 340 nm and an emission wavelength of about 455 nm.[5]
Visualizing Derivatization Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for amine derivatization and a simplified signaling pathway for the analysis of derivatized amines.
Conclusion
The choice of a derivatizing agent for the analysis of primary and secondary amines is a multifaceted decision that depends on the specific requirements of the assay. This compound offers a reliable method for forming stable urea derivatives suitable for UV and MS detection. However, for applications requiring the highest sensitivity, fluorescent derivatizing agents like FMOC-Cl and OPA may be more appropriate, with the caveat of potential derivative instability in the case of OPA. Benzoyl chloride provides a cost-effective and robust alternative, forming stable derivatives. Dansyl chloride remains a versatile and widely used reagent, offering good stability and fluorescent properties.
Ultimately, the optimal derivatization strategy will be dictated by the analyte of interest, the sample matrix, the available instrumentation, and the desired analytical performance characteristics such as sensitivity, and throughput. This guide provides a foundation for making an informed decision by comparing the key features and methodologies of this compound and other prevalent derivatizing agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for the quantification of benzyl (B1604629) isocyanate, a reactive chemical intermediate of significant interest in pharmaceutical and chemical synthesis. The selection of an appropriate analytical technique is critical for monitoring reaction kinetics, ensuring product quality, and assessing safety. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for benzyl isocyanate quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for the discussed techniques.
| Analytical Method | Derivatization Required | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | Yes | 0.5–500 µg/mL[1][2][3] | 0.15 µg/mL[1] | 0.5 µg/mL[1] | 98.9–101.3%[1] | <2.0%[1] |
| GC-FID | No (Direct) / Yes | 10–50 µg/mL[4] | 0.67 µg/mL[4] | 2.03 µg/mL[4] | 99.35–100.15%[5] | <2.0%[5] |
| LC-MS/MS | Yes | Not explicitly stated for this compound, but typically in the ng/mL to pg/mL range. | Not explicitly stated for this compound, but generally lower than HPLC-UV and GC-FID. | Not explicitly stated for this compound, but generally lower than HPLC-UV and GC-FID. | High, often >95% with internal standards. | High, typically <15%.[6] |
Note: Some data is based on the closely related compound, benzyl isothiocyanate, due to the limited availability of comprehensive validation reports for this compound. The analytical principles and performance are expected to be similar.
Methodology and Experimental Protocols
Accurate quantification of this compound often necessitates derivatization to enhance stability and improve chromatographic and detection characteristics, particularly for HPLC and LC-MS/MS techniques. Gas chromatography can sometimes be employed for direct analysis, though derivatization can also be used to improve performance.
General Analytical Workflow
The quantification of this compound, especially when derivatization is employed, follows a general workflow.
Caption: General workflow for this compound analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound. Due to the high reactivity of the isocyanate group, derivatization is essential to form a stable, UV-active compound. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (B120316) (MPP).[7]
Experimental Protocol:
-
Derivatization:
-
Prepare a stock solution of the this compound sample in a suitable aprotic solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add an excess of 1-(2-methoxyphenyl)piperazine solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of this compound derivatized in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID offers a direct method for the analysis of thermally stable and volatile compounds like this compound, potentially avoiding the need for derivatization. However, derivatization with reagents like di-n-butylamine (DBA) can also be employed to improve chromatographic properties and reduce reactivity in the injector.[8]
Experimental Protocol (Direct Analysis):
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or toluene).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).[5]
-
Carrier Gas: Helium or Nitrogen.[4]
-
Injection: Split/splitless injection.
-
Temperature Program:
-
Initial oven temperature: e.g., 80°C.
-
Ramp to a final temperature: e.g., 250°C at a rate of 10-20°C/min.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
-
Quantification:
-
Prepare calibration standards of this compound in the same solvent as the samples.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices. Derivatization is typically required to ensure the stability of the analyte and to introduce a readily ionizable moiety. Di-n-butylamine (DBA) is a commonly used derivatizing agent for isocyanates in LC-MS/MS analysis.[6][9]
Experimental Protocol:
-
Derivatization:
-
Prepare a sample solution of this compound.
-
Add a solution of di-n-butylamine in a suitable solvent.
-
The reaction is often facilitated by gentle heating.
-
-
Chromatographic Conditions:
-
Column: C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for the DBA derivatives.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for the derivatized this compound are monitored.
-
-
Quantification:
-
An isotopically labeled internal standard of the derivatized this compound is highly recommended for the most accurate quantification.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Logical Relationship of Method Selection
The selection of an appropriate analytical method is a critical decision based on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC Methods for Benzyl Isocyanate Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of benzyl (B1604629) isocyanate derivatives is critical for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. However, the high reactivity of the isocyanate functional group necessitates a derivatization step to form stable, chromophoric, or fluorophoric derivatives suitable for HPLC analysis. This guide provides a comparative overview of validated HPLC methods for the analysis of benzyl isocyanate derivatives, focusing on different derivatization strategies and their corresponding validation parameters.
The analytical workflow for this compound derivatives typically involves two key stages: derivatization and HPLC analysis. The choice of derivatizing agent is paramount as it influences the sensitivity, selectivity, and stability of the resulting analyte.
Experimental Workflow: From Derivatization to Analysis
The general procedure for the analysis of this compound derivatives involves the reaction of the isocyanate with a derivatizing agent to form a stable urea (B33335) derivative, which is then separated and quantified by reverse-phase HPLC.
Comparison of Common Derivatizing Agents
Several reagents are available for the derivatization of isocyanates. The choice of agent depends on the desired sensitivity and the available detection methods.[1] Below is a comparison of some commonly used derivatizing agents.[2][3]
| Derivatizing Agent | Abbreviation | Key Advantages | Detection Method |
| 1-(9-Anthracenylmethyl)piperazine | MAP | High reactivity and fluorescence response.[2][3] | Fluorescence, UV |
| 1-(2-Methoxyphenyl)piperazine | MOPP | Good reactivity, suitable for UV and electrochemical detection.[2][3][4] | UV, Electrochemical |
| 9-(Methylaminomethyl)anthracene | MAMA | Forms fluorescent derivatives, good sensitivity.[1][2][3] | Fluorescence, UV |
| Tryptamine | TRYP | Can be used with fluorescence and electrochemical detectors.[2][3][4] | Fluorescence, Electrochemical |
| 1-(2-Pyridyl)piperazine | 2PP | Forms derivatives with high molar absorptivity.[1] | UV |
Comparative HPLC Methodologies and Validation Data
The following tables outline three distinct, yet representative, HPLC methods for the analysis of a derivatized this compound. These methods are based on common practices for aromatic isocyanate analysis and highlight the differences in chromatographic conditions and performance based on the chosen derivatization and detection strategy.
Experimental Protocols
Method 1: High-Sensitivity Fluorescence Detection
-
Derivatizing Agent: 1-(9-Anthracenylmethyl)piperazine (MAP)
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 254 nm, Emission: 412 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method 2: Standard UV Detection
-
Derivatizing Agent: 1-(2-Methoxyphenyl)piperazine (MOPP)
-
Stationary Phase: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile, Water, and a buffer (e.g., 0.1 M Ammonium Acetate).[5]
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
Method 3: Fast Analysis with UHPLC-MS
-
Derivatizing Agent: Di-n-butylamine (DBA)
-
Stationary Phase: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.9 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water with 0.05% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: Mass Spectrometry (MS) with Electrospray Ionization (ESI+).
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C.
Performance Comparison of Validated HPLC Methods
The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and specificity. The following table summarizes typical performance data for the described methods.
| Validation Parameter | Method 1 (Fluorescence) | Method 2 (UV) | Method 3 (UHPLC-MS) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (RSD%) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.1 µg/mL | ~ 0.005 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.3 µg/mL | ~ 0.015 µg/mL |
| Specificity | No interference from degradation products | No interference from degradation products | High specificity due to mass detection |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in flow rate and mobile phase composition |
Stability-Indicating Method Development
A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods. This involves subjecting the this compound derivative to forced degradation conditions to ensure that the analytical method can effectively separate the intact drug from its degradation products.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
Comparative Analysis of Isocyanate Reaction Kinetics: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of isocyanate reaction kinetics is paramount for the controlled synthesis of polyurethanes and other isocyanate-derived materials. This guide provides an objective comparison of the factors influencing isocyanate reaction rates, supported by experimental data and detailed methodologies.
The reactivity of isocyanates is a critical factor in the formation of polyurethanes, influencing everything from curing times to the final properties of the material. This reactivity is not constant; it is significantly affected by the molecular structure of the isocyanate and the coreactants, as well as the presence of catalysts, the solvent used, and the reaction temperature.
Structural Effects on Isocyanate Reactivity
The structure of both the isocyanate and the alcohol co-reactant plays a pivotal role in determining the rate of urethane (B1682113) formation.
-
Aromatic vs. Aliphatic Isocyanates: Aromatic isocyanates are markedly more reactive than their aliphatic counterparts.[1][2][3][4] The electron-withdrawing nature of the aromatic ring increases the positive charge on the carbon atom of the isocyanate group, making it more susceptible to nucleophilic attack.[4] This higher reactivity means that aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI) often do not require a catalyst for reactions, whereas aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI) typically necessitate strong catalysts like dibutyltin (B87310) dilaurate to achieve practical reaction rates.[1]
-
Steric Hindrance: The steric environment around the isocyanate group and the hydroxyl group of the alcohol can hinder the reaction. For instance, secondary hydroxyl groups are less reactive than primary hydroxyl groups due to greater steric hindrance.[5][6][7]
-
Electronic Effects: Electron-donating groups on the isocyanate molecule can decrease reactivity, while electron-withdrawing groups increase it. This is due to the stabilization or destabilization of the partial positive charge on the isocyanate carbon.
Catalysis in Isocyanate Reactions
Catalysts are frequently employed to control the rate of isocyanate reactions, particularly with less reactive aliphatic isocyanates.[8][9] The choice of catalyst can significantly influence not only the reaction rate but also the selectivity between competing reactions, such as the reaction with water.
-
Metal Catalysts: Organotin compounds, especially dibutyltin dilaurate (DBTDL), are highly effective catalysts for the isocyanate-hydroxyl reaction.[10] However, due to toxicity concerns, there is a growing interest in alternative metal catalysts, such as those based on zirconium, bismuth, and iron.[10][11][12] Zirconium chelates, for example, have been shown to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[10]
-
Amine Catalysts: Tertiary amines are also common catalysts, particularly for reactions involving aromatic isocyanates.[9] They are known to be effective in promoting both the urethane formation and the trimerization of isocyanates to form isocyanurates.[13] The combination of metal and amine catalysts can sometimes lead to synergistic effects.[9]
Influence of Reaction Conditions
Beyond the inherent reactivity of the starting materials and the choice of catalyst, the reaction conditions play a crucial role in the kinetics.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate of isocyanate reactions.[6] However, excessive temperatures can lead to side reactions and degradation of the resulting polymer.
-
Solvent: The polarity of the solvent can affect the reaction rate. Generally, more polar solvents tend to slow down the reaction.[6] Some studies have noted that aromatic solvents can lead to faster reaction rates compared to more polar, oxygen-containing solvents, a phenomenon attributed to the specific interactions and solvation of the transition state.[14]
-
Reactant Ratio and Concentration: The ratio of isocyanate to hydroxyl groups (the NCO:OH ratio) is a critical parameter. A ratio close to 1:1 generally leads to a faster reaction rate for urethane formation.[6] The concentration of the reactants also directly impacts the reaction rate, with higher concentrations leading to more frequent molecular collisions and thus a faster reaction.
-
Moisture: Water can compete with the alcohol for reaction with the isocyanate, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide.[1][15] This amine can then react with another isocyanate to form a urea (B33335) linkage. The reaction with water is often undesirable in coatings and elastomers as the CO2 generated can cause bubbles, but it is the basis for the production of polyurethane foams.[15][16] The presence of moisture must be strictly controlled in many polyurethane formulations.[6]
Quantitative Comparison of Reaction Kinetics
The following table summarizes the relative reactivity of different isocyanates and the effect of catalysts on the reaction rate constants.
| Isocyanate Type | Isocyanate Example | Co-reactant | Catalyst | Relative Rate Constant (k) | Reference(s) |
| Aromatic | Toluene Diisocyanate (TDI) | Hydroxyl | None | 400 (first NCO group), 33 (second NCO group) | [1] |
| Aromatic | 4,4'-Methylene Diphenyl Diisocyanate (MDI) | Hydroxyl | None | 320 (first NCO group), 110 (second NCO group) | [1] |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | Hydroxyl | None | 1 (first NCO group), 0.5 (second NCO group) | [1] |
| Aliphatic | Isophorone Diisocyanate (IPDI) | Hydroxyl | None | 0.62 (first NCO group), 0.23 (second NCO group) | [1] |
| Aliphatic | Phenyl Isocyanate | Propan-1-ol | None | 1.55 M⁻¹s⁻¹ (at 313 K) | [17] |
| Aliphatic | Phenyl Isocyanate | Propan-2-ol | None | 0.75 M⁻¹s⁻¹ (at 313 K) | [17] |
| Aliphatic | Phenyl Isocyanate | n-Butanol | Ferric Acetylacetonate | Varies with catalyst concentration | [11] |
Experimental Protocols for Kinetic Studies
Accurate determination of isocyanate reaction kinetics relies on precise monitoring of the concentration of reactants or products over time. Several analytical techniques are commonly employed for this purpose.
Method 1: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This is a powerful technique for real-time monitoring of isocyanate reactions.
-
Principle: The progress of the reaction is followed by monitoring the disappearance of the characteristic N=C=O stretching band of the isocyanate group, which appears around 2250-2275 cm⁻¹.[4][18] The formation of urethane linkages can also be monitored by observing the appearance of the N-H and C=O bands.
-
Apparatus: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe is ideal for in-situ measurements.[19][20]
-
Procedure:
-
The ATR probe is inserted directly into the reaction vessel.
-
The reactants (isocyanate, polyol, solvent, and catalyst) are charged into the reactor.
-
FTIR spectra are collected at regular intervals throughout the reaction.
-
The concentration of the isocyanate group is determined by measuring the area of the N=C=O peak.
-
The kinetic data (concentration vs. time) is then used to determine the reaction order and rate constant.
-
Method 2: Titration
This is a classic and reliable method for determining isocyanate concentration.
-
Principle: A known excess of a primary or secondary amine (e.g., dibutylamine) is reacted with the isocyanate sample. The unreacted amine is then back-titrated with a standardized acid solution.
-
Apparatus: Standard laboratory glassware including burettes, pipettes, and flasks.
-
Procedure:
-
A sample is withdrawn from the reaction mixture at a specific time and immediately quenched in a solution containing a known excess of dibutylamine (B89481) in a suitable solvent.
-
The solution is allowed to stand to ensure complete reaction between the isocyanate and the amine.
-
The excess dibutylamine is then titrated with a standardized solution of hydrochloric acid using a suitable indicator.
-
The isocyanate content is calculated based on the amount of amine consumed.
-
Method 3: Chromatography
Techniques like Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction.
-
Principle: These methods separate the reaction components based on their size (GPC) or polarity (HPLC), allowing for the quantification of reactants and products.
-
Apparatus: A GPC or HPLC system with an appropriate column and detector (e.g., UV or refractive index).
-
Procedure:
-
Samples are taken from the reaction mixture at various times.
-
The reaction is quenched, and the sample is prepared for analysis (e.g., dilution, filtration).
-
The sample is injected into the chromatograph.
-
The concentrations of the isocyanate, alcohol, and urethane are determined from the peak areas in the chromatogram by comparison with calibration standards.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in studying and understanding isocyanate reaction kinetics, the following diagrams are provided.
Caption: Experimental workflow for determining isocyanate reaction kinetics.
Caption: Key factors influencing the kinetics of isocyanate reactions.
References
- 1. pcimag.com [pcimag.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 6. zypuw.com [zypuw.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. turkchem.net [turkchem.net]
- 10. wernerblank.com [wernerblank.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. osti.gov [osti.gov]
- 16. osti.gov [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of reactions occurring during polyurethane synthesis [inis.iaea.org]
- 19. mt.com [mt.com]
- 20. mt.com [mt.com]
Greener Pathways to Isocyanates: A Comparative Guide to Non-Phosgene Synthesis
The synthesis of isocyanates, pivotal intermediates in the production of polyurethanes, pharmaceuticals, and agrochemicals, has traditionally been dominated by the use of highly toxic phosgene. Growing safety and environmental concerns have spurred the development of numerous non-phosgene routes. This guide provides a comparative analysis of these alternative methods, offering researchers, scientists, and drug development professionals a comprehensive overview of key performance indicators and detailed experimental protocols.
At a Glance: Benchmarking Non-Phosgene Routes
The following tables summarize the quantitative data for various non-phosgene isocyanate synthesis methods, providing a clear comparison of their performance based on reported experimental data.
Table 1: Isocyanate Synthesis via Rearrangement Reactions
| Rearrangement Type | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Ref. |
| Curtius | Carboxylic Acid | Diphenylphosphoryl azide (B81097) (DPPA), Triethylamine | 80-110 | 2-12 h | 75-95% | [1][2] |
| Hofmann | Primary Amide | Bromine, Sodium Hydroxide | 50-80 | 1-3 h | ~70% | [3] |
| Lossen | Hydroxamic Acid | Activating agent (e.g., Acetic Anhydride), Base | 60-100 | 1-5 h | 64-89% | [4][5] |
Table 2: Isocyanate Synthesis from Carbamate (B1207046) Precursors
| Carbonyl Source | Intermediate | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Ref. |
| Dimethyl Carbonate | Alkyl/Aryl Carbamate | Zinc Acetate | 150-190 | 2-5 h | 89-96% (carbamate) | [6][7] |
| Urea | Alkyl/Aryl Carbamate | Metal Oxides (e.g., ZnO) | 150-200 | 4-8 h | High (carbamate) | [8] |
| Carbon Dioxide | Carbamic Acid Salt | Dehydrating agent (e.g., POCl3) | -10 to 25 | 1-2 h | >90% | [9][10][11] |
| Thermal Decomposition | Alkyl/Aryl Carbamate | None or Catalyst (e.g., Dibutyltin dilaurate) | 200-450 | Varies | 49-90% | [12] |
Table 3: Isocyanate Synthesis via Carbonylation Reactions
| Reaction Type | Starting Material | Catalyst System | Pressure (psi) | Temperature (°C) | Reaction Time | Yield (%) | Ref. |
| Reductive Carbonylation | Nitro Compound | PdCl2 / N-alkylimidazole | 1400 (CO) | 220 | 2 h | 63.5% | [13][14] |
| Oxidative Carbonylation | Amine | Pd(II) complex / O2 | ~725 (CO + O2) | 120 | 1-3 h | ~65% | [15][16] |
Visualizing the Pathways: Synthetic Routes to Isocyanates
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary non-phosgene routes to isocyanates.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. syxbsyjg.com [syxbsyjg.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Isocyanates from primary amines and carbon dioxide: ‘dehydration’ of carbamate anions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed reductive carbonylation of nitrobenzene for producing phenyl isocyanate [agris.fao.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Benzyl Isocyanate in Synthesis: A Comparative Guide to Alternatives
For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success of a synthetic strategy. Benzyl (B1604629) isocyanate is a versatile reagent frequently employed for the introduction of a benzylaminocarbonyl group, primarily in the synthesis of substituted ureas and carbamates. These moieties are prevalent in a wide array of biologically active compounds. However, the toxicity and moisture sensitivity of isocyanates necessitate the exploration of safer and more robust alternatives. This guide provides an objective comparison of benzyl isocyanate with other synthetic equivalents, supported by experimental data, to aid in making informed decisions for your synthesis.
Performance Comparison: this compound vs. Alternatives
The primary application of this compound in the context of this guide is the synthesis of unsymmetrical ureas through its reaction with primary or secondary amines. Safer alternatives to this compound for this transformation include the use of in-situ generated isocyanates from stable precursors like carbamates and dioxazolones. Below is a comparative analysis of these methods.
| Reagent/Method | Reaction Conditions | Product Yield | Scope | Safety and Handling |
| This compound | Amine (1.0 eq), this compound (1.0 eq), DCM or THF, Room Temperature, ~3 hours | Generally high (often >90%) | Broad amine scope | Toxic, moisture-sensitive, lachrymator. Requires anhydrous conditions and careful handling. |
| Carbamates (e.g., N-alkyl-O-phenyl carbamates) | Amine (1.2 eq), Carbamate (B1207046) (1.0 eq), Et3N/DABCO, Toluene, 80-110°C, 8-12 hours | Good to excellent (60-95%) | Broad amine scope, tolerates various functional groups | Carbamates are generally stable, less toxic, and easier to handle than isocyanates. The reaction avoids handling of isocyanates directly. |
| Dioxazolones (as isocyanate surrogates) | Amine (1.2 eq), Dioxazolone (1.0 eq), NaOAc, Methanol, 60°C, 2-16 hours | Moderate to excellent (50-99%) | Broad scope for both dioxazolones and amines, including primary and secondary amines. | Dioxazolones are stable, crystalline solids. This method is phosgene- and metal-free, offering a greener and safer alternative. |
Experimental Protocols
Detailed methodologies for the synthesis of unsymmetrical ureas using this compound and its alternatives are provided below.
Synthesis of N,N'-substituted urea (B33335) using this compound
This protocol describes a general procedure for the reaction of an amine with an isocyanate.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere (optional, for highly moisture-sensitive reactions)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF) to a concentration of 0.1-0.5 M.
-
To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature with stirring. For highly exothermic reactions, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate may form. If so, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Synthesis of Unsymmetrical Ureas via Carbamates
This method utilizes stable N-alkyl-O-phenyl carbamates as precursors to in-situ generated isocyanates.
Materials:
-
N-alkyl-O-phenyl carbamate
-
Amine (primary or secondary)
-
Triethylamine (B128534) (Et3N)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the N-alkyl-O-phenyl carbamate (1.0 equivalent), the amine (1.2 equivalents), triethylamine (as solvent), and a catalytic amount of DABCO.
-
Heat the reaction mixture to reflux (approximately 110°C) for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.
-
The resulting residue can be purified by column chromatography to yield the desired unsymmetrical urea.
Synthesis of Unsymmetrical Arylureas using Dioxazolones
This protocol describes a phosgene- and metal-free approach using 3-substituted dioxazolones as isocyanate surrogates.
Materials:
-
3-substituted dioxazolone
-
Amine (primary or secondary)
-
Sodium Acetate (B1210297) (NaOAc)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the 3-substituted dioxazolone (1.0 equivalent), the amine (1.2 equivalents), and sodium acetate (1.0 equivalent) in methanol.
-
Heat the reaction mixture at 60°C. The reaction time can vary from 2 to 16 hours depending on the substrates.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product can often be isolated by filtration if it precipitates. Otherwise, the solvent is evaporated, and the residue is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflow for urea synthesis and a relevant biological signaling pathway that can be modulated by urea derivatives.
Caption: A comparison of synthetic workflows for urea synthesis.
Caption: Inhibition of the NF-κB signaling pathway by urea derivatives.
Conclusion
While this compound is an effective reagent for the synthesis of ureas, its hazardous nature warrants consideration of safer alternatives. Carbamates and dioxazolones have emerged as viable surrogates, offering comparable to excellent yields under relatively mild conditions. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, scalability, and safety considerations. The use of carbamates and dioxazolones represents a significant step towards greener and safer chemical synthesis without compromising on efficiency. Furthermore, the resulting urea derivatives have been shown to modulate important biological pathways, such as the NF-κB signaling cascade, highlighting their potential in drug discovery and development.[1][2][3][4][5][6]
References
- 1. Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl isothiocyanate mediated inhibition of histone deacetylase leads to NF-κB turn-off in human pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INH14, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of Benzyl Isocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of haptens like benzyl (B1604629) isocyanate is paramount for the development of specific and reliable immunoassays and for assessing potential immunogenicity. This guide provides a comprehensive comparison of benzyl isocyanate's cross-reactivity with other common isocyanates, supported by experimental data and detailed protocols.
This compound, an aromatic isocyanate, is a reactive compound used in various chemical syntheses. Its potential to form conjugates with proteins makes it a hapten of interest in immunological studies. Cross-reactivity, the phenomenon where antibodies generated against one antigen (in this case, a this compound-protein conjugate) recognize and bind to other structurally similar antigens, is a critical factor in the development of diagnostic assays and in understanding allergic reactions.
Data Presentation: Comparative Cross-Reactivity of Isocyanates
To illustrate the type of data required for a comprehensive comparison, the following table provides a template for summarizing such cross-reactivity data, which would typically be generated using techniques like competitive ELISA or RAST inhibition assays.
| Hapten Conjugate | Inhibitor (Isocyanate) | % Cross-Reactivity (Example) |
| This compound-HSA | This compound | 100% |
| This compound-HSA | Phenyl Isocyanate | Data not available |
| This compound-HSA | Toluene (B28343) Diisocyanate (TDI) | Data not available |
| This compound-HSA | Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Data not available |
| This compound-HSA | Hexamethylene Diisocyanate (HDI) | Data not available |
Researchers are encouraged to perform competitive immunoassays to populate this table with specific data for their antibodies and applications.
Understanding the Reactivity of this compound
The reactivity of isocyanates is influenced by the electronic properties of their substituent groups. The benzyl group in this compound, with its phenyl ring separated from the isocyanate group by a methylene bridge, has different electronic effects compared to phenyl isocyanate where the phenyl ring is directly attached to the isocyanate group. Theoretical studies suggest that this compound has poorer electron-acceptor properties than phenyl isocyanate, which may influence its reactivity towards nucleophiles like the amino groups of proteins[2]. The reaction of isocyanates with amino acid residues, particularly lysine (B10760008) and cysteine, is the basis for the formation of hapten-protein conjugates that elicit an immune response[3][4].
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section provides detailed methodologies for key experiments.
Synthesis of this compound-Protein Conjugate
The foundation of any immunoassay for a hapten is the synthesis of a stable conjugate with a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA).
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve HSA in PBS at a concentration of 10 mg/mL.
-
Slowly add a 10-fold molar excess of this compound, dissolved in a minimal amount of DMSO, to the stirring HSA solution.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against PBS at 4°C for 48 hours, with several changes of the dialysis buffer.
-
After dialysis, determine the protein concentration and the degree of conjugation using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Store the conjugate at -20°C until use.
Competitive ELISA for Cross-Reactivity Determination
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for quantifying the cross-reactivity of an antibody with different antigens.
Materials:
-
This compound-HSA conjugate
-
Rabbit anti-benzyl isocyanate polyclonal antibodies (to be generated by immunizing rabbits with the this compound-HSA conjugate)
-
Goat anti-rabbit IgG-HRP conjugate
-
Competing haptens (e.g., phenyl isocyanate, TDI, MDI, HDI)
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-HSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate the anti-benzyl isocyanate antibody with varying concentrations of the competing haptens (including this compound as a positive control) for 30 minutes at 37°C.
-
Incubation: Add 100 µL of the antibody-hapten mixtures to the coated and blocked wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of goat anti-rabbit IgG-HRP conjugate (at an optimal dilution) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Hapten) x 100
Where IC50 is the concentration of the hapten that causes 50% inhibition of the antibody binding to the coated antigen.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Comparison of a radioallergosorbent (RAST) inhibition method and a monoclonal enzyme linked immunosorbent assay (ELISA) for aeroallergen measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Benzyl Isocyanate: qNMR vs. GC-FID and Titration
For researchers, scientists, and professionals in drug development, the accurate determination of reagent purity is paramount to ensure the reliability and reproducibility of experimental results. Benzyl (B1604629) isocyanate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography-Flame Ionization Detection (GC-FID) and a classic titration method for the purity assessment of benzyl isocyanate, supported by experimental protocols and data.
At a Glance: Purity Assessment Methodologies
The choice of analytical technique for purity determination depends on several factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. Here, we compare three distinct methods for the analysis of this compound purity.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | Titration |
| Principle | Molar ratio determination against a certified internal standard. | Separation of volatile compounds followed by non-specific detection. | Chemical reaction with a titrant to determine the amount of reactive isocyanate. |
| Typical Purity (%) | 99.2 | 99.1 | 98.9 |
| Precision (RSD) | < 1% | < 1% | < 2% |
| Selectivity | High (selective signals) | High (chromatographic separation) | Moderate (reactivity-based) |
| Traceability | Directly traceable to SI units via a certified reference material. | Requires a specific reference standard for the analyte for direct quantification. | Traceable to a primary standard titrant. |
| Sample Throughput | Moderate | High | Low |
| Instrumentation | NMR Spectrometer | Gas Chromatograph with FID | Autotitrator or manual titration apparatus |
In-Depth Analysis of Methodologies
Quantitative NMR (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative NMR is a powerful primary analytical technique that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity[1][2]. This method does not require a reference standard of the analyte itself, a significant advantage when analyzing novel or custom-synthesized compounds.
For the qNMR analysis of this compound, dimethyl sulfone is a suitable internal standard due to its chemical stability, simple singlet proton NMR signal that does not overlap with the analyte signals, and good solubility in common deuterated solvents[1]. The methylene (B1212753) protons of this compound and the methyl protons of dimethyl sulfone provide distinct, well-resolved signals in the 1H NMR spectrum, allowing for accurate integration and subsequent purity calculation.
Caption: Workflow for qNMR analysis of this compound purity.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity analysis of volatile and thermally stable compounds like this compound[3][4]. The method involves separating the analyte from any volatile impurities on a capillary column, followed by detection using a flame ionization detector. The purity is typically determined by the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all detected peaks.
While highly precise and suitable for routine quality control, the accuracy of the area percent method relies on the assumption that all components have the same response factor in the FID, which may not always be the case. For more accurate quantification, a calibration curve with a certified reference standard of this compound would be required.
Caption: Workflow for GC-FID analysis of this compound purity.
Titration
The purity of isocyanates can also be determined by a classic chemical method involving titration. A common approach is the "di-n-butylamine (DBA) back-titration" method[5][6]. In this procedure, the this compound sample is reacted with a known excess of di-n-butylamine. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid. The amount of isocyanate is calculated from the amount of amine consumed in the reaction.
This method is relatively inexpensive and does not require sophisticated instrumentation. However, it is more labor-intensive, has lower throughput, and its accuracy is highly dependent on the skill of the analyst and the accuracy of the standard solutions.
Caption: Logical relationship in the titration of this compound.
Experimental Protocols
qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of dimethyl sulfone (certified reference material, purity ≥ 99.9%) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient).
-
Acquire at least 8 scans for good signal-to-noise.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the methylene signal of this compound (singlet, ~4.4 ppm) and the methyl signal of dimethyl sulfone (singlet, ~2.6 ppm in CDCl3).
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
GC-FID Protocol
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
GC-FID Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_benzyl_isocyanate / Total_peak_area) * 100
-
Titration Protocol
-
Reagent Preparation:
-
Prepare a standardized solution of approximately 0.1 M hydrochloric acid (HCl) in isopropanol.
-
Prepare a solution of approximately 0.2 M di-n-butylamine in dry toluene.
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of this compound into a dry flask.
-
Add a known excess of the di-n-butylamine solution (e.g., 25.00 mL).
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Add a suitable indicator (e.g., bromocresol green) and titrate the excess di-n-butylamine with the standardized HCl solution to the endpoint.
-
Perform a blank titration using the same volume of di-n-butylamine solution without the this compound sample.
-
-
Calculation:
-
Calculate the purity based on the difference in the volume of HCl used for the blank and the sample titrations.
-
Conclusion
Quantitative NMR offers a highly accurate and direct method for determining the purity of this compound, with the significant advantage of being a primary ratio method that is traceable to SI units. While GC-FID provides excellent precision and high throughput for routine analysis, its accuracy for absolute purity determination without a specific certified reference material is based on assumptions of uniform detector response. Titration remains a viable, low-cost alternative, though it is more labor-intensive and generally less precise than the instrumental methods. The choice of method should be guided by the specific requirements of the analysis, balancing the need for accuracy, precision, and practicality.
References
- 1. bipm.org [bipm.org]
- 2. eppltd.com [eppltd.com]
- 3. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for Benzyl Isocyanate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzyl (B1604629) isocyanate, a crucial building block in the pharmaceutical and agrochemical industries, has been the subject of extensive research aimed at developing efficient, selective, and environmentally benign catalytic methods. This guide provides a comparative overview of prominent catalytic systems, presenting key performance data and detailed experimental protocols to assist researchers in selecting the optimal system for their specific needs.
Comparison of Catalytic System Performance
The following table summarizes the performance of various catalytic systems for the synthesis of benzyl isocyanate, focusing on non-phosgene routes to address safety and environmental concerns.
| Catalytic System | Precursor | Catalyst | Ligand/Additive | Oxidant/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| Copper-Catalyzed | Toluene (B28343) Derivatives | CuOAc (10 mol%) | 2,2'-bis(oxazoline) | TMSNCO, NFSI | Acetonitrile (B52724) | 30 | 20 | 40-66 | High | 4-6.6 | 0.2-0.33 |
| Manganese-Catalyzed | Toluene Derivatives | Mn(TMP)F | - | PhIO, TMSNCO | Dichloromethane | RT | Variable | ~40-60 | High | N/A | N/A |
| Nickel-Catalyzed | Benzyl Halide | Ni(0) complex | Organic Ligand | Metal Cyanate | Organic | 20-160 | N/A | Variable | N/A | N/A | N/A |
Note: TON (Turnover Number) and TOF (Turnover Frequency) are calculated where sufficient data is available. N/A indicates data not available in the cited literature.
Key Catalytic Strategies and Mechanisms
The synthesis of this compound can be broadly categorized into several approaches, with the most promising being non-phosgene routes that utilize catalytic C-H activation or the carbonylation of benzylamine (B48309) derivatives.
Copper-Catalyzed Benzylic C-H Isocyanation
This method involves the direct functionalization of a C(sp³)–H bond at the benzylic position of toluene or its derivatives. The catalytic system typically employs a copper(I) salt, a chiral bis(oxazoline) ligand, trimethylsilyl (B98337) isocyanate (TMSNCO) as the isocyanate source, and an oxidant such as N-fluorobenzenesulfonimide (NFSI).[1][2][3] The reaction proceeds with good yields and high selectivity for the benzylic position.[1]
Manganese-Catalyzed Benzylic C-H Activation
Porphyrin-based manganese complexes have been shown to catalyze the isocyanation of benzylic C-H bonds.[1] While offering comparable yields to copper-based systems, these methods can be complex, often requiring the slow addition of the oxidant and isocyanate source over an extended period.[1]
Nickel-Catalyzed Synthesis from Benzyl Halides
This approach utilizes a nickel(0) catalyst to couple a benzyl halide with a metal cyanate.[4] The reaction can be performed with various organic ligands and in different organic solvents. While effective, the yields can be variable, and the presence of Lewis acids has been shown to decrease the efficiency of the catalyst system.
Experimental Protocols
Copper-Catalyzed Benzylic C-H Isocyanation
Materials:
-
Copper(I) acetate (B1210297) (CuOAc)
-
2,2'-bis(oxazoline) ligand
-
Toluene derivative (substrate)
-
(Trimethylsilyl)isocyanate (TMSNCO)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Acetonitrile (anhydrous)
Procedure: [1]
-
In a nitrogen-filled glovebox, add CuOAc (0.1 mmol, 10 mol%) and the 2,2'-bis(oxazoline) ligand (0.1 mmol, 10 mol%) to an oven-dried vial.
-
Add anhydrous acetonitrile (1.0 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the toluene derivative (1.0 mmol, 1.0 equiv.), followed by TMSNCO (2.0 mmol, 2.0 equiv.) and NFSI (2.0 mmol, 2.0 equiv.).
-
Seal the vial and stir the reaction mixture at 30 °C for 20 hours.
-
Upon completion, the reaction mixture can be analyzed by GC-MS or other suitable techniques to determine the yield of this compound. The crude product can often be used directly in subsequent reactions, such as urea (B33335) synthesis, without purification.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative experimental workflow for the catalytic synthesis of this compound and a simplified logical relationship of the key components in the copper-catalyzed system.
Caption: A generalized experimental workflow for catalytic this compound synthesis.
Caption: Key components and their roles in copper-catalyzed this compound synthesis.
References
A Comparative Guide to the Applications of Benzyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) isocyanate is a versatile reagent in organic chemistry, finding significant applications in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and materials science. Its reactivity, driven by the electrophilic carbon of the isocyanate group, allows for efficient formation of ureas, carbamates, and other derivatives. This guide provides a comparative overview of benzyl isocyanate's performance against alternative reagents, supported by experimental data and detailed protocols.
I. Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in its reactions with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These functional groups are prevalent in many biologically active molecules and polymers.
A. Synthesis of Ureas
The reaction of this compound with primary and secondary amines provides a straightforward and high-yielding route to N,N'-disubstituted ureas. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.
Comparison with Alternative Isocyanates:
While direct comparative studies under identical conditions are scarce in the literature, the reactivity of isocyanates is generally influenced by the electronic nature of the substituent attached to the isocyanate group. Aromatic isocyanates are typically more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring. This compound, being an araliphatic isocyanate, exhibits reactivity that is generally intermediate between purely aliphatic and aromatic isocyanates.
Table 1: Comparison of Isocyanate Types for Urea (B33335) Synthesis
| Isocyanate Type | Example | General Reactivity with Amines | Advantages | Disadvantages |
| Aromatic | Phenyl Isocyanate | High | Fast reaction rates. | Can be too reactive, leading to side products; resulting ureas may have lower solubility. |
| Araliphatic | This compound | Moderate to High | Good balance of reactivity and stability; benzyl group can be useful for biological activity or as a protecting group. | Can be moisture sensitive. |
| Aliphatic | Methyl Isocyanate | Moderate | Less prone to side reactions compared to aromatic isocyanates. | Slower reaction rates may require heating or catalysis. |
Experimental Data: Synthesis of Benzylic Ureas via C-H Isocyanation
A recent high-throughput experimentation study demonstrated a practical method for the synthesis of benzylic ureas. This method involves the in situ formation of a benzylic isocyanate from a benzylic C-H bond, followed by reaction with an amine. This approach offers a significant advantage over traditional methods that require the synthesis and isolation of the isocyanate.
Table 2: Yields of Benzylic Urea Synthesis via in situ this compound Formation [1]
| Substrate (Source of this compound) | Amine | Isocyanate Yield (%) | Urea Yield (%) | Overall Isolated Yield (%) |
| 1-Bromo-4-ethylbenzene | m-Anisidine | 56 | 60-99 (typical range) | Not specified for this specific combination |
| Canagliflozin precursor | Various (96 amines) | Not specified | UPLC area % reported | Not specified |
| Celestolide | m-Anisidine | 75 | 79 | 55 |
| Nematal 105 | m-Anisidine | 66 | Not specified | Not specified |
Note: The isocyanate yield was determined by ¹H NMR of the in situ reaction mixture. The urea yield is the isolated yield of the subsequent coupling reaction.
Experimental Protocol: High-Throughput Synthesis of Benzylic Ureas [1]
-
Isocyanation: In a nitrogen-filled glovebox, a 4 mL vial is charged with CuOAc (0.024 mmol, 6.0 mol%), 2,2'-bis(oxazoline) ligand L1 (0.024 mmol, 6.0 mol%), the benzylic C-H substrate (0.4 mmol), (trimethylsilyl)isocyanate (B72756) (1.2 mmol), N-fluorobenzenesulfonimide (1.0 mmol), and di(isopropyl)phosphite (0.2 mmol). Acetonitrile (3.3 mL) is added, and the vial is sealed and stirred at 30 °C for 2 hours.
-
Urea Formation: In a 96-well plate, each well is charged with a solution of a unique amine (0.01 mmol) in a suitable solvent. An aliquot of the crude benzylic isocyanate solution from the isocyanation step (containing 0.01 mmol of the isocyanate) is added to each well. The plate is sealed and maintained at 35 °C for 20 hours.
-
Analysis: The reaction mixtures are analyzed by UPLC-MS to determine the product identity and approximate yield. For isolation, the reactions are performed on a larger scale (e.g., 0.2 mmol) and purified by chromatography.
Caption: High-throughput synthesis of benzylic ureas workflow.
B. Synthesis of Carbamates
The reaction of this compound with alcohols, often catalyzed by a base, yields benzyl carbamates. These compounds are important as protecting groups for amines in peptide synthesis (as the benzyloxycarbonyl or Cbz group) and as intermediates in pharmaceutical chemistry.
Comparison with Alternative Protecting Groups:
The benzyloxycarbonyl (Cbz) group, derived from this compound or benzyl chloroformate, is a well-established amine protecting group. Its stability and removal conditions offer advantages and disadvantages compared to other common protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Table 3: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent(s) | Deprotection Conditions | Advantages | Disadvantages |
| Benzyloxycarbonyl | Cbz or Z | This compound or Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Stable to basic conditions and hydrogenolysis. | Not suitable for acid-sensitive molecules. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Stable to acidic conditions and hydrogenolysis. | Not suitable for base-sensitive molecules. |
Experimental Protocol: General Procedure for Carbamate (B1207046) Formation
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a round-bottom flask, add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 equivalent).
-
Isocyanate Addition: Slowly add this compound (1.05 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Caption: General reaction scheme for carbamate synthesis.
II. Applications in Medicinal Chemistry
This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The urea and carbamate moieties derived from this compound are common pharmacophores in many clinically used drugs.
A. Anticancer Activity
Several studies have reported the synthesis and evaluation of benzyl urea derivatives as potential anticancer agents. These compounds often act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.
Comparative Data: Anticancer Activity of Benzyl Urea Analogues
A study on novel benzyl urea analogues of the multi-kinase inhibitor sorafenib (B1663141) demonstrated that some of these compounds exhibit potent antitumor activity, with IC₅₀ values comparable or even superior to sorafenib against certain cancer cell lines.
Table 4: In Vitro Anticancer Activity (IC₅₀, μM) of Benzyl Urea Analogues of Sorafenib [2]
| Compound | HT-29 (Colon) | MX-1 (Breast) | HepG2 (Liver) | Ketr3 (Kidney) |
| Sorafenib | 5.69 | 6.01 | 8.35 | 13.6 |
| Compound 9 | 5.69 | 6.01 | 8.35 | 13.6 |
| Compound 20 | 3.82 | Not Reported | Not Reported | Not Reported |
| Compound 23 | Not Reported | < 5.0 | Not Reported | Not Reported |
Note: Lower IC₅₀ values indicate higher potency.
Caption: Inhibition of the Raf/MEK/ERK signaling pathway.
Experimental Protocol: MTT Assay for Anticancer Activity [2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzyl urea derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
B. Anti-biofilm Activity
III. Applications in Materials Science
The application of this compound in materials science is less explored compared to its use in organic and medicinal chemistry. However, the isocyanate functionality is a key component in the synthesis of polyurethanes.
Polyurethane Synthesis:
Isocyanates, in general, are fundamental building blocks for polyurethanes, which are formed through the reaction of di- or polyisocyanates with polyols. The properties of the resulting polyurethane are highly dependent on the structure of the isocyanate and the polyol. Aromatic isocyanates generally lead to more rigid polyurethanes, while aliphatic isocyanates produce more flexible materials. As an araliphatic isocyanate, this compound could potentially be used to synthesize polyurethanes with a balance of these properties. However, there is a lack of specific comparative studies on the use of this compound in polyurethane synthesis compared to more common industrial diisocyanates like MDI and TDI.
Conclusion
This compound is a valuable and versatile reagent with broad applications in organic synthesis and medicinal chemistry. Its ability to readily form ureas and carbamates makes it a crucial building block for a wide range of compounds, including those with significant biological activity. While direct comparative studies with other isocyanates are not always available, the existing literature provides a strong foundation for understanding its reactivity and potential advantages. Further research into its applications, particularly in materials science and in direct comparison with other reagents, will undoubtedly continue to expand its utility in various scientific disciplines.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Benzyl Isocyanate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzyl isocyanate, a flammable and toxic chemical. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. This chemical is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as allergic skin and respiratory reactions.[1][2][3] The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specifications & Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] It is advisable to use chemical safety goggles.[3] A face shield should be used if there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are highly recommended for protection against isocyanates.[4][5] Nitrile and latex gloves are considered less effective, especially when solvents are present, and may have fast breakthrough times.[4][5] Double gloving can provide an additional layer of protection. Always inspect gloves for any signs of degradation or puncture before use. |
| Respiratory Protection | Respirator | For work in poorly ventilated areas or during spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended.[1] The filter type should be for organic gases and vapors (Type A, Brown, conforming to EN14387).[1] |
| Body Protection | Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat, and for larger quantities or risk of splashing, chemical-resistant coveralls or an apron should be used. |
Operational Plan: Safe Handling and Storage
Proper operational procedures are crucial to prevent exposure and accidents.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Take precautionary measures against static discharge.[1][2] Use non-sparking tools.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[1]
-
The storage area should be designated for flammable liquids.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Collection:
-
Collect waste this compound in a suitable, labeled, and closed container.
-
Contaminated materials such as absorbent pads, gloves, and disposable lab coats should also be collected in a designated hazardous waste container.
Disposal Procedure:
-
Waste is classified as hazardous.[2]
-
All waste disposal must be in accordance with federal, state, and local regulations.[1]
-
Contact a licensed hazardous waste disposal contractor for neutralization and proper disposal.[1]
-
Do not dispose of this compound down the drain.
Emergency Procedures: Spill Management Workflow
In the event of a spill, a swift and organized response is crucial. The following diagram outlines the logical workflow for managing a this compound spill.
Caption: Workflow for this compound Spill Management.
Spill Cleanup Steps:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[1]
-
Wear Protective Equipment: Before attempting cleanup, don the appropriate PPE as outlined in the table above.[1]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial absorbent to contain the spill. Do not use combustible materials like sawdust.
-
Neutralize: For small spills, after absorption, the area can be decontaminated. A common decontamination solution is a 5-10% sodium carbonate solution in water.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, open-top container for hazardous waste.[1] Do not seal the container immediately, as the reaction with the neutralizing agent may produce gas.
-
Decontaminate: Thoroughly decontaminate the spill area and any tools used during the cleanup.
-
Dispose: Dispose of all contaminated materials as hazardous waste through a licensed contractor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
